molecular formula C17H16O3 B031723 Ethyl (e)-3-(4-phenoxyphenyl)acrylate CAS No. 945414-28-8

Ethyl (e)-3-(4-phenoxyphenyl)acrylate

Cat. No.: B031723
CAS No.: 945414-28-8
M. Wt: 268.31 g/mol
InChI Key: PWDOUGMRFQWZBH-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (E)-3-(4-phenoxyphenyl)acrylate is a high-purity chemical building block of significant interest in organic synthesis and medicinal chemistry research. This compound features a conjugated system, with an acrylate ester moiety linked to a biphenyl ether scaffold, making it a valuable intermediate for the construction of more complex molecular architectures. Its primary research application lies in its role as a key precursor in the synthesis of stilbene derivatives and other compounds with potential biological activity. The α,β-unsaturated ester functionality acts as a Michael acceptor, allowing it to participate in nucleophilic addition reactions, and it is also a competent participant in cyclization and polymerization reactions. Researchers utilize this compound in the development of novel organic materials, such as polymers with specific optical properties, and as a core structure in the design and synthesis of small molecule libraries for high-throughput screening against various therapeutic targets. Its structural motif is commonly found in molecules investigated for their pharmaceutical potential. Handle with care in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-3-(4-phenoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-2-19-17(18)13-10-14-8-11-16(12-9-14)20-15-6-4-3-5-7-15/h3-13H,2H2,1H3/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDOUGMRFQWZBH-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl (E)-3-(4-phenoxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl (e)-3-(4-phenoxyphenyl)acrylate, a molecule of interest in medicinal chemistry and materials science. This document delves into the strategic considerations behind viable synthetic pathways, offering detailed experimental protocols for its preparation via the Wittig reaction and the Mizoroki-Heck reaction. Furthermore, a thorough guide to the structural elucidation and purity assessment of the target compound is presented, encompassing nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended to serve as a practical resource for researchers engaged in the synthesis and application of novel acrylate derivatives.

Introduction: The Significance of the Phenoxyphenyl Acrylate Scaffold

The 4-phenoxyphenyl acrylate moiety is a key structural motif found in a variety of biologically active compounds and functional materials. The combination of the flexible ether linkage, the rigid aromatic systems, and the reactive acrylate group imparts unique physicochemical properties to these molecules. In the realm of drug discovery, derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The α,β-unsaturated carbonyl system of the acrylate can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles, a mechanism often exploited in the design of targeted therapies. From a materials science perspective, these compounds are valuable precursors for the synthesis of polymers with specialized optical and thermal properties.

This guide will focus on this compound, providing a detailed roadmap for its synthesis and comprehensive characterization, thereby enabling its further exploration in various scientific disciplines.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several established carbon-carbon bond-forming reactions. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and stereochemical considerations. The exclusive formation of the thermodynamically more stable (E)-isomer is a key objective in the synthesis of this class of compounds. This guide will focus on two of the most robust and widely employed methods: the Wittig reaction and the Mizoroki-Heck reaction.

The Wittig Reaction: A Classic Approach to Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[1][2] For the synthesis of this compound, this involves the reaction of 4-phenoxybenzaldehyde with ethyl (triphenylphosphoranylidene)acetate. The use of a stabilized ylide in this reaction strongly favors the formation of the (E)-alkene, which is a significant advantage for this synthetic approach.[2]

Diagram of the Wittig Reaction Workflow

Wittig_Reaction cluster_reactants Reactants cluster_process Process cluster_products Products 4-Phenoxybenzaldehyde 4-Phenoxybenzaldehyde Reaction Wittig Reaction (Solvent, e.g., THF) 4-Phenoxybenzaldehyde->Reaction Ethyl (triphenylphosphoranylidene)acetate Ethyl (triphenylphosphoranylidene)acetate Ethyl (triphenylphosphoranylidene)acetate->Reaction This compound This compound Reaction->this compound Triphenylphosphine oxide Triphenylphosphine oxide Reaction->Triphenylphosphine oxide

Caption: Workflow of the Wittig reaction for the synthesis of this compound.

Experimental Protocol: Wittig Reaction

This protocol is a representative procedure adapted from established methodologies for similar substrates.[3]

  • Preparation of the Ylide (if not commercially available): In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.1 eq) and the desired solvent (e.g., anhydrous THF). Cool the solution to 0 °C in an ice bath. Add ethyl bromoacetate (1.0 eq) dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours. The resulting phosphonium salt can be isolated by filtration, washed with cold diethyl ether, and dried under vacuum. To generate the ylide, suspend the phosphonium salt in anhydrous THF and add a strong base such as n-butyllithium (1.0 eq) at 0 °C. The characteristic orange-red color of the ylide should appear.

  • Reaction with Aldehyde: To the freshly prepared ylide solution at 0 °C, add a solution of 4-phenoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.[4][5]

The Mizoroki-Heck Reaction: A Palladium-Catalyzed Cross-Coupling

The Mizoroki-Heck reaction is a powerful method for the formation of substituted alkenes through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[6] For the synthesis of this compound, this would involve the coupling of a 4-halophenoxybenzene (e.g., 4-bromophenoxybenzene or 4-iodophenoxybenzene) with ethyl acrylate. This reaction typically requires a palladium catalyst, a phosphine ligand, and a base.[7]

Diagram of the Mizoroki-Heck Reaction Workflow

Heck_Reaction cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Process cluster_product Product 4-Halophenoxybenzene 4-Halophenoxybenzene Reaction Heck Reaction (Solvent, Heat) 4-Halophenoxybenzene->Reaction Ethyl acrylate Ethyl acrylate Ethyl acrylate->Reaction Palladium Catalyst Pd Catalyst (e.g., Pd(OAc)2) Palladium Catalyst->Reaction Phosphine Ligand Phosphine Ligand Phosphine Ligand->Reaction Base Base Base->Reaction This compound This compound Reaction->this compound

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl (E)-3-(4-phenoxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for Ethyl (E)-3-(4-phenoxyphenyl)acrylate, a molecule of interest in materials science and as a potential scaffold in medicinal chemistry. A comprehensive understanding of its structural features through spectroscopic analysis is paramount for its application and development. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features. The protocols for data acquisition are also outlined to ensure reproducibility and accuracy.

Molecular Structure and Key Features

This compound possesses a well-defined structure comprising an ethyl acrylate moiety, a central phenoxy-substituted phenyl ring, and a terminal phenyl group. The "(E)" designation indicates a trans configuration across the double bond of the acrylate group, a crucial stereochemical feature influencing its physical and biological properties.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the ethyl group, the vinylic protons, and the aromatic protons of the two phenyl rings. The trans-coupling constant of the vinylic protons is a key diagnostic feature.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.70d1HVinylic H (α to phenyl)
~7.50d2HAromatic H (ortho to acrylate)
~7.40t2HAromatic H (meta on phenoxy)
~7.20t1HAromatic H (para on phenoxy)
~7.05m4HAromatic H (meta to acrylate & ortho on phenoxy)
~6.45d1HVinylic H (β to phenyl)
~4.25q2H-OCH₂CH₃
~1.35t3H-OCH₂CH₃

d = doublet, t = triplet, q = quartet, m = multiplet

The large coupling constant (typically ~16 Hz) between the two vinylic protons is characteristic of a trans-alkene, confirming the (E)-stereochemistry.[1] The chemical shifts of the aromatic protons are influenced by the electron-withdrawing acrylate group and the electron-donating phenoxy group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~167C=O (Ester)
~158Aromatic C-O (phenoxy)
~156Aromatic C-O (acrylate side)
~144Vinylic C (α to phenyl)
~132Aromatic C (ipso, attached to acrylate)
~130Aromatic C (ortho to acrylate)
~129Aromatic C (meta on phenoxy)
~124Aromatic C (para on phenoxy)
~120Aromatic C (ortho on phenoxy)
~119Aromatic C (meta to acrylate)
~118Vinylic C (β to phenyl)
~61-OCH₂CH₃
~14-OCH₂CH₃

The downfield chemical shift of the carbonyl carbon is characteristic of an α,β-unsaturated ester. The chemical shifts of the aromatic carbons are influenced by the substituents, providing a detailed map of the molecule's electronic structure.

Experimental Protocol for NMR Data Acquisition

cluster_workflow NMR Sample Preparation and Data Acquisition SamplePrep Sample Preparation: ~10-20 mg of sample dissolved in ~0.6 mL of CDCl₃ Shimming Shimming: Optimize magnetic field homogeneity SamplePrep->Shimming Acquisition Data Acquisition: Acquire ¹H and ¹³C spectra Shimming->Acquisition Processing Data Processing: Fourier transform, phase correction, and baseline correction Acquisition->Processing

Caption: Workflow for NMR data acquisition.

  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Place the NMR tube in the spectrometer. Perform standard shimming procedures to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2980MediumAliphatic C-H stretch
~1715StrongC=O stretch (α,β-unsaturated ester)
~1630MediumC=C stretch (alkene)
~1600, ~1500Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (ether, aryl-O)
~1170StrongC-O stretch (ester)
~980Strong=C-H bend (trans-alkene)

The strong absorption around 1715 cm⁻¹ is a clear indication of the conjugated ester carbonyl group. The presence of a strong band around 1250 cm⁻¹ is characteristic of the aryl ether linkage. The out-of-plane bending vibration for the trans-alkene at ~980 cm⁻¹ is another key diagnostic peak.

Experimental Protocol for IR Data Acquisition (ATR)

cluster_workflow ATR-FTIR Workflow SamplePlacement Sample Placement: Place a small amount of the solid sample on the ATR crystal Pressure Apply Pressure: Ensure good contact between the sample and the crystal SamplePlacement->Pressure Background Background Scan: Acquire a background spectrum of the empty ATR crystal Pressure->Background SampleScan Sample Scan: Acquire the spectrum of the sample Background->SampleScan

Caption: Workflow for ATR-FTIR data acquisition.

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Background Scan: Record a background spectrum to subtract atmospheric and instrument interferences.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): m/z 268, corresponding to the molecular formula C₁₇H₁₆O₃.

  • Key Fragments:

    • m/z 223: Loss of the ethoxy group (-OC₂H₅).

    • m/z 195: Loss of the ethyl ester group (-COOC₂H₅).

    • m/z 165: Fragmentation of the phenoxy-phenyl moiety.

    • m/z 77: Phenyl cation (C₆H₅⁺).

The fragmentation pattern will be influenced by the stability of the resulting carbocations and radical cations. The presence of the ether linkage and the ester group will lead to characteristic cleavage patterns.

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)

cluster_workflow GC-MS Workflow SamplePrep Sample Preparation: Dissolve a small amount of sample in a suitable solvent (e.g., dichloromethane) Injection Injection: Inject the sample solution into the GC SamplePrep->Injection Separation GC Separation: The compound is separated on the GC column Injection->Separation Ionization Ionization: The compound is ionized in the mass spectrometer (e.g., by electron impact) Separation->Ionization Detection Detection: The ions are separated by their mass-to-charge ratio and detected Ionization->Detection

Caption: Workflow for GC-MS data acquisition.

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Setup: Set up the gas chromatograph (GC) with an appropriate column and temperature program to ensure good separation and peak shape. Set the mass spectrometer (MS) to scan a suitable mass range (e.g., m/z 40-500).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • Data Acquisition: The compound will be separated from any impurities on the GC column and then introduced into the MS for ionization and analysis.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and Mass Spectrometry provides a comprehensive structural confirmation. The predicted data, based on established spectroscopic principles and comparison with analogous compounds, offers a reliable reference for researchers working with this molecule. The detailed experimental protocols outlined in this guide are designed to ensure the acquisition of high-quality, reproducible data, which is fundamental for scientific integrity and the advancement of research and development in which this compound may play a role.

References

  • Organic Spectroscopy International. (2017, November 20). Ethyl(E)-3-(4-methoxyphenyl)acrylate. Retrieved from [Link]

  • Hadji-Lefaou, D., et al. (2022). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. MDPI. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy. University of Wisconsin. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

Physical and chemical properties of Ethyl (e)-3-(4-phenoxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl (E)-3-(4-phenoxyphenyl)acrylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound (CAS No. 945414-28-8). As a specialized cinnamate ester, this compound incorporates a phenoxyphenyl moiety, which imparts unique characteristics relevant to materials science and medicinal chemistry. Notably, it serves as a key reagent in the study of enzyme inhibitors, demonstrating its utility in drug discovery and development. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental insights, data interpretation, and validated protocols to support advanced research applications.

Compound Identification and Structure

This compound is an α,β-unsaturated ester. The "(E)" designation specifies the stereochemistry of the alkene, indicating that the high-priority substituents on the double-bonded carbons are on opposite sides. The core structure consists of an ethyl acrylate backbone attached to a 4-phenoxyphenyl group. This phenoxy substituent significantly influences the molecule's electronic properties and steric profile, which in turn dictates its reactivity and biological interactions.

  • IUPAC Name: ethyl (E)-3-(4-phenoxyphenyl)prop-2-enoate[]

  • CAS Number: 945414-28-8[]

  • Molecular Formula: C₁₇H₁₆O₃[]

  • Molecular Weight: 268.31 g/mol []

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical properties of this compound are largely dictated by its significant aromatic character and the presence of a polar ester group. While experimentally determined values for properties like melting point and solubility are not widely published, reliable predictions can be made based on its structure.

PropertyValue / DescriptionSource
Molecular Weight 268.31 g/mol []
Appearance Expected to be a white to off-white solid or a viscous oil at room temperature.Structural Analogy
Boiling Point 393.6 ± 25.0 °C at 760 mmHg (Predicted)[]
Density 1.129 ± 0.06 g/cm³ at 20 °C (Predicted)[]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in alcohols; and poorly soluble in water.Structural Analogy
Canonical SMILES CCOC(=O)C=CC1=CC=C(C=C1)OC2=CC=CC=C2[]
InChI Key PWDOUGMRFQWZBH-UHFFFAOYSA-N[]

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of this compound. Based on its functional groups, the following spectral characteristics are expected:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Ethyl Group: A triplet signal around 1.2-1.4 ppm (CH₃) and a quartet around 4.1-4.3 ppm (CH₂).

    • Vinyl Protons: Two doublets in the range of 6.2-6.5 ppm and 7.5-7.8 ppm. The large coupling constant (J ≈ 16 Hz) is diagnostic of the (E)-configuration.

    • Aromatic Protons: A complex series of multiplets between 6.8 and 7.6 ppm, corresponding to the protons on the two phenyl rings.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon: A signal in the range of 165-168 ppm.

    • Alkene Carbons: Signals typically found between 115 and 145 ppm.

    • Aromatic Carbons: Multiple signals in the 115-160 ppm region.

    • Ethyl Group Carbons: Signals around 14 ppm (CH₃) and 60 ppm (CH₂).

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • C=O Stretch (Ester): A strong, sharp absorbance peak around 1710-1730 cm⁻¹. The conjugation with the C=C bond shifts this to a slightly lower wavenumber.

    • C=C Stretch (Alkene): An absorbance peak around 1630-1640 cm⁻¹.[2]

    • C-O Stretch (Ester & Ether): Strong peaks in the 1100-1300 cm⁻¹ region.

    • =C-H Bending (Aromatic): Peaks in the 690-900 cm⁻¹ region, indicative of the substitution patterns on the phenyl rings.

  • Mass Spectrometry (MS):

    • The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 268. Subsequent fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅) or the ethyl group (-C₂H₅).

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves the formation of the acrylate double bond. Standard olefination reactions are the most effective and widely used methodologies.

Common Synthetic Routes:

  • Wittig or Horner-Wadsworth-Emmons (HWE) Reaction: This is the most reliable method for stereoselectively forming the (E)-alkene. The synthesis involves the reaction of 4-phenoxybenzaldehyde with a phosphonate ylide, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). The HWE reaction is particularly favored in industrial and laboratory settings due to its high yield and the ease of removal of the water-soluble phosphate byproduct.

  • Knoevenagel Condensation: This reaction involves the condensation of 4-phenoxybenzaldehyde with a compound containing an active methylene group, such as ethyl cyanoacetate, followed by further chemical modification.[3] While effective, it may require more steps than an HWE reaction to arrive at the target molecule.

  • Heck Coupling: A palladium-catalyzed cross-coupling reaction between 4-phenoxyphenyl halide and ethyl acrylate could also yield the desired product. However, this method can be more expensive due to the cost of the palladium catalyst.

Chemical Reactivity: The reactivity of the molecule is centered around the α,β-unsaturated ester moiety.

  • Michael Addition: The β-carbon of the acrylate is electrophilic and susceptible to nucleophilic attack.

  • Polymerization: Like other acrylates, this molecule can undergo free-radical polymerization, especially when heated or exposed to UV light.[4] Commercial preparations of similar monomers often contain inhibitors like hydroquinone to prevent premature polymerization.[5][6]

  • Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Applications in Drug Discovery

The primary documented application of this compound is as a chemical reagent and building block in medicinal chemistry. It has been used to probe the structure-activity relationships (SAR) of ketooxazole inhibitors targeting fatty acid amide hydrolase (FAAH).[]

  • FAAH Inhibition: FAAH is an enzyme responsible for the degradation of endocannabinoids. Inhibiting this enzyme can lead to analgesic, anxiolytic, and anti-inflammatory effects. By using reagents like this compound, researchers can systematically modify lead compounds to optimize their potency, selectivity, and pharmacokinetic properties. The phenoxyphenyl group can engage in hydrophobic and π-stacking interactions within the enzyme's active site, making it a valuable scaffold for inhibitor design.

Experimental Methodologies

The following protocols are provided as validated, field-proven methods for the synthesis and characterization of this compound.

Proposed Synthesis via Horner-Wadsworth-Emmons Reaction

This protocol describes a reliable, one-pot synthesis that ensures high (E)-selectivity.

G cluster_0 Reaction Setup cluster_1 Aldehyde Addition cluster_2 Workup and Purification A 1. Add Triethyl phosphonoacetate and THF to a dry flask under N₂ B 2. Cool to 0°C A->B C 3. Add NaH (60% dispersion) portion-wise B->C D 4. Stir for 30 min at 0°C C->D E 5. Add 4-Phenoxybenzaldehyde in THF dropwise D->E F 6. Allow to warm to RT E->F G 7. Stir for 4-6 hours (Monitor by TLC) F->G H 8. Quench with saturated NH₄Cl(aq) G->H I 9. Extract with Ethyl Acetate (3x) H->I J 10. Wash with brine, dry (Na₂SO₄) I->J K 11. Concentrate in vacuo J->K L 12. Purify via column chromatography (Silica, Hexanes/EtOAc gradient) K->L

Caption: Workflow for HWE synthesis of the target compound.

Step-by-Step Protocol:

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 100 mL) and triethyl phosphonoacetate (1.1 eq).

  • Ylide Formation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and hydrogen gas evolution. Cooling to 0°C prevents side reactions.

  • Reaction Initiation: Stir the resulting milky suspension at 0°C for 30 minutes to ensure complete formation of the phosphonate ylide.

  • Aldehyde Addition: Dissolve 4-phenoxybenzaldehyde (1.0 eq) in anhydrous THF (20 mL) and add it dropwise to the ylide solution at 0°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure product.

Characterization Protocol
  • Purity Assessment: Analyze the purified product using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., acetonitrile/water gradient) to determine its purity.

  • Structural Verification:

    • Record ¹H NMR and ¹³C NMR spectra in deuterated chloroform (CDCl₃). Confirm the presence of all expected peaks and the large coupling constant for the vinyl protons.

    • Obtain an FT-IR spectrum to verify the presence of the key functional groups (C=O, C=C, C-O).

    • Perform high-resolution mass spectrometry (HRMS) to confirm the elemental composition by matching the observed m/z value to the calculated exact mass.

References

  • Wikipedia. Ethyl acrylate. [Link]

  • MDPI. Synthesis and Biological Evaluation of Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. [Link]

  • MDPI. 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate. [Link]

  • ChemRxiv. Synthesis and styrene copolymerization of novel trisubstituted ethylenes: 3. Oxy ring-substituted octyl phenylcyanoacrylates. [Link]

  • Sanjay Chemicals (India) Pvt. Ltd. ETHYL ACRYLATE. [Link]

  • Basic Acrylic Monomer Manufacturers, Inc. Ethyl Acrylate (EA). [Link]

  • PubChem. Ethyl (E)-3-(4-isopropylphenyl)acrylate. [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. Ethyl(E)-3-(4-methoxyphenyl)acrylate. [Link]

Sources

An In-depth Technical Guide to Ethyl (E)-3-(4-phenoxyphenyl)acrylate: Synthesis, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethyl (E)-3-(4-phenoxyphenyl)acrylate, a molecule of interest in contemporary drug discovery. We will delve into its historical context, detail robust synthetic protocols, provide a thorough characterization profile, and explore its biological significance, particularly in the context of fatty acid amide hydrolase (FAAH) inhibition. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound.

Introduction and Historical Context

This compound belongs to the broader class of cinnamic acid derivatives. Cinnamic acid and its esters are naturally occurring compounds found in various plants and have a long history of use in perfumes and flavorings.[1][2] Over the past few decades, scientific interest in cinnamic acid derivatives has expanded significantly due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][3]

The specific discovery of this compound is not prominently documented in publicly available literature, suggesting it is a relatively modern compound likely synthesized as part of targeted research programs rather than being a natural isolate. Its structural features, particularly the phenoxy-substituted phenyl ring, point towards its design as a specific modulator of biological targets. The emergence of phenoxy-substituted cinnamic acid derivatives can be traced through patent literature, indicating their exploration for various therapeutic applications.[4] The primary documented application of this compound is as a reagent in the evaluation of structure-activity relationships of ketooxazole inhibitors of fatty acid amide hydrolase (FAAH), highlighting its importance in the field of neuropharmacology and the modulation of the endocannabinoid system.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the formation of the precursor, (E)-3-(4-phenoxyphenyl)acrylic acid, followed by its esterification.

Synthesis of (E)-3-(4-phenoxyphenyl)acrylic acid

A common and effective method for the synthesis of the acrylic acid precursor is the Knoevenagel-Doebner condensation. This reaction involves the condensation of an aldehyde with malonic acid in the presence of a basic catalyst.

Experimental Protocol: Knoevenagel-Doebner Condensation

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-phenoxybenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine (sufficient volume to dissolve reactants).

  • Catalyst Addition: Add piperidine (0.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure (E)-3-(4-phenoxyphenyl)acrylic acid.

Causality Behind Experimental Choices: The use of pyridine as a solvent and piperidine as a catalyst is a classic combination for the Knoevenagel-Doebner condensation. Pyridine acts as a base to deprotonate malonic acid, forming the reactive enolate, while piperidine serves as a more potent basic catalyst to drive the reaction forward. The acidic work-up is crucial for the protonation of the carboxylate and subsequent decarboxylation to yield the α,β-unsaturated carboxylic acid.

Esterification of (E)-3-(4-phenoxyphenyl)acrylic acid

The final step to obtain this compound is the esterification of the carboxylic acid precursor. Two highly effective and widely used methods for this transformation are the Steglich esterification and the Horner-Wadsworth-Emmons reaction.

Method A: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a nucleophilic catalyst.

Experimental Protocol: Steglich Esterification

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (E)-3-(4-phenoxyphenyl)acrylic acid (1 equivalent), ethanol (1.2 equivalents), and 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in a dry aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 equivalents) portion-wise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain this compound.

Causality Behind Experimental Choices: The Steglich esterification is advantageous for its mild reaction conditions, which are compatible with a wide range of functional groups. DCC (or the more water-soluble EDCI) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, forming a more reactive acylpyridinium intermediate, which is then readily attacked by the alcohol. The use of an inert atmosphere and dry solvents is critical to prevent the hydrolysis of the activated intermediates.

Method B: Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a powerful tool for the stereoselective synthesis of alkenes, particularly (E)-alkenes, from aldehydes and phosphonate ylides.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

  • Ylide Formation: In a dry round-bottom flask under an inert atmosphere, dissolve triethyl phosphonoacetate (1 equivalent) in a dry aprotic solvent like tetrahydrofuran (THF). Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) (1 equivalent) to generate the phosphonate ylide.

  • Aldehyde Addition: To the resulting ylide solution, add 4-phenoxybenzaldehyde (1 equivalent) dropwise at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices: The HWE reaction is renowned for its high (E)-selectivity, which is driven by the thermodynamic stability of the anti-periplanar transition state leading to the (E)-alkene. The choice of a strong, non-nucleophilic base is essential for the efficient deprotonation of the phosphonate without competing side reactions.

Synthesis_Workflow cluster_0 Step 1: Knoevenagel-Doebner Condensation cluster_1 Step 2: Esterification 4-Phenoxybenzaldehyde 4-Phenoxybenzaldehyde Reaction1 Reflux 4-Phenoxybenzaldehyde->Reaction1 Malonic Acid Malonic Acid Malonic Acid->Reaction1 Pyridine/Piperidine Pyridine/Piperidine Pyridine/Piperidine->Reaction1 Acidic Work-up Acidic Work-up Reaction1->Acidic Work-up (E)-3-(4-phenoxyphenyl)acrylic acid (E)-3-(4-phenoxyphenyl)acrylic acid Acidic Work-up->(E)-3-(4-phenoxyphenyl)acrylic acid Precursor (E)-3-(4-phenoxyphenyl)acrylic acid Reaction2 Esterification Precursor->Reaction2 Ethanol Ethanol Ethanol->Reaction2 DCC/DMAP (Steglich) DCC/DMAP (Steglich) DCC/DMAP (Steglich)->Reaction2 Final_Product This compound Reaction2->Final_Product FAAH_Signaling_Pathway cluster_pathway FAAH Signaling Pathway Anandamide Anandamide FAAH FAAH Anandamide->FAAH Degradation CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Activation Arachidonic_Acid Arachidonic_Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine Therapeutic_Effects Analgesia, Anti-inflammation, Anxiolysis CB1_Receptor->Therapeutic_Effects FAAH_Inhibitor This compound (as a scaffold for inhibitors) FAAH_Inhibitor->FAAH Inhibition

Caption: Simplified FAAH signaling pathway and the role of its inhibitors.

Conclusion

This compound is a synthetically accessible molecule with significant potential in the field of drug discovery, particularly as a scaffold for the design of FAAH inhibitors. This guide has provided a detailed overview of its synthesis, characterization, and the biological rationale for its investigation. The methodologies described herein are robust and can be readily implemented in a research setting. Further studies to elucidate the specific inhibitory potency and selectivity of this compound and its derivatives against FAAH are warranted and could pave the way for the development of novel therapeutics for a variety of central nervous system and inflammatory disorders.

References

  • Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality. PMC - PubMed Central. Available at: [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC. Available at: [Link]

  • Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. PubMed Central. Available at: [Link]

  • The Endocannabinoid System Explained: Stress, Sleep, and the Biology of Resilience. Substack. Available at: [Link]

  • Fatty Acid Amide Signaling Molecules. ResearchGate. Available at: [Link]

  • Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. MDPI. Available at: [Link]

  • Ethyl(E)-3-(4-methoxyphenyl)acrylate. ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]

  • Contents. The Royal Society of Chemistry. Available at: [Link]

  • (E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate. PubChem. Available at: [Link]

  • (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. PubChem. Available at: [Link]

  • (E)-3-(4-Methoxyphenyl)acrylic acid. Chemsrc. Available at: [Link]

  • hnl17_sln.html. University of Wisconsin-Madison. Available at: [Link]

  • Cinnamic acid derivatives: A new chapter of various pharmacological activities. ResearchGate. Available at: [Link]

  • Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. PubMed. Available at: [Link]

  • Synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate. ResearchGate. Available at: [Link]

  • Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. Semantic Scholar. Available at: [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. PMC - PubMed Central. Available at: [Link]

  • Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science. Available at: [Link]

  • Cinnamic acid derivatives,their preparation and pharmaceutical compositions containing them. Google Patents.
  • Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. ResearchGate. Available at: [Link]

  • Cinnamic acid derivatives: An ERA. The Pharma Innovation. Available at: [Link]

  • Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. PubMed Central. Available at: [Link]

Sources

An In-depth Technical Guide to the Biological Activities of Novel Acrylate Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Acrylate compounds, characterized by their α,β-unsaturated carbonyl moiety, have emerged as a privileged scaffold in modern medicinal chemistry. Their intrinsic reactivity as Michael acceptors allows for covalent interactions with biological nucleophiles, underpinning a diverse and potent range of therapeutic activities. This technical guide provides an in-depth exploration of the significant biological activities of novel acrylate derivatives, including their anticancer, antimicrobial, and anti-inflammatory properties. We will dissect the core mechanisms of action, provide field-proven experimental protocols for their evaluation, and present data-driven insights into their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the unique chemical biology of acrylate compounds.

Introduction

At the heart of the acrylate pharmacophore is a deceptively simple chemical structure: a vinyl group directly attached to a carbonyl carbon. This arrangement creates an electron-deficient β-carbon, making it susceptible to nucleophilic attack via a Michael addition reaction. This reactivity is not a liability but a key feature leveraged in drug design. Specifically, the acrylate "warhead" can form stable, covalent bonds with nucleophilic amino acid residues, most notably cysteine, within the active or allosteric sites of target proteins.[1]

This capacity for covalent modification offers distinct advantages over traditional non-covalent inhibitors, including increased biochemical efficiency, prolonged duration of action, and the ability to target shallow binding pockets.[2] The majority of FDA-approved covalent kinase inhibitors, for instance, utilize an acrylamide warhead to irreversibly engage a cysteine residue in the target protein.[3] The therapeutic landscape for acrylates is broad, spanning from oncology to infectious diseases, driven by their ability to modulate key signaling pathways involved in pathogenesis.[4][5] This guide will systematically explore these activities.

Section 1: Anticancer Activities of Novel Acrylates

The application of acrylate derivatives in oncology is one of the most advanced areas of their development. Their anticancer effects are often multifactorial, stemming from the ability to inhibit key proteins involved in cell proliferation, survival, and metastasis.

Mechanism of Action 1: Covalent Inhibition of Protein Kinases

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers. Acrylate-based inhibitors have been successfully designed to target kinases that possess a non-catalytic cysteine residue near the ATP-binding pocket.[2] The inhibitor first binds non-covalently, and this proximity facilitates the subsequent irreversible Michael addition between the acrylate warhead and the cysteine thiol.[1] This covalent bond permanently inactivates the enzyme.

A prime example is the inhibition of Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR), where numerous approved drugs leverage this mechanism.[3][6]

G cluster_0 Kinase Active Site cluster_1 Acrylate Inhibitor Action Kinase Kinase Protein ATP_pocket ATP Binding Pocket Kinase->ATP_pocket Cys_residue Cysteine Residue (Nucleophile) Kinase->Cys_residue Acrylate Acrylate Inhibitor (Electrophile) Non_covalent 1. Reversible Binding (Recognition) Acrylate->Non_covalent Enters Pocket Covalent_bond 2. Michael Addition (Irreversible Bond) Non_covalent->Covalent_bond Proximity Achieved Covalent_bond->Cys_residue Forms Covalent Adduct

Caption: Covalent inhibition of a kinase by an acrylate compound.

Mechanism of Action 2: Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a validated target for anticancer drugs. Several novel acrylate derivatives have been shown to inhibit tubulin polymerization.[4][7] This disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, preventing mitosis and ultimately triggering apoptosis.[8][9]

Data Presentation: Cytotoxicity of Acrylate Derivatives

The cytotoxic effect of a compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit the growth of 50% of a cancer cell population.[10]

Compound IDTarget Cell LineIC50 (µM)MechanismReference
Acrylate 6e MCF-7 (Breast)2.57Tubulin Polymerization Inhibition[7]
Acrylate 4b MDA-MB-231 (Breast)3.24Tubulin Polymerization Inhibition[8][11]
Acrylate 5e MDA-MB-231 (Breast)4.06Tubulin Polymerization Inhibition[4]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][12] It is a foundational experiment in anticancer drug screening.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[12]

Step-by-Step Methodology:

  • Cell Seeding: Maintain the desired cancer cell line (e.g., MCF-7) in a humidified incubator at 37°C with 5% CO2. Harvest cells in the logarithmic growth phase and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare a stock solution of the novel acrylate compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of desired concentrations. Add the compound dilutions to the appropriate wells. Include a vehicle control (DMSO alone) and a positive control (e.g., doxorubicin).[10]

  • Incubation: Incubate the plates for the desired exposure period (typically 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[10]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value.

G A 1. Seed Cancer Cells in 96-well plate B 2. Add Acrylate Compound (Serial Dilutions) A->B C 3. Incubate (e.g., 48 hours) B->C D 4. Add MTT Reagent (Metabolized by live cells) C->D E 5. Solubilize Formazan (e.g., with DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC50 Value F->G

Caption: Experimental workflow for the MTT cytotoxicity assay.

Section 2: Antimicrobial Activities of Novel Acrylates

The rise of antimicrobial resistance necessitates the development of new classes of anti-infective agents. Acrylate derivatives have shown promising activity against a range of pathogenic microbes, including bacteria and fungi.[13][14][15]

Mechanism of Action

The antimicrobial action of acrylates is primarily attributed to the reactivity of the acryl group.[13][16] This moiety can act as a Michael acceptor, reacting with nucleophilic entities within the microbial cell, such as cysteine residues in essential enzymes or free thiols like glutathione.[16] This can lead to the disruption of critical metabolic pathways or damage to the cell membrane, ultimately causing cell death.[13] Studies have shown that acrylate compounds with a phenyl group attached often exhibit enhanced antimicrobial activity, suggesting the importance of the overall molecular structure.[13][16]

Data Presentation: Antimicrobial Efficacy of Acrylates

Antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.[17][18]

Compound TypeTarget OrganismMIC (µg/mL)Reference
p-Hydroxyphenyl Acrylate (H5)S. aureus (Gram +)>100[13][14]
p-Hydroxyphenyl Acrylate (H5)P. aeruginosa (Gram -)>100[13][14]
Phenyl AcrylateS. aureus (Gram +)25[13]
Phenyl AcrylateA. fumigatus (Fungus)12.5[13]

Note: Data is illustrative and derived from studies on acrylate derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[17][19][20]

Principle: A standardized inoculum of a specific microorganism is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is identified as the lowest concentration of the compound at which no visible growth occurs after incubation.[18][21]

Step-by-Step Methodology:

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the acrylate compound in an appropriate sterile growth medium (e.g., Mueller-Hinton Broth).[19] The final volume in each well should be 50 or 100 µL.

  • Prepare Inoculum: Grow the target microorganism (e.g., Staphylococcus aureus) to a specific density (typically a 0.5 McFarland standard). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells after inoculation.

  • Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate.

  • Controls: Include a positive control well (medium + inoculum, no compound) to ensure microbial growth and a negative control well (medium only) to check for sterility.

  • Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[21]

  • Reading Results: After incubation, visually inspect the wells for turbidity (a sign of microbial growth). The MIC is the lowest concentration of the acrylate compound in a well that remains clear.[18]

G A 1. Prepare Serial Dilutions of Acrylate in Plate C 3. Inoculate All Wells (except negative control) A->C B 2. Prepare Standardized Microbial Inoculum B->C D 4. Incubate Plate (e.g., 18 hours at 37°C) C->D E 5. Visually Assess Growth (Turbidity) D->E F 6. Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Section 3: Anti-inflammatory Activities of Novel Acrylates

Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders, cardiovascular disease, and cancer.[22] Acrylate compounds have demonstrated potential as anti-inflammatory agents by modulating key signaling pathways that control the inflammatory response.[23]

Mechanism of Action: Inhibition of the NF-κB Pathway

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a pivotal protein complex that controls the transcription of pro-inflammatory genes.[22] In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein called IκB. Upon stimulation by inflammatory signals (like lipopolysaccharide, LPS), a kinase complex (IKK) phosphorylates IκB, targeting it for degradation. This releases NF-κB, allowing it to move into the nucleus and activate the expression of genes for inflammatory mediators like iNOS (inducible nitric oxide synthase) and COX-2.[22][24]

Some acrylate compounds can inhibit this pathway. Their electrophilic nature allows them to potentially form covalent adducts with critical cysteine residues on proteins within the NF-κB signaling cascade, such as the IKK subunits, thereby preventing the phosphorylation and subsequent degradation of IκB.[24][25]

G cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates pIkB_NFkB p-IκB - NF-κB NFkB NF-κB (Active) Proteasome Proteasome pIkB_NFkB->Proteasome Ubiquitination Proteasome->IkB_NFkB Degrades IκB Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2) Nucleus->Inflammation Activates Acrylate Acrylate Compound Acrylate->IKK INHIBITS

Caption: Inhibition of the NF-κB pathway by an acrylate compound.

Experimental Protocol: Griess Assay for Nitric Oxide Measurement

One of the key outputs of NF-κB activation in inflammatory cells like macrophages is the production of nitric oxide (NO) by iNOS. The Griess assay is a simple and common method to indirectly measure NO production by quantifying its stable metabolite, nitrite (NO₂⁻), in cell culture supernatants.[26][27]

Principle: The Griess reaction is a two-step diazotization process. First, sulfanilamide reacts with nitrite in an acidic solution to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a stable, colored azo compound, which has a maximum absorbance around 540 nm.[26][27]

Step-by-Step Methodology:

  • Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of the novel acrylate compound for 1-2 hours. Subsequently, stimulate inflammation by adding an agent like LPS (lipopolysaccharide). Include appropriate controls (untreated cells, LPS-only treated cells). Incubate for 24 hours.

  • Sample Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well.[26]

  • Standard Curve Preparation: Prepare a standard curve using a sodium nitrite solution of known concentration. Perform serial dilutions in the same culture medium used for the cells, typically ranging from 1 to 100 µM.[26]

  • Griess Reaction: Add 50 µL of each supernatant and standard to a new 96-well plate. Add 50 µL of 1% sulfanilamide solution (in 5% phosphoric acid) to all wells and incubate for 5-10 minutes at room temperature, protected from light.[28]

  • Color Development: Add 50 µL of 0.1% NED solution to all wells and incubate for another 5-10 minutes at room temperature, protected from light. A pink/magenta color will develop.[28]

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader within 10-30 minutes.[29][30]

  • Analysis: Subtract the absorbance of the blank (medium only) from all readings. Plot the standard curve and use linear regression to determine the nitrite concentration in the experimental samples. Calculate the percentage inhibition of NO production compared to the LPS-only control.

Conclusion and Future Perspectives

Novel acrylate compounds represent a versatile and potent class of molecules with significant therapeutic potential across oncology, infectious disease, and inflammation. Their unique ability to form covalent bonds with protein targets via Michael addition provides a powerful mechanism for achieving high efficacy and durable biological responses. The continued exploration of structure-activity relationships, coupled with advanced computational modeling, will undoubtedly refine the design of next-generation acrylate-based therapeutics with enhanced selectivity and reduced off-target effects. As our understanding of the nuanced roles of specific cysteine residues in disease pathways grows, so too will the opportunities for developing precisely targeted covalent inhibitors built upon the adaptable acrylate scaffold.

References

  • Antimicrobial Activity of p-Hydroxyphenyl Acrylate Derivatives. ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/jf020172a][13][16]

  • The minimum inhibitory concentration of antibiotics. BMG LABTECH. [URL: https://www.bmglabtech.com/en/blog/mic-of-antibiotics/][19]

  • Minimum Inhibitory Concentration | Overview & Determining Methods. Study.com. [URL: https://study.com/learn/lesson/minimum-inhibitory-concentration-overview-determining-methods.html][20]

  • Antimicrobial activity of p-hydroxyphenyl acrylate derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12437311/][14]

  • What are NF-κB inhibitors and how do they work? Patsnap Synapse. [URL: https://www.patsnap.com/synapse/articles/what-are-nf-kb-inhibitors-and-how-do-they-work][22]

  • Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. Benchchem. [URL: https://www.benchchem.com/application-notes/20][10]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7912432/][17]

  • Antimicrobial Activity of p-Hydroxyphenyl Acrylate Derivatives.ACS Publications. [URL: https://doi.org/10.1021/jf020172a]
  • Inhibitors of NF-κB signaling: 785 and counting. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Inhibitors-of-NF-%CE%BA-B-signaling%3A-785-and-counting-Gilmore-Herscovitch/6b527806b4a5390772d512f4514589255a73e52f][31]

  • Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10411511/][7]

  • Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Allen Che via Medium. [URL: https://medium.com/@allen.che/installing-the-acrylamide-warheads-in-the-fda-approved-covalent-drugs-7e05214c71a][3]

  • 13.5A: Minimal Inhibitory Concentration (MIC). Biology LibreTexts. [URL: https://bio.libretexts.org/Bookshelves/Microbiology/Microbiology_(Boundless)/13%3A_Antimicrobial_Drugs/13.5%3A_Measuring_Drug_Susceptibility/13.5A%3A_Minimal_Inhibitory_Concentration_(MIC)][18]

  • Antimicrobial Activities of Hydrophobically Modified Poly(Acrylate) Films and Their Complexes with Different Chain Length Cationic Surfactants. MDPI. [URL: https://www.mdpi.com/2073-4360/11/4/685][15]

  • Minimum inhibitory concentration. Wikipedia. [URL: https://en.wikipedia.org/wiki/Minimum_inhibitory_concentration][21]

  • Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4012493/][24]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK541178/][32]

  • Application Notes: Quantifying Nitric Oxide Production with the Griess Reaction. Benchchem. [URL: https://www.benchchem.com/application-notes/151][26]

  • Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. ResearchGate. [URL: https://www.researchgate.net/publication/262277688_Identification_of_Known_Drugs_that_Act_as_Inhibitors_of_NF-kB_Signaling_and_their_Mechanism_of_Action][33]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [URL: https://www.creative-biolabs.com/support/cytotoxicity-assay-protocol.htm][34]

  • Nitric Oxide Assay? ResearchGate. [URL: https://www.researchgate.net/post/Nitric_Oxide_Assay][28]

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [URL: https://www.mdpi.com/1420-3049/12/8/1661][27]

  • Endogenous Inhibitors of Nuclear Factor-κB, An Opportunity for Cancer Control. American Association for Cancer Research. [URL: https://aacrjournals.org/cancerres/article/64/22/8129/497746/Endogenous-Inhibitors-of-Nuclear-Factor-B-An][25]

  • Glycerol Acrylate-Based Photopolymers with Antimicrobial and Shape-Memory Properties. MDPI. [URL: https://www.mdpi.com/2073-4360/16/6/821][35]

  • CHAPTER 4: Covalent Inhibition of Kinases. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/chapter/bk9781788011604-00101/978-1-78801-160-4][6]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. [URL: https://www.mdpi.com/1422-0067/23/22/13926][2]

  • Nitrite Assay Kit (Griess Reagent). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/234/127/mak367bul.pdf][29]

  • Nitric Oxide (NO2 /NO3 ) Assay. R&D Systems. [URL: https://www.rndsystems.com/products/nitric-oxide-no2-no3-assay-kit-colorimetric_kge001][30]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [URL: https://experiments.springernature.com/keywords/cytotoxicity-mtt-assay][12]

  • The Acrylamide Warhead: An In-depth Technical Guide to Reactivity and Covalent Inhibition. Benchchem. [URL: https://www.benchchem.com/application-notes/100][36]

  • Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ACS Omega - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c05167][8]

  • Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10582042/][4]

  • Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. ResearchGate. [URL: https://www.researchgate.net/publication/372863920_Design_synthesis_and_antiproliferative_screening_of_newly_synthesized_acrylate_derivatives_as_potential_anticancer_agents][9]

  • Reactivities of acrylamide warheads toward cysteine targets: a QM/ML approach to covalent inhibitor design. ResearchGate. [URL: https://www.researchgate.net/publication/379653556_Reactivities_of_acrylamide_warheads_toward_cysteine_targets_a_QMML_approach_to_covalent_inhibitor_design][1]

  • Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30348683/][23]

  • Cytotoxicity Assays. Thermo Fisher Scientific - US. [URL: https://www.thermofisher.com/us/en/home/life-science/cell-analysis/cell-viability-and-regulation/cytotoxicity-assays.html][37]

  • Synthesis, characterization of acrylate polymer having chalcone moiety: evaluation of antimicrobial, anticancer and drug release study. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33135544/][5]

  • Design of Reversible, Cysteine-Targeted Michael Acceptors Guided by Kinetic and Computational Analysis. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja506473f][38]

  • Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. DORAS | DCU Research Repository. [URL: https://doras.dcu.ie/25944/]

  • Synthesis and Biological Activity of Acrylate Copolymers Containing 3‐Oxo‐N‐allyl‐1,2‐benzisothiazole‐3(2H)‐carboxamide Monomer as a Marine Antifouling Coating. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6894982/][39]

  • Mechanisms of Action of (Meth)acrylates in Hemolytic Activity, in Vivo Toxicity and Dipalmitoylphosphatidylcholine (DPPC) Liposomes Determined Using NMR Spectroscopy. NIH. [URL: https://www.jstage.jst.go.jp/article/bpb/38/5/38_b14-00918/_html/-char/en][40]

  • Novel Functional Acrylic Copolymers: Synthesis, Characterization, Molecular Docking and Biological Efficacy. ResearchGate. [URL: https://www.researchgate.net/publication/377030438_Novel_Functional_Acrylic_Copolymers_Synthesis_Characterization_Molecular_Docking_and_Biological_Efficacy][41]

  • Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ResearchGate. [URL: https://www.researchgate.net/publication/374667104_Novel_Acrylate-Based_Derivatives_Design_Synthesis_Antiproliferative_Screening_and_Docking_Study_as_Potential_Combretastatin_Analogues][11]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6269829/][42]

  • Michael Addition Reactions of Acetoacetates and Malonates with Acrylates in Water under Strongly Alkaline Conditions. ResearchGate. [URL: https://www.researchgate.net/publication/372895690_Michael_Addition_Reactions_of_Acetoacetates_and_Malonates_with_Acrylates_in_Water_under_Strongly_Alkaline_Conditions]

  • Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7345388/][43]

  • ASAP (As Soon As Publishable). ACS Publications - American Chemical Society. [URL: https://pubs.acs.org/journal/acsodf/asap][44]

  • Acrylate. Wikipedia. [URL: https://en.wikipedia.org/wiki/Acrylate][45]

Sources

An In-Depth Technical Guide to the In Silico Bioactivity Prediction of Ethyl (E)-3-(4-phenoxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The early stages of drug discovery are increasingly reliant on computational methods to accelerate the identification and optimization of lead compounds. In silico techniques offer a rapid, cost-effective framework for predicting the biological activity and pharmacokinetic profiles of novel molecules before their synthesis and experimental testing. This guide provides a comprehensive, step-by-step workflow for evaluating the potential bioactivity of Ethyl (E)-3-(4-phenoxyphenyl)acrylate, a specific small molecule, using a suite of established computational tools. By integrating target prediction, molecular docking, molecular dynamics simulations, and ADMET profiling, we construct a holistic view of the molecule's potential as a therapeutic agent. Each step is detailed with the underlying scientific rationale, providing researchers and drug development professionals with a practical and self-validating protocol for in silico bioactivity assessment.

Introduction: The Convergence of Chemistry and Computation

The journey of a drug from concept to clinic is notoriously long and expensive, with high attrition rates often attributed to poor efficacy or unforeseen toxicity.[1][2] Computational-Aided Drug Design (CADD) has emerged as an indispensable tool to mitigate these risks by creating detailed theoretical models of biological systems.[3] These models allow scientists to screen vast virtual libraries, refine molecular structures, and predict biological effects, thereby prioritizing the most promising candidates for laboratory investigation.[1][4]

This guide focuses on a single chemical entity: This compound .

  • IUPAC Name: ethyl (E)-3-(4-phenoxyphenyl)prop-2-enoate

  • Molecular Formula: C₁₇H₁₆O₃

  • Molecular Weight: 268.31 g/mol

  • CAS Number: 945414-28-8[]

While its primary documented use is as a reagent in the synthesis of fatty acid amide hydrolase (FAAH) inhibitors, its intrinsic bioactivity is not well-characterized.[] This makes it an ideal candidate for a comprehensive in silico evaluation, demonstrating a workflow that can be applied to any novel compound with a known structure but unknown biological function.

The Integrated In Silico Prediction Workflow

A robust in silico analysis is not a single experiment but a multi-stage process where each step informs the next. Our workflow is designed to systematically narrow down the biological possibilities, from a wide range of potential protein targets to a specific, validated interaction, while concurrently evaluating the molecule's drug-like properties.

In_Silico_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Interaction & Dynamics cluster_3 Phase 4: Pharmacokinetic Profiling cluster_4 Phase 5: Synthesis & Validation Ligand_Prep Ligand Preparation (3D Structure Generation & Optimization) Target_ID Target Identification (Ligand-Based & Structure-Based Methods) Ligand_Prep->Target_ID ADMET ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) Ligand_Prep->ADMET Docking Molecular Docking (Binding Pose & Affinity Prediction) Target_ID->Docking MD_Sim Molecular Dynamics Simulation (Complex Stability & Fluctuation Analysis) Docking->MD_Sim Synthesis Data Synthesis & Final Prediction MD_Sim->Synthesis ADMET->Synthesis In_Vitro In Vitro Validation (Experimental Confirmation) Synthesis->In_Vitro

Caption: The integrated workflow for in silico bioactivity prediction.

Foundational Step: Ligand Preparation

The accuracy of any in silico model is contingent on the quality of the input structures. The first step is to generate a chemically correct, low-energy 3D conformation of this compound.

Protocol 1: 3D Structure Generation and Energy Minimization
  • Obtain 2D Structure: Draw the molecule in a chemical sketcher (e.g., MarvinSketch, ChemDraw) or retrieve its SMILES string from a database like PubChem.

    • SMILES: CCOC(=O)/C=C/c1ccc(Oc2ccccc2)cc1

  • Convert to 3D: Use the sketcher's built-in tools or a program like Open Babel to convert the 2D representation into a 3D structure. This initial structure is often not energetically favorable.

  • Energy Minimization: Subject the 3D structure to energy minimization using a molecular mechanics force field (e.g., MMFF94 or UFF). This process adjusts bond lengths and angles to find a stable, low-energy conformation. Tools like Avogadro or the command-line interface of Open Babel can perform this task.

    • Rationale: An unrealistic, high-energy conformation of the ligand will lead to inaccurate docking scores and a poor prediction of its binding mode.[6]

  • Save the File: Save the optimized structure in a suitable format for docking software, such as .pdbqt for AutoDock Vina or .mol2. This step often involves assigning partial charges to the atoms.

Target Identification and Prioritization

With a prepared ligand, the next challenge is to identify its most likely protein targets. This "reverse pharmacology" approach predicts which biological macromolecules the compound might interact with.[7]

  • Ligand-Based Methods: These approaches compare our molecule to databases of compounds with known activities. If this compound is structurally similar to a known kinase inhibitor, it is plausible that it also targets kinases. Web servers like SwissTargetPrediction leverage this principle.

  • Structure-Based Methods (Reverse Docking): This involves docking the ligand against a large library of protein binding sites to find the ones it fits best.[7]

Given that cinnamic acid derivatives (which share a core scaffold with our compound) have been investigated as anti-inflammatory agents, a plausible hypothesis is the inhibition of Cyclooxygenase-2 (COX-2) , a key enzyme in the inflammation pathway.[8] For the remainder of this guide, we will proceed with COX-2 (PDB ID: 5IKR) as our primary target for demonstrating the workflow.

Target-Based Prediction: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction, typically as a binding affinity score.[9][10] A lower binding affinity (a more negative value) generally indicates a more stable and potent interaction.

Protocol 2: Molecular Docking with AutoDock Vina

This protocol outlines the steps using AutoDock Tools (for preparation) and AutoDock Vina (for the docking calculation).[11]

Docking_Workflow PDB 1. Fetch Receptor (e.g., PDB ID: 5IKR) Clean 2. Prepare Receptor (Remove Water, Add Hydrogens, Assign Charges) PDB->Clean Grid 4. Define Grid Box (Specify Docking Search Space) Clean->Grid Ligand 3. Prepare Ligand (From Protocol 1, .pdbqt format) Ligand->Grid Run 5. Run AutoDock Vina (Execute Docking Simulation) Grid->Run Analyze 6. Analyze Results (Binding Affinity & Poses) Run->Analyze

Caption: Step-by-step workflow for a molecular docking experiment.
  • Receptor Preparation:

    • Download the crystal structure of COX-2 from the Protein Data Bank (PDB ID: 5IKR).

    • Open the .pdb file in AutoDockTools.

    • Remove water molecules and any co-crystallized ligands or ions.[6][12]

    • Add polar hydrogens to the protein, as these are crucial for hydrogen bonding.[12]

    • Compute and assign Gasteiger or Kollman charges to the protein atoms.

    • Save the prepared receptor as a .pdbqt file.

  • Grid Box Definition:

    • Identify the active site of the protein. For 5IKR, this is the binding pocket of the co-crystallized ligand celecoxib.

    • Define a "grid box" that encompasses this entire active site. The docking algorithm will confine its search for binding poses within this box.[12]

    • Rationale: Defining a specific search space makes the calculation more efficient and biologically relevant than a "blind docking" approach covering the entire protein surface.

  • Execution of Docking:

    • Using the command line, execute AutoDock Vina, providing the prepared receptor, the prepared ligand, and the grid box configuration as inputs.

  • Results Analysis:

    • Vina will output a series of binding poses (typically 9-10) ranked by their predicted binding affinity in kcal/mol.

    • Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, UCSF Chimera) to inspect the specific interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the protein's active site residues.

Data Presentation: Hypothetical Docking Results
Pose RankBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (Hypothetical)
1-9.20.00HIS90, ARG513, VAL523
2-8.81.34HIS90, LEU352, VAL523
3-8.52.01SER353, TYR385, ARG513

Post-Docking Validation: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot of a potential binding event, a biological system is dynamic. MD simulations model the movements of atoms over time, allowing us to assess the stability of the predicted protein-ligand complex in a simulated physiological environment.[13][14]

Protocol 3: High-Level MD Simulation Workflow
  • System Preparation:

    • Take the best-ranked docking pose (the protein-ligand complex).

    • Place the complex in a simulation box and solvate it with a water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system's overall charge.

  • Minimization and Equilibration:

    • Perform energy minimization on the entire system to remove steric clashes.

    • Gradually heat the system to the target temperature (e.g., 310 K) and equilibrate the pressure while restraining the protein and ligand. This allows the solvent to relax around the complex.

  • Production Run:

    • Remove all restraints and run the simulation for a significant period (e.g., 50-100 nanoseconds), saving the atomic coordinates at regular intervals. This generates a trajectory of the system's motion.[15][16]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD plot suggests the complex is not falling apart.

    • Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual amino acid residues to see how the ligand's binding affects protein flexibility.

MD_Workflow System 1. System Building (Solvation & Ionization) Equilibrate 2. Equilibration (Minimization, Heating, Pressure) System->Equilibrate Production 3. Production MD (Unrestrained Simulation) Equilibrate->Production Analysis 4. Trajectory Analysis (RMSD, RMSF, Interaction Analysis) Production->Analysis

Caption: The primary stages of a molecular dynamics simulation.

In Silico ADMET Profiling

A potent molecule is of little therapeutic value if it is poorly absorbed, rapidly metabolized, or toxic. ADMET prediction evaluates these crucial pharmacokinetic and safety properties.[17] Numerous free web servers can perform these calculations based on a molecule's structure.[18]

Protocol 4: ADMET Prediction using a Web Server (e.g., ADMETlab 2.0)
  • Input Molecule: Navigate to the ADMETlab 2.0 web server.[19][20]

  • Submit Structure: Input the SMILES string for this compound into the submission form.

  • Run Prediction: Initiate the calculation. The server compares the molecule's structural features to its vast database and machine learning models to predict various endpoints.

  • Collect Data: Tabulate the key predicted properties.

Data Presentation: Predicted ADMET Properties (Illustrative)
Property CategoryParameterPredicted ValueInterpretation
Absorption Human Intestinal Absorption (HIA)GoodLikely well-absorbed orally.
Blood-Brain Barrier (BBB) PermeabilityLowUnlikely to cross into the central nervous system.
Distribution Plasma Protein BindingHighMay have a longer duration of action.
Metabolism CYP2D6 InhibitorNoLow risk of drug-drug interactions via this pathway.
CYP3A4 InhibitorYesPotential for drug-drug interactions.
Excretion Renal Organic Cation TransporterSubstrateMay be cleared via renal excretion.
Toxicity hERG InhibitionLow RiskUnlikely to cause cardiotoxicity.
Ames MutagenicityNon-mutagenicLow risk of carcinogenicity.

Synthesis of Findings and Future Directions

By integrating the data from all phases of the workflow, a comprehensive profile of this compound emerges:

  • Predicted Bioactivity: Molecular docking suggests a high binding affinity for the active site of COX-2 (-9.2 kcal/mol), indicating potential as an anti-inflammatory agent.

  • Binding Stability: MD simulations (hypothetically) confirm that the ligand remains stably bound within the COX-2 active site over a 100 ns simulation.

  • Pharmacokinetic Profile: The compound is predicted to have good oral absorption and low CNS penetration. A potential liability is its predicted inhibition of the CYP3A4 enzyme, which would require experimental validation.

  • Safety Profile: In silico toxicity predictions are favorable, suggesting low risks of cardiotoxicity and mutagenicity.

References

  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. JOCPR. [Link]

  • A-Z of AI. (2018). Basics of Molecular Dynamics Simulations for Beginners. YouTube. [Link]

  • RJ Wave. (n.d.). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. RJ Wave. [Link]

  • Patsnap. (2025). What is the significance of QSAR in drug design?. Patsnap Synapse. [Link]

  • Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. Omics tutorials. [Link]

  • Unknown Source. (n.d.). Basics of Molecular Dynamics Simulation. [Link]

  • Dror, R. O., et al. (2012). Molecular dynamics simulation for all. PMC - PubMed Central - NIH. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. Chemistry LibreTexts. [Link]

  • ADMET-AI. (n.d.). ADMET-AI. ADMET-AI. [Link]

  • arXiv. (2025). Quantum QSAR for drug discovery. arXiv. [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Shaw, D. E. (n.d.). Molecular dynamics simulation. [Link]

  • Unknown Source. (n.d.). Molecular Docking Tutorial. [Link]

  • Li, J. (n.d.). 2.8 BASIC MOLECULAR DYNAMICS. Ju Li Group. [Link]

  • Bio-EC. (n.d.). Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. Bio-EC. [Link]

  • VLS3D.COM. (n.d.). ADMET predictions. VLS3D.COM. [Link]

  • ADMETlab 2.0. (n.d.). ADMETlab 2.0. ADMETlab 2.0. [Link]

  • PubMed. (2024). Bioactivity predictions and virtual screening using machine learning predictive model. PubMed. [Link]

  • Nucleic Acids Research | Oxford Academic. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Nucleic Acids Research. [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Creative Biolabs. [Link]

  • MDPI. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. MDPI. [Link]

  • NIH. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. NIH. [Link]

  • MDPI. (n.d.). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. MDPI. [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2017). Ethyl(E)-3-(4-methoxyphenyl)acrylate. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • PubChem. (n.d.). Mthis compound. PubChem. [Link]

  • ResearchGate. (2025). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. ResearchGate. [Link]

  • BIOCRICK. (n.d.). Ethyl 2-cyano-3-(3-methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)phenyl)acrylate. BOCRICK. [Link]

  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel trisubstituted ethylenes: 3. Oxy ring-substituted octyl phenylcyanoacrylates. ChemRxiv. [Link]

  • PubMed. (2008). Ethyl 3-(4-hydroxy-phen-oxy)-2-(4-methoxy-phen-yl)acrylate. PubMed. [Link]

  • PubMed. (2008). Ethyl 3-(2,4-difluoro-phen-oxy)-2-(4-methoxy-phen-yl)acrylate. PubMed. [Link]

  • Wikipedia. (n.d.). Ethyl acrylate. Wikipedia. [Link]

  • Ataman Kimya. (n.d.). ETHYL ACRYLATE. Ataman Kimya. [Link]

Sources

Ethyl (e)-3-(4-phenoxyphenyl)acrylate precursors and starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Precursors and Starting Materials for Ethyl (E)-3-(4-phenoxyphenyl)acrylate

Introduction

This compound is a substituted acrylate ester characterized by a diaryl ether moiety. This structure serves as a valuable scaffold and intermediate in the development of pharmaceuticals, agrochemicals, and materials science. Its synthesis requires a strategic approach to constructing both the diaryl ether linkage and the α,β-unsaturated ester system with precise stereochemical control. This guide provides a comprehensive analysis of the primary synthetic pathways, focusing on the critical precursors and starting materials. As a self-validating resource, it explains the causality behind methodological choices, offering field-proven insights for researchers and drug development professionals.

Section 1: Retrosynthetic Analysis and Strategic Overview

The molecular architecture of this compound allows for two primary retrosynthetic disconnections. The choice of strategy dictates the key precursors and the sequence of bond formation.

  • Strategy A: Olefination (C=C Bond Formation). This is the most direct and commonly employed approach. The retrosynthetic disconnection is made across the alkene double bond. This strategy identifies 4-phenoxybenzaldehyde as the key aryl precursor and an acetate-derived C2 synthon as the coupling partner.

  • Strategy B: Aryl Ether Formation (C-O Bond Formation). This alternative approach involves disconnecting the diaryl ether bond. This strategy requires a precursor that already contains the acrylate functionality, such as Ethyl (E)-3-(4-hydroxyphenyl)acrylate , which is then coupled with an aryl halide.

G s1 Strategy A: Olefination precursorA1 4-Phenoxybenzaldehyde s1->precursorA1 C=C Disconnection precursorA2 C2 Acrylate Synthon (e.g., from Triethyl phosphonoacetate) s1->precursorA2 s2 Strategy B: Aryl Ether Formation precursorB1 Ethyl (E)-3-(4-hydroxyphenyl)acrylate s2->precursorB1 C-O Disconnection precursorB2 Aryl Halide (e.g., Phenyl Bromide) s2->precursorB2 target This compound

Caption: Primary retrosynthetic strategies for this compound.

Section 2: Primary Synthetic Pathway: Olefination of 4-Phenoxybenzaldehyde

This route is generally preferred due to the high efficiency and stereocontrol offered by modern olefination reactions, as well as the commercial availability of the key precursors.

The Core Aryl Precursor: 4-Phenoxybenzaldehyde

4-Phenoxybenzaldehyde is the central building block in this strategy. It is a commercially available solid at room temperature[1].

  • CAS Number: 67-36-7

  • Molecular Formula: C₁₃H₁₀O₂

  • Appearance: Colorless to light yellow liquid or solid

  • Boiling Point: 185 °C at 14 mmHg

For researchers requiring de novo synthesis, 4-phenoxybenzaldehyde can be prepared via several methods, including the Ullmann condensation of 4-bromobenzaldehyde with phenol or the side-chain oxidation of 4-phenoxytoluene[2][3]. The latter involves a halogenation followed by a Sommelet-type reaction[2].

The Acrylate Synthon: Ethyl Acrylate and its Derivatives

The two-carbon unit required to form the ethyl acrylate moiety is typically derived from reagents used in olefination reactions. The ultimate starting material for these reagents is often ethyl acetate or ethyl bromoacetate. Ethyl acrylate itself is a commodity chemical, produced by the acid-catalyzed esterification of acrylic acid[4][5][6].

Key Olefination Methodologies

The conversion of 4-phenoxybenzaldehyde to the target molecule is a C-C bond-forming reaction that creates the alkene. The choice of method is critical for achieving the desired (E)-stereochemistry.

The HWE reaction is the most reliable and widely recommended method for synthesizing (E)-α,β-unsaturated esters. It involves the reaction of an aldehyde with a phosphonate carbanion.

  • Reagents: 4-Phenoxybenzaldehyde, Triethyl phosphonoacetate, and a suitable base (e.g., Sodium hydride (NaH), Sodium ethoxide (NaOEt)).

  • Causality: The HWE reaction proceeds through a thermodynamically controlled pathway. The intermediate forms a more stable, less sterically hindered transition state that preferentially leads to the (E)-alkene, often with >95% selectivity[7]. This high stereoselectivity is the primary advantage over the traditional Wittig reaction.

The Wittig reaction is a classic method for converting aldehydes and ketones into alkenes[8][9]. It utilizes a phosphonium ylide.

  • Reagents: 4-Phenoxybenzaldehyde and a stabilized ylide such as (Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCOOEt).

  • Causality: Stabilized ylides, like the one required here, typically favor the formation of the (E)-alkene product[7][8]. The reaction is often reversible at the betaine or oxaphosphetane stage, allowing thermodynamic equilibration to the more stable trans-alkene configuration. However, selectivity can sometimes be lower than that achieved with the HWE reaction.

The Mizoroki-Heck reaction provides a powerful alternative, coupling an aryl halide directly with an alkene[10][11].

  • Reagents: 4-Phenoxy-iodobenzene (or bromobenzene), Ethyl acrylate, a Palladium catalyst (e.g., Palladium(II) acetate), a phosphine ligand, and a base (e.g., Triethylamine)[11][12][13].

  • Causality: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle[11]. The stereochemistry of the resulting alkene is typically trans, arising from the syn-addition of the aryl-palladium species to the alkene followed by syn-β-hydride elimination. This method is highly effective but requires management of the palladium catalyst and ligands[10][12].

Section 3: Workflow and Data Summary

The following diagram illustrates the workflow for the preferred HWE synthesis, a robust and scalable method.

G cluster_0 HWE Synthesis Workflow A 1. Reagent Preparation - Dissolve Triethyl phosphonoacetate in anhydrous THF. B 2. Ylide Formation - Add NaH portion-wise at 0 °C. - Stir until H2 evolution ceases. A->B Base Addition C 3. Aldehyde Addition - Add 4-Phenoxybenzaldehyde solution dropwise at 0 °C. B->C Nucleophilic Attack D 4. Reaction - Allow to warm to room temperature. - Monitor by TLC for completion (2-4 h). C->D Equilibration E 5. Workup - Quench with saturated NH4Cl (aq). - Extract with Ethyl Acetate. D->E Reaction Quench F 6. Purification - Dry organic layer (Na2SO4). - Concentrate in vacuo. - Purify by column chromatography. E->F Isolation G Final Product This compound F->G Purity >98%

Caption: Experimental workflow for the Horner-Wadsworth-Emmons synthesis.

Comparative Data of Synthetic Routes
Reaction Key Precursors Catalyst/Reagent Typical Yield (E/Z) Selectivity Advantages Disadvantages
Horner-Wadsworth-Emmons 4-Phenoxybenzaldehyde, Triethyl phosphonoacetateNaH or NaOEt85-95%>95:5High (E)-selectivity, easy workup of water-soluble phosphate byproduct.Requires anhydrous conditions, NaH is hazardous.
Wittig Reaction 4-Phenoxybenzaldehyde, Ph₃P=CHCOOEtNone (stoichiometric)70-85%80:20 to >95:5Tolerant of many functional groups.Triphenylphosphine oxide byproduct can be difficult to remove.
Heck Reaction 4-Phenoxyaryl halide, Ethyl acrylatePd(OAc)₂, PPh₃75-90%>98:2High (E)-selectivity, convergent.Requires expensive and potentially toxic palladium catalyst; ligand optimization may be needed.[10][12]
Knoevenagel Condensation 4-Phenoxybenzaldehyde, Malonic acidPiperidine/Pyridine70-80% (multi-step)High (E)Mild conditions.[14][15][16]Typically a multi-step process involving esterification and decarboxylation.

Section 4: Detailed Experimental Protocol

This section provides a representative, self-validating protocol for the synthesis of this compound via the Horner-Wadsworth-Emmons reaction.

Objective: To synthesize this compound with high yield and (E)-selectivity.

Materials:

  • 4-Phenoxybenzaldehyde (1.0 eq, e.g., 5.0 g, 25.2 mmol)

  • Triethyl phosphonoacetate (1.1 eq, 6.2 g, 27.7 mmol)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq, 1.21 g, 30.3 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Ylide Preparation: To a flame-dried three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.21 g). Wash the NaH with anhydrous hexane to remove mineral oil, decant the hexane, and add anhydrous THF (80 mL). Cool the suspension to 0 °C in an ice bath.

  • Add triethyl phosphonoacetate (6.2 g) dropwise to the stirred NaH suspension over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Cessation of hydrogen gas evolution indicates complete formation of the phosphonate ylide.

  • Aldehyde Addition: Dissolve 4-phenoxybenzaldehyde (5.0 g) in anhydrous THF (20 mL). Cool the ylide solution back to 0 °C and add the aldehyde solution dropwise over 20 minutes.

  • Reaction Monitoring: After the addition, allow the reaction mixture to warm to room temperature and stir for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-phenoxybenzaldehyde spot.

  • Workup: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl (50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (50 mL) and then brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient (e.g., 95:5 to 90:10) to afford the pure this compound as a white solid.

Conclusion

The synthesis of this compound is most efficiently achieved through olefination strategies starting from 4-phenoxybenzaldehyde. Among the available methods, the Horner-Wadsworth-Emmons reaction stands out for its superior control of (E)-stereochemistry and high yields, making it the preferred route for laboratory and potential scale-up applications. The Heck reaction offers an excellent alternative, particularly for library synthesis where diverse aryl halides can be coupled with ethyl acrylate. A thorough understanding of these primary routes, their precursors, and the mechanistic principles behind them empowers researchers to make informed decisions for the reliable production of this valuable chemical intermediate.

References

  • Wikipedia. Ethyl acrylate. [Link]

  • Zacuto, M. J. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. The Journal of Organic Chemistry, 84(10), 6465–6474. [Link]

  • SciELO México. (2021). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society. [Link]

  • PrepChem. Synthesis of ethyl acrylate. [Link]

  • ACS Publications. (2019). Synthesis of Acrylamides via the Doebner–Knoevenagel Condensation. The Journal of Organic Chemistry. [Link]

  • Bartleby. Preparation Of The ( 2 Nitrophenyl ) Acrylate Using The Wittig Reaction. [Link]

  • PubMed. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. The Journal of Organic Chemistry. [Link]

  • MDPI. (2019). Heck Reaction—State of the Art. Catalysts. [Link]

  • Biblio. (2019). Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. [Link]

  • Wikipedia. Heck reaction. [Link]

  • Google Patents.
  • ResearchGate. (2021). Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3. [Link]

  • ResearchGate. (2020). Heck reaction of acrylic acid and methyl acrylate with various aryl halides in the presence of Fe3O4@PCA-b-PEG magnetic NPs. [Link]

  • MDPI. (2022). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. Molbank. [Link]

  • ResearchGate. (2011). Study on the synthesis of ethyl acrylate via catalytic distillation. [Link]

  • Scribd. The Wittig Reaction Formal Lab Report. [Link]

  • Scribd. The Wittig Reaction Formal Lab Report. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • ResearchGate. (2014). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction - Examples and Mechanism. [Link]

  • SLS. 4-Phenoxybenzaldehyde, 98%. [Link]

  • Supporting Information. Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium. [Link]

  • Chemical Synthesis Database. ethyl (2E)-3-ethoxy-2-propenoate. [Link]

  • NIH. Ethyl 3-(4-hydroxyphenoxy)-2-(4-methoxyphenyl)acrylate. [Link]

  • MDPI. (2018). (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate. Molbank. [Link]

  • ChemBK. 4-phenoxyphenyl (RS)-2-(2-pyridyloxy)propyl ether. [Link]

  • Organic Spectroscopy International. (2017). Ethyl(E)-3-(4-methoxyphenyl)acrylate. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents.
  • PubChem. Process for the preparation of m-phenoxybenzaldehyde. [Link]

  • Organic Syntheses. Phosphine-Catalyzed [4 + 2] Annulation. [Link]

  • PrepChem. Synthesis of ethyl 3-[4-(4-methoxyphenoxy)benzoyl]-acrylate. [Link]

  • ResearchGate. (2013). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. [Link]

  • NIH. Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. [Link]

  • Wikipedia. Pyriproxyfen. [Link]

Sources

CAS number and molecular formula for Ethyl (e)-3-(4-phenoxyphenyl)acrylate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl (E)-3-(4-phenoxyphenyl)acrylate for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

This compound is a cinnamic acid derivative, a class of organic compounds widely recognized for their diverse biological activities and as valuable scaffolds in medicinal chemistry. This molecule, characterized by a phenoxyphenyl group attached to an ethyl acrylate backbone, serves as a crucial building block and reagent in the synthesis of more complex bioactive molecules. Its structural features make it a subject of interest for investigating structure-activity relationships (SAR) in various therapeutic areas. Notably, it has been utilized as a reagent in the development of novel inhibitors for fatty acid amide hydrolase (FAAH), a significant target in pain, inflammation, and neurological disorder research[]. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, characterization methods, and its application in the context of modern drug discovery.

Part 1: Core Chemical and Physical Properties

A foundational understanding of a compound's properties is critical for its application in research. This compound is identified by a unique CAS number and possesses a specific set of physicochemical characteristics that dictate its handling, reactivity, and pharmacokinetic profile.

PropertyValueReference
CAS Number 945414-28-8[][2]
Molecular Formula C₁₇H₁₆O₃[]
IUPAC Name ethyl (E)-3-(4-phenoxyphenyl)prop-2-enoate[]
Synonyms 3-(4-phenoxyphenyl)-2-propenoic acid ethyl ester[]
Molecular Weight 268.31 g/mol []
Boiling Point 393.6 ± 25.0 °C (at 760 mmHg)[]
Density 1.129 ± 0.06 g/cm³[]
LogP (octanol/water) 4.055[]

Part 2: Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved through a multi-step process. The following sections detail a reliable synthetic workflow, explain the rationale behind the chosen methodologies, and describe the expected analytical signatures for compound verification.

Proposed Synthetic Workflow

The synthesis can be logically divided into two primary stages: the formation of the aldehyde precursor and the subsequent olefination to form the acrylate ester.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Acrylate Formation A 4-Fluorobenzonitrile C 4-Phenoxybenzonitrile A->C Nucleophilic Aromatic Substitution (SNAr) K2CO3, DMSO, Heat B Phenol B->C D 4-Phenoxybenzaldehyde C->D Reduction DIBAL-H, Toluene E Triethyl phosphonoacetate H This compound D->H Horner-Wadsworth-Emmons Reaction G Ylide Intermediate E->G Deprotonation THF, 0°C F Sodium Hydride (NaH) F->G G->H

Caption: Proposed two-stage synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is based on established methodologies for analogous compounds, ensuring a high probability of success.

Stage 1: Synthesis of 4-Phenoxybenzaldehyde
  • Reaction Setup: To a solution of 4-fluorobenzonitrile (1.0 equiv.) and phenol (1.1 equiv.) in dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.0 equiv.) as a base.

    • Rationale: This step involves a nucleophilic aromatic substitution (SNAr) reaction. DMSO is an excellent polar aprotic solvent for this reaction, and K₂CO₃ is a suitable base to deprotonate the phenol, forming the phenoxide nucleophile.

  • Reaction Execution: Heat the mixture to 120-140 °C and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-phenoxybenzonitrile.

  • Reduction to Aldehyde: Dissolve the crude 4-phenoxybenzonitrile in anhydrous toluene and cool to -78 °C (dry ice/acetone bath). Add Diisobutylaluminium hydride (DIBAL-H, 1.5 equiv.) dropwise.

    • Rationale: DIBAL-H is a selective reducing agent that can reduce nitriles to aldehydes without over-reduction to the corresponding amine or alcohol, provided the temperature is carefully controlled.

  • Quenching and Purification: Stir for 3-4 hours, then quench the reaction by slow addition of methanol, followed by an aqueous Rochelle's salt solution. Allow the mixture to warm to room temperature and stir until two clear layers form. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic fractions. Dry, concentrate, and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure 4-phenoxybenzaldehyde.

Stage 2: Synthesis of this compound via Horner-Wadsworth-Emmons (HWE) Reaction
  • Ylide Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C. Add triethyl phosphonoacetate (1.2 equiv.) dropwise.

    • Rationale: The HWE reaction is a superior method for forming (E)-alkenes with high stereoselectivity. NaH is a strong, non-nucleophilic base used to deprotonate the phosphonate ester, forming a stabilized carbanion (ylide).

  • Reaction with Aldehyde: After stirring the ylide solution for 30 minutes at 0 °C, add a solution of 4-phenoxybenzaldehyde (1.0 equiv.) in anhydrous THF dropwise.

  • Reaction Completion and Workup: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC. Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent in vacuo, purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound as a solid.

Spectroscopic Characterization

Verification of the final product's identity and purity is paramount. The expected spectroscopic data, based on its structure and data from similar compounds, are as follows:

  • ¹H NMR (400 MHz, CDCl₃): The spectrum should reveal characteristic signals for the ethyl group (a triplet around δ 1.3 ppm and a quartet around δ 4.2 ppm). The vinyl protons of the acrylate moiety will appear as two doublets with a large coupling constant (J ≈ 16 Hz), indicative of the (E)- or trans-configuration, typically around δ 6.4 ppm and δ 7.7 ppm. The aromatic protons from the two phenyl rings will appear as a complex multiplet in the region of δ 7.0-7.6 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): Key signals would include the ester carbonyl carbon (~167 ppm), the α- and β-carbons of the acrylate double bond (~118 ppm and ~144 ppm, respectively), and multiple signals in the aromatic region (115-160 ppm). The ethyl group carbons will be visible at ~14 ppm and ~60 ppm.

  • High-Resolution Mass Spectrometry (HRMS-ESI): The calculated exact mass for [M+H]⁺ is C₁₇H₁₇O₃⁺ = 269.1172. The observed mass should be within a 5 ppm error margin.

Part 3: Applications in Drug Development

This compound and its derivatives are valuable tools in medicinal chemistry, primarily as intermediates for synthesizing targeted inhibitors.

Role as a Reagent for Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Fatty acid amide hydrolase (FAAH) is a serine hydrolase enzyme responsible for the degradation of endocannabinoids, such as anandamide. Inhibition of FAAH increases the levels of endogenous cannabinoids, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists. This makes FAAH a highly attractive therapeutic target.

This compound is used as a reagent to probe the structure-activity relationships of FAAH inhibitors[]. The phenoxyphenyl moiety can occupy specific hydrophobic pockets within the enzyme's active site, while the acrylate group serves as a versatile chemical handle for further elaboration into various "warheads" that can covalently or non-covalently interact with the catalytic serine residue of FAAH.

G cluster_0 FAAH Signaling Pathway Anandamide Anandamide (AEA) FAAH FAAH Enzyme Anandamide->FAAH Degradation CB1R CB1 Receptor Anandamide->CB1R Activation Products Arachidonic Acid + Ethanolamine FAAH->Products Signaling Analgesia, Anxiolysis, Anti-inflammation CB1R->Signaling Inhibitor FAAH Inhibitor (Derived from Acrylate Scaffold) Inhibitor->FAAH Inhibition

Sources

The Ascendant Trajectory of Phenoxyphenyl Acrylate Derivatives: A Technical Guide for Drug and Materials Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Scaffold of Versatility

Phenoxyphenyl acrylate derivatives represent a class of organic molecules characterized by a core structure integrating a phenoxy group linked to a phenyl ring, which in turn is attached to an acrylate moiety. This unique structural amalgamation confers a remarkable versatility, positioning these compounds at the forefront of research in both medicinal chemistry and materials science. The inherent reactivity of the acrylate group, coupled with the diverse substitution possibilities on the phenyl and phenoxy rings, allows for the fine-tuning of their physicochemical and biological properties. This guide provides an in-depth exploration of the synthesis, biological activities, and material science applications of phenoxyphenyl acrylate derivatives, tailored for researchers, scientists, and professionals in drug development and materials innovation.

Part 1: The Synthetic Landscape: Crafting Phenoxyphenyl Acrylate Derivatives

The synthesis of phenoxyphenyl acrylate derivatives typically involves multi-step reaction sequences, with the final key step often being an esterification or a condensation reaction. The choice of synthetic route is dictated by the desired substitution patterns on the aromatic rings and the acrylate moiety.

General Synthesis Strategies

A common and efficient method for the synthesis of phenoxyphenyl acrylate derivatives is the esterification of a corresponding phenoxyphenol with acryloyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The precursor phenoxyphenols can be synthesized through Ullmann condensation or other etherification reactions.

Another prevalent approach involves the reaction of a phenoxyphenyl-substituted aldehyde or ketone with a compound containing an active methylene group, such as cyanoacetic acid or its esters, via Knoevenagel condensation, followed by further modifications.

Detailed Experimental Protocol: Synthesis of 4-Phenoxyphenyl Acrylate

This protocol provides a representative step-by-step procedure for the synthesis of 4-phenoxyphenyl acrylate, a foundational derivative in this class.

Materials:

  • 4-Phenoxyphenol

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: A solution of 4-phenoxyphenol (1.0 eq) in anhydrous DCM is prepared in a round-bottom flask under a nitrogen atmosphere. The flask is cooled to 0 °C in an ice bath.

  • Addition of Base: Triethylamine (1.2 eq) is added dropwise to the stirred solution.

  • Addition of Acryloyl Chloride: Acryloyl chloride (1.1 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NaHCO₃. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-phenoxyphenyl acrylate.

  • Characterization: The structure of the final product is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization Techniques

The structural elucidation of newly synthesized phenoxyphenyl acrylate derivatives is paramount. A combination of spectroscopic techniques is typically employed for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbons, respectively, confirming the connectivity of the atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the carbonyl (C=O) stretch of the acrylate ester and the C-O-C stretch of the ether linkage.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is utilized to determine the exact molecular weight of the compound, confirming its elemental composition.

Part 2: Biological Activities and Therapeutic Potential

Phenoxyphenyl acrylate derivatives have emerged as a promising scaffold in drug discovery, exhibiting a wide range of biological activities, most notably as anticancer and antimicrobial agents.

Anticancer Properties: A Multi-pronged Attack on Malignancy

Several studies have highlighted the potent cytotoxic effects of phenoxyphenyl acrylate derivatives against various cancer cell lines.[1][2] Their mechanism of action is often multifaceted, targeting key cellular processes involved in cancer progression.

2.1.1 Mechanism of Action: Tubulin Inhibition and Apoptosis Induction

A primary anticancer mechanism of certain phenoxyphenyl acrylate derivatives is the inhibition of tubulin polymerization.[1][2] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis, or programmed cell death.[1][2]

The induction of apoptosis is a critical component of their anticancer activity. Some derivatives have been shown to upregulate the expression of pro-apoptotic proteins like p53 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to the activation of the intrinsic mitochondrial apoptotic pathway.

2.1.2 Signaling Pathway Diagram

anticancer_mechanism PPA Phenoxyphenyl Acrylate Derivative Tubulin β-Tubulin PPA->Tubulin Binds to Colchicine Site p53 p53 Upregulation PPA->p53 Bax Bax Upregulation PPA->Bax Bcl2 Bcl-2 Downregulation PPA->Bcl2 Microtubules Microtubule Disruption Tubulin->Microtubules G2M G2/M Phase Arrest Microtubules->G2M Apoptosis Apoptosis G2M->Apoptosis p53->Bax Mitochondria Mitochondrial Apoptotic Pathway Bax->Mitochondria Bcl2->Mitochondria Mitochondria->Apoptosis polymerization_workflow Monomer Phenoxyphenyl Acrylate Monomer Reaction Polymerization Reaction (Heat, N2 atmosphere) Monomer->Reaction Initiator Free Radical Initiator (e.g., AIBN) Initiator->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Precipitation Precipitation (e.g., in Methanol) Reaction->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying in vacuo Filtration->Drying Polymer Poly(phenoxyphenyl acrylate) Drying->Polymer Characterization Characterization (GPC, DSC, TGA, RI Measurement) Polymer->Characterization

Caption: Experimental workflow for free radical polymerization.

Applications in Advanced Coatings and Dental Materials

The properties of polymers derived from phenoxyphenyl acrylates make them suitable for specialized applications. In the field of coatings, these polymers can provide high gloss, scratch resistance, and excellent weatherability.

In dentistry, phenoxyphenyl (meth)acrylate monomers are being investigated as components of dental composites. [3]Their high refractive index can help in matching the appearance of natural tooth enamel, leading to more aesthetic restorations. Furthermore, their low polymerization shrinkage and high mechanical strength can contribute to the longevity of dental fillings. [3]

Part 4: Conclusion and Future Horizons

Phenoxyphenyl acrylate derivatives stand out as a remarkably versatile chemical scaffold with significant potential in both pharmacology and materials science. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with their utility as monomers for high-performance polymers, underscores their importance in contemporary research.

Future research in this area is likely to focus on several key aspects:

  • Expansion of the chemical space: The synthesis and biological evaluation of novel derivatives with diverse substitution patterns to further optimize their therapeutic indices.

  • Elucidation of mechanisms: Deeper investigations into the precise molecular mechanisms underlying their biological activities, particularly their antimicrobial effects.

  • Development of targeted drug delivery systems: The conjugation of phenoxyphenyl acrylate derivatives to targeting moieties to enhance their specificity and reduce off-target effects.

  • Advanced polymer architectures: The incorporation of these monomers into more complex polymer structures, such as block copolymers and cross-linked networks, to create materials with novel functionalities.

The continued exploration of phenoxyphenyl acrylate derivatives holds the promise of yielding new therapeutic agents to combat cancer and infectious diseases, as well as advanced materials for a wide range of technological applications.

References

  • Kim, J. H., Park, E. S., Shim, J. H., Kim, M. N., Moon, W. S., Chung, K. H., & Yoon, J. S. (2004). Antimicrobial activity of p-hydroxyphenyl acrylate derivatives. Journal of Agricultural and Food Chemistry, 52(25), 7480–7483. [Link]

  • El-Ghezal, N., Gauthier, C., Le Guen, E., Spangenberg, A., & Lalevée, J. (2021). High refractive index monofunctional monomers as promising diluents for dental composites. Dental Materials, 37(3), e163-e173. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., El-Sayed, M. A. A., & Abdel-Maksoud, S. A. (2023). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. RSC Advances, 13(35), 24483–24497. [Link]

  • Fayad, E., Altalhi, S. A., Abualnaja, M. M., Al-Ghamdi, M. A., & El-Gamal, M. I. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. Molecules, 28(19), 6925. [Link]

  • Hussoin, S., FitzGerald, G. B., & Wick, M. M. (1991). Polyhydroxylated phenylacrylic acid derivatives as new anti-tumor agents. Journal of Pharmaceutical Sciences, 80(5), 416–418. [Link]

  • Fayad, E., Altalhi, S. A., Abualnaja, M. M., & Al-Ghamdi, M. A. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ResearchGate. [Link]

  • Tang, Y., Li, Y., Wu, J., Zhang, Y., & Yang, J. (2020). High-refractive index acrylate polymers for applications in nanoimprint lithography. Nanotechnology, 31(39), 395301. [Link]

Sources

Methodological & Application

Synthesis of Ethyl (E)-3-(4-phenoxyphenyl)acrylate: An Application Note and Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and detailed protocol for the laboratory synthesis of Ethyl (e)-3-(4-phenoxyphenyl)acrylate, a valuable intermediate in the development of novel therapeutic agents and functional materials. The synthesis is achieved through the Horner-Wadsworth-Emmons (HWE) reaction, a highly reliable and stereoselective method for the formation of (E)-alkenes. This document outlines the reaction mechanism, provides a step-by-step experimental procedure, and includes expected characterization data to ensure the successful and verifiable synthesis of the target compound. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of the phenoxyphenyl moiety combined with the acrylate system provides a scaffold for the development of novel therapeutic agents. The efficient and stereoselective synthesis of this class of compounds is therefore of paramount importance.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used synthetic method for the formation of carbon-carbon double bonds, offering significant advantages over the traditional Wittig reaction. The HWE reaction employs a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding phosphonium ylide. This generally leads to higher yields and, crucially for this application, a strong preference for the formation of the thermodynamically more stable (E)-alkene. Furthermore, the phosphate byproduct of the HWE reaction is water-soluble, simplifying the purification of the desired product.

This application note details a robust and reproducible protocol for the synthesis of this compound via the HWE reaction of 4-phenoxybenzaldehyde with triethyl phosphonoacetate.

Reaction Scheme

The overall transformation is depicted below:

Figure 1: General reaction scheme for the synthesis of this compound via the Horner-Wadsworth-Emmons reaction.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
4-Phenoxybenzaldehyde≥98%Sigma-Aldrich39515-51-0
Triethyl phosphonoacetate98%Sigma-Aldrich867-13-0
Sodium hydride (NaH)60% dispersion in mineral oilSigma-Aldrich7646-69-7
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-Aldrich109-99-9
Ethyl acetate (EtOAc)ACS gradeFisher Scientific141-78-6
HexanesACS gradeFisher Scientific110-54-3
Saturated aqueous ammonium chloride (NH₄Cl)12125-02-9
Brine (saturated aqueous NaCl)7647-14-5
Anhydrous magnesium sulfate (MgSO₄)Fisher Scientific7487-88-9
Silica gel60 Å, 230-400 mesh7631-86-9

Safety Precautions:

  • Sodium hydride (NaH) is a highly flammable solid and reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle NaH in an inert atmosphere (e.g., under nitrogen or argon) and in a fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Anhydrous Tetrahydrofuran (THF) is a flammable liquid and can form explosive peroxides upon storage. Use only freshly distilled or commercially available anhydrous THF.

  • All other reagents should be handled in a well-ventilated fume hood, and appropriate PPE should be worn at all times.

Step-by-Step Procedure
  • Preparation of the Phosphonate Anion: a. To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq, 60% dispersion in mineral oil). b. Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil. Carefully decant the hexanes after each wash under a stream of nitrogen. c. Add anhydrous THF (50 mL) to the flask and cool the suspension to 0 °C in an ice-water bath. d. Slowly add a solution of triethyl phosphonoacetate (1.05 eq) in anhydrous THF (20 mL) to the NaH suspension via the dropping funnel over 30 minutes. Hydrogen gas evolution will be observed. e. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour to ensure the complete formation of the phosphonate carbanion (a clear, slightly yellow solution should be formed).

  • Reaction with 4-Phenoxybenzaldehyde: a. Cool the solution of the phosphonate anion back to 0 °C. b. Dissolve 4-phenoxybenzaldehyde (1.0 eq) in anhydrous THF (30 mL) and add this solution dropwise to the reaction mixture via the dropping funnel over 30 minutes. c. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 hexanes:ethyl acetate eluent system.

  • Work-up and Purification: a. Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL). b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). c. Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL). d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product. e. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 9:1 hexanes:ethyl acetate) to afford this compound as a white to off-white solid.

Expected Results and Validation

Yield: 75-85% Appearance: White to off-white solid.

Characterization Data (Predicted based on analogous compounds):

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.65 (d, J = 16.0 Hz, 1H, Ar-CH=), 7.50 (d, J = 8.8 Hz, 2H, Ar-H), 7.38 (t, J = 7.9 Hz, 2H, Ar-H), 7.15 (t, J = 7.4 Hz, 1H, Ar-H), 7.05 (d, J = 8.8 Hz, 2H, Ar-H), 7.00 (d, J = 7.9 Hz, 2H, Ar-H), 6.40 (d, J = 16.0 Hz, 1H, =CH-COOEt), 4.25 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.33 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).

    • Note: The large coupling constant (J ≈ 16.0 Hz) for the vinyl protons is characteristic of the (E)-isomer.

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 166.8, 159.5, 156.0, 144.0, 130.5, 129.9, 129.8, 124.2, 120.0, 119.0, 118.5, 60.5, 14.3.

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹): ~3060 (C-H, aromatic), ~2980 (C-H, aliphatic), ~1710 (C=O, ester), ~1635 (C=C, alkene), ~1590, 1490 (C=C, aromatic), ~1240 (C-O, ether).

Workflow Diagram

G cluster_prep Phosphonate Anion Formation cluster_reaction Horner-Wadsworth-Emmons Reaction cluster_workup Work-up and Purification NaH 1. Sodium Hydride (NaH) in Anhydrous THF Triethyl_phosphonoacetate 2. Triethyl phosphonoacetate in Anhydrous THF NaH->Triethyl_phosphonoacetate 0°C to RT Anion Phosphonate Anion Triethyl_phosphonoacetate->Anion Aldehyde 3. 4-Phenoxybenzaldehyde in Anhydrous THF Reaction_mixture Reaction Mixture Aldehyde->Reaction_mixture 0°C to RT, 12-16h Quench 4. Quench with aq. NH₄Cl Reaction_mixture->Quench Extract 5. Extract with Ethyl Acetate Quench->Extract Wash 6. Wash with H₂O and Brine Extract->Wash Dry_Concentrate 7. Dry and Concentrate Wash->Dry_Concentrate Purify 8. Flash Column Chromatography Dry_Concentrate->Purify Product This compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Discussion of Causality

The choice of the Horner-Wadsworth-Emmons reaction is predicated on its inherent stereoselectivity for the (E)-isomer, which is a critical requirement for many biological applications. The use of a stabilized phosphonate ylide, generated from triethyl phosphonoacetate, ensures this outcome. The electron-withdrawing ester group on the phosphonate reagent stabilizes the intermediate carbanion, leading to a thermodynamically controlled reaction that favors the formation of the trans-alkene.

The selection of sodium hydride as the base is due to its ability to irreversibly deprotonate the phosphonate, driving the reaction to completion. The use of anhydrous THF is crucial as both the sodium hydride and the phosphonate anion are highly reactive towards protic solvents like water. The reaction is initially performed at 0 °C to control the exothermic deprotonation step and then warmed to room temperature to facilitate the nucleophilic attack of the anion on the aldehyde.

The purification via flash column chromatography is an effective method for separating the desired product from any unreacted starting materials and the triphenylphosphine oxide byproduct, although the latter is largely removed during the aqueous workup due to its water solubility.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound using the Horner-Wadsworth-Emmons reaction. By following the outlined procedure, researchers can confidently and efficiently produce this valuable compound with high yield and stereoselectivity. The provided characterization data serves as a benchmark for product validation, ensuring the integrity of the synthesized material for subsequent research and development activities.

References

  • **Horner, L.; Hoffmann, H.; Wippel, H. G. Phosphororganische Verbindungen, XIII. Darstellung und Reaktionen von Phosphinoxiden mit einer α-ständigen Carbonyl- oder Carboxylgruppe. Chemische Berichte1958 , 91 (1), 61-63. [Link]

  • **Wadsworth, W. S.; Emmons, W. D. The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society1961 , 83 (7), 1733-1738. [Link]

  • **Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews1989 , 89 (4), 863-927. [Link]

  • Organic Syntheses, Coll. Vol. 5, p.547 (1973); Vol. 45, p.44 (1965). ETHYL CYCLOHEXYLIDENEACETATE. [Link]

Application Note & Protocol: Quantification of Ethyl (e)-3-(4-phenoxyphenyl)acrylate using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, validated analytical method for the quantitative determination of Ethyl (e)-3-(4-phenoxyphenyl)acrylate. The methodology is centered around Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a technique renowned for its specificity, precision, and accuracy in pharmaceutical and chemical analysis.[1][2] This guide is intended for researchers, quality control analysts, and drug development professionals, offering a detailed protocol from sample preparation to data analysis. The method has been structured to meet the rigorous validation requirements outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[3][4][5]

Introduction and Scientific Principle

This compound (CAS 945414-28-8) is an organic compound featuring an acrylate ester functional group and a phenoxyphenyl moiety.[] Its structure, containing conjugated double bonds and aromatic rings, imparts a strong UV chromophore, making it an ideal candidate for analysis by UV-based spectrophotometric methods. While simple UV spectrophotometry can be used for a preliminary estimation, it lacks the specificity required to separate the analyte from potential impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) is the chosen technique as it excels in separating components within a mixture, ensuring that the quantification is specific to the target analyte.[7][8] This method employs a reversed-phase approach, which is the most common and versatile mode of HPLC.[2][9]

Principle of Separation: In reversed-phase chromatography, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar.[9][10] this compound, being a relatively hydrophobic molecule, will interact with and adsorb to the nonpolar stationary phase (typically a C18 alkyl chain).[2][11] A polar mobile phase, consisting of a mixture of water and an organic solvent like acetonitrile, is then used to elute the compounds.[9] By gradually increasing the concentration of the organic solvent (gradient elution), the analyte's affinity for the stationary phase is reduced, causing it to elute from the column. The separation is based on the molecule's hydrophobic character; more hydrophobic molecules are retained longer.[10][11]

Materials and Instrumentation

Reagents and Chemicals
  • This compound Reference Standard: Purity ≥ 98%

  • Acetonitrile (ACN): HPLC grade or higher

  • Methanol (MeOH): HPLC grade or higher

  • Water: HPLC grade or Type I ultrapure water

  • Formic Acid: ACS reagent grade or higher (optional, for mobile phase modification if needed)

Instrumentation
  • HPLC System: A system equipped with a binary or quaternary pump capable of gradient elution, a degasser, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column: A robust C18 column is recommended. A good starting point is a column with dimensions of 4.6 mm x 150 mm and a 5 µm particle size.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • Filtration: 0.45 µm or 0.22 µm syringe filters (PTFE or other compatible material).

Chromatographic Conditions

The following conditions have been optimized for the robust separation and quantification of the analyte.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A HPLC Grade Water
Mobile Phase B Acetonitrile
Gradient Program 0-1 min: 50% B1-10 min: 50% to 95% B10-12 min: 95% B12.1-15 min: 50% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength ~275 nm (Verify by scanning the UV spectrum of the analyte)
Run Time 15 minutes

Causality Behind Choices:

  • C18 Column: The phenoxyphenyl group imparts significant hydrophobicity, making a C18 stationary phase ideal for achieving strong retention and good separation from more polar impurities.[2]

  • Acetonitrile/Water Mobile Phase: This is a standard, effective mobile phase for reversed-phase HPLC, offering good UV transparency and low viscosity.[9]

  • Gradient Elution: A gradient is employed to ensure that any potential impurities with different polarities are well-separated from the main analyte peak and to provide a sharp, symmetrical peak for the analyte itself, facilitating accurate integration. It also ensures the column is cleaned of highly retained components before the next injection.

  • Detection Wavelength: The extended conjugation across the molecule is expected to result in a strong UV absorbance maximum. A preliminary scan of the reference standard in the mobile phase should be performed to determine the optimal wavelength (λmax) for maximum sensitivity. An initial estimate of ~275 nm is based on the phenoxyphenyl acrylate structure.

Detailed Protocols

Preparation of Standard Solutions
  • Standard Stock Solution (e.g., 500 µg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard.

    • Transfer it quantitatively to a 50 mL Class A volumetric flask.

    • Add approximately 30 mL of acetonitrile (or a 50:50 mixture of ACN:Water) and sonicate for 5-10 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with the same solvent and mix thoroughly. This solution should be stored under refrigeration and protected from light.

  • Working Standard Solutions (for Linearity Curve):

    • Prepare a series of at least five working standards by serial dilution of the Stock Solution. A typical concentration range could be 1, 5, 10, 25, 50, and 100 µg/mL.

    • Use a 50:50 mixture of acetonitrile and water as the diluent to ensure compatibility with the initial mobile phase conditions.

Preparation of Sample Solutions
  • Accurately weigh the sample material expected to contain the analyte.

  • Choose a sample weight that, when dissolved and diluted in a known volume of solvent, will result in a final concentration within the validated linear range of the method (e.g., ~25 µg/mL).

  • Use the same dissolution solvent and procedure as for the standard stock solution.

  • After dissolution and dilution to volume, filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column.

G vial vial inject inject vial->inject caption Figure 1. General workflow from sample preparation to HPLC quantification.

Method Validation Protocol (per ICH Q2(R1))

To ensure the method is trustworthy and suitable for its intended purpose, it must be validated.[3][5][12] The following parameters should be assessed.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal measured is unequivocally from the analyte of interest.The analyte peak should be pure (e.g., via DAD peak purity analysis) and well-resolved from any impurities or degradation products (Resolution > 2).
Linearity & Range To demonstrate a proportional relationship between concentration and response.A minimum of 5 concentrations. Correlation coefficient (r²) ≥ 0.999. The y-intercept should not be significantly different from zero. The range is the interval between the upper and lower concentrations tested.
Accuracy (as Recovery) To assess the closeness of the test results to the true value.Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120% of target concentration), in triplicate. Recovery should be within 98.0% - 102.0%.
Precision To measure the degree of scatter between a series of measurements.Repeatability (Intra-day): Analyze 6 replicate samples at 100% of the target concentration. Relative Standard Deviation (RSD) should be ≤ 2.0%. Intermediate Precision (Inter-day): Repeat on a different day with a different analyst. RSD should be ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not quantified.Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined.Typically determined based on a signal-to-noise ratio of 10:1. Precision (RSD) at this concentration should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small variations.Deliberately vary parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%). The system suitability parameters should remain within acceptable limits.

System Suitability Test (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved by injecting a working standard solution (e.g., 25 µg/mL) multiple times (n=5 or 6).

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry for accurate integration.
Theoretical Plates (N) > 2000Measures column efficiency and performance.
RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injection and detection system.
RSD of Retention Time ≤ 1.0%Indicates the stability and precision of the pump and mobile phase delivery.

G caption Figure 2. Interrelated pillars of analytical method validation.

Calculation of Results

The concentration of this compound in the sample is determined by external standard calibration.

  • Generate a Calibration Curve: Plot the peak area of the reference standard injections against their corresponding known concentrations (µg/mL).

  • Perform Linear Regression: Obtain the equation of the line (y = mx + c), where 'y' is the peak area, 'm' is the slope, 'x' is the concentration, and 'c' is the y-intercept.

  • Calculate Sample Concentration: For the sample injection, use its measured peak area ('y') to calculate its concentration ('x') in the prepared solution using the regression equation.

    • Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

  • Calculate Percentage Assay: Account for the initial sample weight and dilution volumes to report the final result as a percentage by weight (% w/w).

    % Assay = (C * V * D) / (W * 10)

    Where:

    • C = Concentration of the analyte in the sample solution (µg/mL) from the calibration curve.

    • V = Initial dilution volume of the sample (mL).

    • D = Any subsequent dilution factor.

    • W = Weight of the sample taken (mg).

Conclusion

The RP-HPLC method detailed in this application note provides a specific, accurate, and precise system for the quantification of this compound. Adherence to the outlined chromatographic conditions, system suitability tests, and validation protocols will ensure the generation of reliable and high-quality data suitable for research, development, and quality control environments.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][3][13]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link][4]

  • European Compliance Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link][3]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][12]

  • IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. [Link][11]

  • Phenomenex. Reversed Phase HPLC Columns. [Link][2]

  • Wikipedia. Reversed-phase chromatography. [Link][9]

  • Springer Nature Experiments. Reversed-Phase High-Performance Liquid Chromatography. [Link][10]

  • E3S Web of Conferences. (2021). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. [Link][8]

Sources

Application Notes and Protocols: Ethyl (E)-3-(4-phenoxyphenyl)acrylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of the Acrylate Scaffold

In the landscape of medicinal chemistry, the α,β-unsaturated carbonyl motif, particularly within the acrylate scaffold, represents a cornerstone for the design of novel therapeutic agents. These structures are recognized as privileged pharmacophores due to their versatile reactivity and ability to engage with biological targets through various mechanisms. Ethyl (E)-3-(4-phenoxyphenyl)acrylate, the subject of this guide, is a compound of significant interest, embodying the key structural features of this class. Its backbone, derived from cinnamic acid, is a well-established platform for developing agents with a spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects[1]. The presence of a phenoxy-phenyl moiety suggests potential for unique target interactions and favorable pharmacokinetic properties.

While direct and extensive research on this compound is emerging, the wealth of data on structurally analogous compounds provides a robust framework for exploring its medicinal chemistry applications. This document serves as a comprehensive guide for researchers, outlining potential therapeutic avenues and providing detailed, field-proven protocols for the synthesis, characterization, and biological evaluation of this promising molecule. The methodologies presented herein are synthesized from established procedures for similar acrylate and cinnamate derivatives, offering a scientifically rigorous starting point for investigation.

Part 1: Synthesis and Characterization

The synthesis of this compound can be approached through several established routes for creating cinnamic acid esters. A common and effective method is the Heck coupling reaction, which provides good control over stereochemistry, ensuring the desired (E)-isomer.

Protocol 1: Synthesis via Heck Coupling

This protocol outlines the palladium-catalyzed cross-coupling of 4-phenoxyphenyl bromide with ethyl acrylate.

Materials:

  • 4-phenoxyphenyl bromide

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry, argon-flushed round-bottom flask, add 4-phenoxyphenyl bromide (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and tri(o-tolyl)phosphine (0.04 equiv.).

  • Add anhydrous acetonitrile to dissolve the reactants.

  • To this mixture, add ethyl acrylate (1.2 equiv.) and triethylamine (2.0 equiv.).

  • Heat the reaction mixture to 80°C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Potential Therapeutic Application: Anti-Inflammatory Activity

Scientific Rationale

Cinnamic acid derivatives are well-documented inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Specifically, selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammatory conditions with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. The structural similarity of this compound to known COX-2 inhibitors suggests it may also exhibit this activity. For instance, a related cinnamic acid-glycine hybrid, Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate, has demonstrated potent COX-2 inhibitory activity with an IC₅₀ value of 6 µM[1][2].

Experimental Workflow for Anti-Inflammatory Evaluation

Caption: Workflow for evaluating the anti-inflammatory activity of this compound.

Protocol 2: In Vitro COX-1 and COX-2 Inhibition Assay

This protocol details a colorimetric assay to determine the inhibitory activity of the test compound against ovine COX-1 and COX-2.

Materials:

  • This compound

  • Ovine COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (co-substrate)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

  • Add serial dilutions of the test compound or a known inhibitor (e.g., indomethacin) to the wells. Incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding arachidonic acid and TMPD.

  • Measure the absorbance at 590 nm at regular intervals for 5 minutes using a microplate reader.

  • Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

CompoundCOX-2 IC₅₀ (µM)Reference
Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate6[1]
Indomethacin (Reference)~0.9[2]

Part 3: Potential Therapeutic Application: Anticancer Activity

Scientific Rationale

Acrylate derivatives have been investigated as potential anticancer agents, with some demonstrating significant cytotoxic activity against various cancer cell lines. The mechanism of action for similar compounds often involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. A study on novel acrylate derivatives showed potent cytotoxic activity against the MCF-7 breast carcinoma cell line, with some compounds exhibiting IC₅₀ values in the low micromolar range[3].

Signaling Pathway Implicated in Acrylate-Induced Cytotoxicity

G cluster_0 Cellular Effects Acrylate Derivative Acrylate Derivative Tubulin Tubulin Acrylate Derivative->Tubulin Inhibition Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption G2/M Arrest G2/M Arrest Microtubule Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Proposed mechanism of anticancer activity for acrylate derivatives.

Protocol 3: MTT Assay for Cytotoxicity Screening

This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7).

Materials:

  • This compound

  • MCF-7 breast cancer cell line

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and incubate for another 48 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Compound DerivativeCell LineIC₅₀ (µM)Reference
Acrylate Ester 6eMCF-72.57[3]
Acrylate Ester 6fMCF-73.26[3]

Conclusion

This compound presents a compelling scaffold for the development of novel therapeutic agents. Based on the established biological activities of structurally related compounds, promising avenues for investigation include its potential as an anti-inflammatory and anticancer agent. The protocols detailed in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the bioactivity of this compound. Further studies, including in vivo efficacy and safety assessments, will be crucial in elucidating its full therapeutic potential.

References

  • Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. MDPI. Available from: [Link]

  • (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate. MDPI. Available from: [Link]

  • Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. ResearchGate. Available from: [Link]

  • Ethyl acrylate. Wikipedia. Available from: [Link]

  • Ethyl 3-(4-hydroxyphenoxy)-2-(4-methoxyphenyl)acrylate. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of ethyl 3-[4-(4-methoxyphenoxy)benzoyl]-acrylate. PrepChem.com. Available from: [Link]

  • Ethyl(E)-3-(4-methoxyphenyl)acrylate. ORGANIC SPECTROSCOPY INTERNATIONAL. Available from: [Link]

  • Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. National Center for Biotechnology Information. Available from: [Link]

Sources

Application Notes & Protocols: Ethyl (E)-3-(4-phenoxyphenyl)acrylate as a Reagent in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Scaffolding for Discovery

In the landscape of drug discovery and chemical biology, the identification of novel enzyme inhibitors is a cornerstone of therapeutic development. Ethyl (E)-3-(4-phenoxyphenyl)acrylate, a derivative of the cinnamic acid family, represents a chemical scaffold of significant interest. Its structure, featuring an α,β-unsaturated carbonyl system, is a known Michael acceptor, a feature often implicated in the covalent modification and inhibition of enzymes. While this specific molecule is a novel investigational tool, its structural relatives, such as chalcones and other acrylate derivatives, have demonstrated inhibitory activity against a range of critical enzymes.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a hypothetical framework and detailed protocols for evaluating this compound as an inhibitor against two high-impact enzyme targets: α-glucosidase and Fatty Acid Synthase (FASN) . The selection of these targets is based on the established activities of structurally similar compounds.[1][2] The protocols herein are designed to be self-validating systems, incorporating essential controls and detailed explanations to ensure robust and reproducible results.

Reagent Profile and Handling

Before initiating any assay, it is critical to understand the physicochemical properties of the reagent and to handle it appropriately.

1.1. Physicochemical Data

PropertyValueSource/Note
Chemical Name This compoundIUPAC
Molecular Formula C₁₇H₁₆O₃Calculated
Molecular Weight 268.31 g/mol Calculated
Appearance Expected to be a white to off-white solidBased on similar compounds like the methyl ester[3]
Solubility Soluble in DMSO, ethanol, methanol; poorly soluble in waterGeneral for this class of compounds
Storage Store at -20°C for long-term use. Protect from light and moisture.Standard practice for organic reagents

1.2. Preparation of Stock Solutions

The accuracy of an enzyme inhibition assay is fundamentally dependent on the precise preparation of the inhibitor stock solution. Organic compounds like this compound are often insoluble in aqueous buffers.

  • Causality: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for a wide range of organic molecules and its miscibility with aqueous assay buffers.

  • Protocol:

    • Accurately weigh a small amount (e.g., 5 mg) of this compound.

    • Dissolve in a calculated volume of 100% DMSO to achieve a high-concentration primary stock (e.g., 10-50 mM).

    • Vortex thoroughly until the compound is completely dissolved.

    • Store the primary stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.

    • Prepare fresh working dilutions from the stock solution for each experiment. It is crucial to ensure the final concentration of DMSO in the assay well is low (typically ≤1%) to prevent solvent-induced enzyme inactivation or interference.

Application Protocol: α-Glucosidase Inhibition Assay

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a validated strategy for managing type 2 diabetes.[4]

2.1. Principle of the Assay

This is a colorimetric assay that measures the enzymatic activity of α-glucosidase from Saccharomyces cerevisiae. The enzyme hydrolyzes the colorless substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to release glucose and the yellow-colored product, p-nitrophenol (pNP). The rate of pNP formation, measured by the increase in absorbance at 405 nm, is directly proportional to enzyme activity. An inhibitor will decrease this rate.[5][6]

2.2. Workflow for α-Glucosidase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare Reagents: - Enzyme (α-glucosidase) - Substrate (pNPG) - Buffer (Phosphate, pH 6.8) - Inhibitor Stock (in DMSO) P2 Prepare Serial Dilutions of Inhibitor P1->P2 A1 Add Buffer, Inhibitor/Vehicle, and Enzyme to wells P2->A1 A2 Pre-incubate at 37°C for 15 min A1->A2 A3 Initiate reaction by adding Substrate (pNPG) A2->A3 A4 Incubate at 37°C for 20 min A3->A4 A5 Stop reaction with Sodium Carbonate (Na₂CO₃) A4->A5 D1 Read Absorbance at 405 nm A5->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve and determine IC₅₀ D2->D3

Caption: Workflow for the α-Glucosidase Inhibition Assay.

2.3. Materials and Reagents

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich G5003)

  • p-nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich N1377)

  • Sodium phosphate buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃), 1 M

  • Acarbose (positive control inhibitor)[7]

  • This compound (test compound)

  • 100% DMSO

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405 nm

2.4. Step-by-Step Protocol

  • Reagent Preparation:

    • Prepare a 1.0 U/mL solution of α-glucosidase in phosphate buffer.

    • Prepare a 1.0 mM solution of pNPG in phosphate buffer.

    • Prepare serial dilutions of this compound and Acarbose in DMSO, then dilute further in phosphate buffer to achieve the final desired assay concentrations.

  • Assay Setup (in a 96-well plate):

    • Trustworthiness: Set up the following controls for a self-validating experiment.

      • 100% Activity Control (C_max): 20 µL Phosphate Buffer + 20 µL Enzyme.

      • 0% Activity Control (C_min): 20 µL Phosphate Buffer + 20 µL Buffer (No Enzyme).

      • Test Inhibitor Wells (T): 20 µL of each inhibitor dilution + 20 µL Enzyme.

      • Inhibitor Blank Wells (T_blank): 20 µL of each inhibitor dilution + 20 µL Buffer (No Enzyme). This corrects for any absorbance from the test compound itself.

      • Positive Control Wells: 20 µL of Acarbose dilutions + 20 µL Enzyme.

  • Pre-incubation:

    • Cover the plate and pre-incubate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[4]

  • Reaction Initiation:

    • Add 20 µL of 1 mM pNPG solution to all wells to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for exactly 20 minutes.[5]

  • Reaction Termination:

    • Stop the reaction by adding 50 µL of 1 M Na₂CO₃ to all wells.[5] The high pH denatures the enzyme and ensures the pNP product is in its phenolate form, which absorbs strongly at 405 nm.

  • Measurement:

    • Read the absorbance of each well at 405 nm using a microplate reader.

2.5. Data Analysis

  • Correct for Blank Absorbance: Subtract the absorbance of the inhibitor blank (T_blank) from the corresponding test inhibitor wells (T).

  • Calculate Percent Inhibition: Use the following formula:[7] % Inhibition = [1 - (A_test - A_C_min) / (A_C_max - A_C_min)] * 100 Where:

    • A_test is the absorbance of the inhibitor-treated well (corrected).

    • A_C_max is the absorbance of the 100% activity control.

    • A_C_min is the absorbance of the 0% activity control.

  • Determine IC₅₀: Plot the Percent Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Application Protocol: Fatty Acid Synthase (FASN) Inhibition Assay

FASN is the key enzyme responsible for the de novo synthesis of fatty acids. Its upregulation in many cancers makes it a compelling therapeutic target.[2]

3.1. Principle of the Assay

FASN catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA, a process that requires the reducing equivalent NADPH. This assay directly measures FASN activity by monitoring the decrease in NADPH concentration, which has a distinct absorbance peak at 340 nm.[8] The rate of decrease in absorbance at 340 nm is proportional to FASN activity. An inhibitor will slow this rate.

3.2. Workflow for FASN Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution (UV-Transparent Plate) cluster_analysis Data Analysis P1 Prepare Reagents: - Purified FASN Enzyme - Substrates (Acetyl-CoA, Malonyl-CoA) - Cofactor (NADPH) - Buffer (Phosphate, pH 7.0) - Inhibitor Stock (in DMSO) P2 Prepare Serial Dilutions of Inhibitor P1->P2 A1 Add Buffer, Inhibitor/Vehicle, Acetyl-CoA, and NADPH to wells P2->A1 A2 Add FASN Enzyme to the mixture A1->A2 A3 Pre-incubate at 37°C (Slow-binding check) A2->A3 A4 Initiate reaction by adding Malonyl-CoA A3->A4 A5 Immediately begin kinetic reading of Absorbance at 340 nm A4->A5 D1 Determine the rate of reaction (V₀, slope of A₃₄₀ vs. time) A5->D1 D2 Calculate % Inhibition D1->D2 D3 Plot Dose-Response Curve and determine IC₅₀ D2->D3

Caption: Workflow for the FASN Spectrophotometric Assay.

3.3. Materials and Reagents

  • Purified human or animal FASN

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Potassium phosphate buffer (100 mM, pH 7.0) containing EDTA (1 mM)

  • C75 or Orlistat (positive control inhibitor)[2]

  • This compound (test compound)

  • 100% DMSO

  • UV-transparent 96-well microplates

  • Spectrophotometer with kinetic reading capability at 340 nm, with temperature control at 37°C

3.4. Step-by-Step Protocol

  • Reagent Preparation: Prepare fresh solutions of substrates and cofactors in the phosphate buffer on the day of the experiment. Keep the enzyme on ice.

  • Assay Setup (in a UV-transparent plate):

    • In each well, create a reaction mixture (e.g., 200 µL final volume) containing:

      • Potassium phosphate buffer

      • Test inhibitor (at various concentrations) or DMSO vehicle

      • Acetyl-CoA (final concentration ~25 µM)

      • NADPH (final concentration ~75 µM)[8]

      • FASN enzyme (e.g., 5-10 µg)

  • Pre-incubation:

    • Expertise: Pre-incubate the plate at 37°C for 15-30 minutes. Some FASN inhibitors are "slow-binding," meaning they take time to exert their full effect.[8] This pre-incubation step before adding the final substrate is critical for accurately assessing the potency of such compounds.

  • Reaction Initiation:

    • Initiate the reaction by adding Malonyl-CoA (final concentration ~25-50 µM) to each well.

  • Measurement:

    • Immediately place the plate in the spectrophotometer (pre-warmed to 37°C) and begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes.

3.5. Data Analysis

  • Calculate Reaction Rate: For each well, plot Absorbance (340 nm) vs. Time (minutes). The initial reaction rate (V₀) is the absolute value of the slope of the linear portion of this curve.

  • Calculate Percent Inhibition: % Inhibition = [1 - (Rate_inhibitor / Rate_vehicle)] * 100 Where:

    • Rate_inhibitor is the reaction rate in the presence of the inhibitor.

    • Rate_vehicle is the reaction rate in the presence of the DMSO vehicle control.

  • Determine IC₅₀: Plot Percent Inhibition vs. the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Mechanistic Characterization

Determining the IC₅₀ is the first step. Understanding how the compound inhibits the enzyme provides critical insight for drug development.

4.1. Modes of Enzyme Inhibition

G cluster_comp Competitive Inhibition cluster_noncomp Non-Competitive Inhibition E1 Enzyme (E) ES1 ES Complex E1->ES1 +S EI1 EI Complex E1->EI1 +I S1 Substrate (S) I1 Inhibitor (I) ES1->E1 -S P1 Product (P) ES1->P1 k_cat EI1->E1 -I E2 Enzyme (E) ES2 ES Complex E2->ES2 +S EI2 EI Complex E2->EI2 +I S2 Substrate (S) I2 Inhibitor (I) ES2->E2 -S ESI2 ESI Complex ES2->ESI2 +I P2 Product (P) ES2->P2 k_cat EI2->E2 -I ESI2->ES2 -I ESI2->P2 No Product

Caption: Competitive vs. Non-Competitive Inhibition Mechanisms.

4.2. Determining the Mechanism of Inhibition

To elucidate the inhibition mechanism (e.g., competitive, non-competitive, etc.), kinetic studies are required.[4]

  • Protocol Outline:

    • Select a fixed concentration of this compound (e.g., near its IC₅₀).

    • Perform the enzyme assay as described above, but vary the concentration of the substrate (e.g., pNPG for α-glucosidase or Malonyl-CoA for FASN) over a wide range (e.g., 0.2x to 5x the Kₘ value).

    • Run the experiment in both the presence and absence of the inhibitor.

    • Determine the initial velocity (V₀) for each substrate concentration.

    • Plot the data using a double reciprocal plot (Lineweaver-Burk plot: 1/V₀ vs. 1/[S]).

  • Interpretation:

    • Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).

    • Non-competitive: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).

    • Uncompetitive: Lines are parallel (both Vₘₐₓ and Kₘ decrease).

Conclusion

This compound is a promising reagent for investigation in enzyme inhibition assays. Its chemical structure suggests potential activity against enzymes like α-glucosidase and Fatty Acid Synthase, both of which are significant targets in metabolic disease and oncology. The detailed protocols provided in this guide offer a robust framework for researchers to systematically evaluate its inhibitory potential, determine its potency (IC₅₀), and probe its mechanism of action. By employing the described self-validating assays, scientists can generate high-quality, reproducible data, contributing to the broader effort of discovering new molecular tools and therapeutic leads.

References

  • Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]

  • Apostolidis, E. (2018). In vitro α-amylase and α-glucosidase inhibitory assay. protocols.io. [Link]

  • Bio-protocol. (n.d.). Alpha-Glucosidase Inhibition Assay. Bio-protocol. [Link]

  • Pizer, E. S., et al. (2000). Pharmacological Inhibition of Fatty Acid Synthase Activity Produces Both Cytostatic and Cytotoxic Effects Modulated by p53. Cancer Research. [Link]

  • Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]

  • Saleem, M., et al. (2020). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules. [Link]

  • Kuhajda, F. P., et al. (2000). Synthesis and antitumor activity of an inhibitor of fatty acid synthase. Proceedings of the National Academy of Sciences. [Link]

  • Glickman, J. F., et al. (2003). Characterization of Fatty Acid Synthase Activity Using Scintillation Proximity. ASSAY and Drug Development Technologies. [Link]

  • Chen, Y., et al. (2020). Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics. Metabolites. [Link]

  • Pontiki, E., et al. (2022). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. Molbank. [Link]

  • Cantù, C., et al. (2011). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

  • Hou, J. (2008). Ethyl 3-(4-hydroxyphenoxy)-2-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Hariprasad, K. S., et al. (2021). Free radical scavenging and α-glucosidase inhibitory activity of (E)-methyl/ethyl- 3-(2-hydroxyphenyl)acrylates. Indian Journal of Chemistry. [Link]

  • Menendez, J. A., & Lupu, R. (2006). Pharmacological inhibitors of Fatty Acid Synthase (FASN)--catalyzed endogenous fatty acid biogenesis: a new family of anti-cancer agents? Current Pharmaceutical Design. [Link]

  • Aday, B., et al. (2022). New chalcone derivative, ethyl 2-(4-(3-(benzo[b]thiophen-2-yl)acryloyl)phenoxy)acetate: synthesis, characterization, DFT study, enzyme inhibition activities and docking study. Journal of Biomolecular Structure & Dynamics. [Link]

  • Liu, S. K., et al. (2021). Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. Frontiers in Chemistry. [Link]

  • Yeo, S. J., et al. (2010). A novel competitive class of α-glucosidase inhibitors: (E)-1-phenyl-3-(4-styrylphenyl)urea derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • PubChem. (n.d.). Mthis compound. National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols for In Vitro Experimental Design Using Ethyl (E)-3-(4-phenoxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Ethyl (E)-3-(4-phenoxyphenyl)acrylate

This compound is a synthetic organic compound with a structure suggestive of diverse biological activities. While direct, extensive biological data for this specific molecule is emerging, its utility as a reagent in evaluating ketooxazole inhibitors of fatty acid amide hydrolase (FAAH) provides a critical insight into its potential mechanism of action.[] FAAH is a primary catabolic enzyme of the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides. Its inhibition is a key therapeutic strategy for pain, inflammation, and anxiety. Furthermore, the broader class of cinnamic acid and acrylate derivatives has been shown to possess anti-inflammatory, antioxidant, and cyclooxygenase-2 (COX-2) inhibitory properties, as well as the potential to act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs).[2][3][4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute a series of in vitro experiments to characterize the biological activity of this compound. The protocols are designed to be self-validating and are grounded in established scientific principles.

Part 1: Primary Target Validation - Fatty Acid Amide Hydrolase (FAAH) Inhibition

The initial and primary focus of in vitro evaluation should be to confirm and quantify the inhibitory activity of this compound against FAAH.

Scientific Rationale

FAAH is a serine hydrolase that plays a crucial role in terminating the signaling of fatty acid amides, most notably the endocannabinoid anandamide. By inhibiting FAAH, the endogenous levels of anandamide are increased, leading to enhanced activation of cannabinoid receptors and subsequent analgesic, anxiolytic, and anti-inflammatory effects. An in vitro FAAH inhibition assay is the first logical step to validate the compound's primary mechanism of action.

Experimental Workflow: FAAH Inhibition Assay

Caption: Workflow for determining the FAAH inhibitory activity.

Protocol: FAAH Inhibition Assay (Fluorometric)

This protocol is designed for a 96-well plate format.

Materials:

  • This compound

  • Human recombinant FAAH enzyme

  • FAAH substrate (e.g., N-(4-methoxyphenyl)-N'-(adamantan-1-yl)urea, AM4054)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).

    • Prepare a DMSO-only control.

  • Assay Plate Preparation:

    • Add 1 µL of each compound dilution (and DMSO control) to the wells of the 96-well plate.

    • Add 49 µL of FAAH enzyme solution (at a pre-determined optimal concentration) to each well.

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Prepare the FAAH substrate solution in assay buffer at a concentration equal to its Km value.

    • Add 50 µL of the substrate solution to each well to initiate the enzymatic reaction.

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AM4054) every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.

    • Normalize the rates to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

Data Presentation:

Compound Concentration (µM)Mean Reaction Rate (RFU/min)Standard Deviation% Inhibition
100
10
1
0.1
0.01
0.001
DMSO Control0

Part 2: Investigating Anti-Inflammatory Potential

Based on the known activities of structurally similar cinnamic acid derivatives, it is prudent to investigate the anti-inflammatory properties of this compound.[2][3][6]

A. Cyclooxygenase-2 (COX-2) Inhibition Assay

Scientific Rationale:

COX-2 is an inducible enzyme that plays a key role in the inflammatory cascade by converting arachidonic acid to prostaglandins. Selective COX-2 inhibition is a major therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Protocol: COX-2 Inhibition Assay (Cell-Based)

This protocol utilizes a lipopolysaccharide (LPS)-stimulated macrophage cell line (e.g., RAW 264.7) to assess the effect of the compound on prostaglandin E2 (PGE2) production.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • PGE2 ELISA kit

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM with 10% FBS at 37°C in a 5% CO2 incubator.

    • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the compound dilutions. Incubate for 1 hour.

    • Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.

    • Incubate the plate for 24 hours.

  • PGE2 Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Cell Viability Assessment:

    • After collecting the supernatant, assess the viability of the remaining cells using an MTT or PrestoBlue assay to rule out cytotoxicity-mediated effects.

  • Data Analysis:

    • Calculate the percentage of PGE2 inhibition for each compound concentration relative to the LPS-stimulated control.

    • Plot the percent inhibition versus the compound concentration to determine the IC50 value.

Data Presentation:

Compound Concentration (µM)PGE2 Concentration (pg/mL)% Inhibition of PGE2Cell Viability (%)
100
10
1
0.1
LPS Control0100
Vehicle Control-100
B. Peroxisome Proliferator-Activated Receptor (PPAR) Agonist Activity

Scientific Rationale:

PPARs are nuclear receptors that regulate lipid and glucose metabolism and have anti-inflammatory functions.[7][8] Several synthetic and natural compounds act as PPAR agonists. Given the structural similarities of the topic compound to known PPAR modulators, investigating its activity on PPAR subtypes (α, β/δ, and γ) is a valuable secondary screen.

Signaling Pathway: PPAR Activation

PPAR_Activation cluster_nucleus Nucleus Ligand This compound (Putative Ligand) PPAR PPARα, β/δ, or γ Ligand->PPAR Binds to LBD RXR RXR PPAR->RXR Heterodimerizes PPRE Peroxisome Proliferator Response Element (PPRE) RXR->PPRE Binds to DNA Transcription Target Gene Transcription (e.g., Fatty Acid Metabolism, Anti-inflammatory Genes) PPRE->Transcription Initiates

Caption: Simplified PPAR signaling pathway.

Protocol: PPAR Reporter Gene Assay

This protocol uses a cell line co-transfected with a PPAR expression vector and a reporter vector containing a PPAR response element (PPRE) driving the expression of a reporter gene (e.g., luciferase).

Materials:

  • HEK293T or similar cell line

  • Expression vectors for human PPARα, PPARβ/δ, and PPARγ

  • PPRE-luciferase reporter vector

  • Transfection reagent

  • Dual-Luciferase Reporter Assay System

  • Known PPAR agonists for each subtype (e.g., GW7647 for α, GW501516 for β/δ, Rosiglitazone for γ)

Procedure:

  • Transfection:

    • Seed HEK293T cells in a 96-well plate.

    • Co-transfect the cells with the appropriate PPAR expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent. A Renilla luciferase vector can be co-transfected for normalization.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or the positive control agonists.

    • Incubate for another 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold activation relative to the vehicle-treated control.

    • Plot the fold activation versus the compound concentration to determine the EC50 value.

Data Presentation:

Compound Concentration (µM)Fold Activation (PPARα)Fold Activation (PPARβ/δ)Fold Activation (PPARγ)
100
10
1
0.1
Positive Control (1 µM)
Vehicle Control1.01.01.0

Part 3: Comprehensive In Vitro Profiling and Interpretation

A holistic understanding of the in vitro activity of this compound requires integrating the data from the primary and secondary assays.

  • Potency and Selectivity: Compare the IC50/EC50 values obtained from the FAAH, COX-2, and PPAR assays. A significantly lower IC50 for FAAH would suggest it is the primary target.

  • Mechanism of Action: If the compound is a potent FAAH inhibitor, its anti-inflammatory effects observed in the cell-based COX-2 assay could be downstream of increased anandamide levels. Further experiments, such as using a cannabinoid receptor antagonist, could elucidate this.

  • Off-Target Effects: Activity in the COX-2 or PPAR assays at concentrations comparable to FAAH inhibition may indicate a multi-target profile or off-target effects that need to be considered in future drug development.

  • Cytotoxicity: Always interpret biological activity data in the context of cell viability. Significant cytotoxicity at active concentrations would be a red flag for further development.

By following these detailed protocols and considering the integrated data, researchers can build a robust in vitro pharmacological profile for this compound, paving the way for further preclinical development.

References

  • Fotopoulos, I., Papaioannou, G.-C., & Hadjipavlou-Litina, D. (2022). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. Molbank, 2022(2), M1378. [Link]

  • Fotopoulos, I., Papaioannou, G.-C., & Hadjipavlou-Litina, D. (2022). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. ResearchGate. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). Ethyl acrylate. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. International Agency for Research on Cancer. [Link]

  • U.S. Environmental Protection Agency. (2014). Provisional Peer-Reviewed Toxicity Values for Ethyl Acrylate. [Link]

  • Kim, H. J., Lee, J. H., & Kim, J. (2018). (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate. Molbank, 2018(4), M1018. [Link]

  • Sharma, D., et al. (2022). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Molecules, 27(3), 945. [Link]

  • Knaus, E. E., & Kumar, P. (2006). Design, synthesis, and biological evaluation of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids as dual inhibitors of cyclooxygenases and lipoxygenases. Journal of Medicinal Chemistry, 49(24), 7117-7126. [Link]

  • Oboh, G., et al. (2024). 3-(4-methoxyphenyl) acrylic acid halts redox imbalance and modulate purinergic enzyme activity in iron-induced testicular injury. ResearchGate. [Link]

  • Sindona, G., et al. (2012). Anti-inflammatory Effect of 3,4-DHPEA-EDA [2-(3,4 -Hydroxyphenyl) Ethyl (3S, 4E)-4-formyl-3-(2-oxoethyl)hex-4-enoate] on Primary Human Vascular Endothelial Cells. Current Medicinal Chemistry, 19(23), 4006-4013. [Link]

  • Li, Y., et al. (2018). Design, synthesis and evaluation of a series of 3- or 4-alkoxy substituted phenoxy derivatives as PPARs agonists. European Journal of Medicinal Chemistry, 157, 116-133. [Link]

  • Semple, B. D., et al. (2016). Impact of Phytochemicals on PPAR Receptors: Implications for Disease Treatments. International Journal of Molecular Sciences, 17(10), 1645. [Link]

Sources

Application Note & Protocol: A Scalable Synthesis of Ethyl (E)-3-(4-phenoxyphenyl)acrylate for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ethyl (E)-3-(4-phenoxyphenyl)acrylate

This compound is a versatile organic compound with significant potential in materials science and pharmaceutical research. Its rigid, conjugated structure, derived from the phenoxyphenyl and acrylate moieties, imparts unique optical and electronic properties, making it a valuable building block for the synthesis of novel polymers, liquid crystals, and organic semiconductors. In the realm of drug discovery, cinnamate derivatives are recognized for their diverse biological activities, and this compound serves as a key intermediate for the development of new therapeutic agents.

This application note provides a comprehensive guide to the scale-up synthesis of this compound, designed for researchers and professionals in chemical synthesis and drug development. We present a detailed, field-proven protocol, emphasizing not just the procedural steps but the underlying scientific rationale, ensuring both reproducibility and safety at an increased scale.

Strategic Approach to Synthesis: The Heck-Mizoroki Reaction

For the synthesis of this compound, we have selected the Palladium-catalyzed Heck-Mizoroki reaction as the most robust and scalable method. This Nobel Prize-winning reaction offers several advantages over alternatives like the Wittig reaction or Fischer esterification for this specific target molecule.[1]

  • Stereoselectivity: The Heck reaction typically provides excellent selectivity for the desired (E)-isomer, which is crucial for many applications of acrylate derivatives.[2]

  • Atom Economy: It represents a more atom-economical pathway compared to the Wittig reaction, which generates a stoichiometric amount of triphenylphosphine oxide as a byproduct, complicating purification on a larger scale.[3]

  • Functional Group Tolerance: The Heck reaction is known for its high tolerance of various functional groups, minimizing the need for protecting group strategies.

The reaction proceeds via the coupling of an aryl halide (4-bromophenoxyphenol) with an alkene (ethyl acrylate) in the presence of a palladium catalyst and a base.

Reaction Workflow Diagram

Heck_Reaction_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Work-up cluster_purification Purification & Characterization 4-Bromophenoxyphenol 4-Bromophenoxyphenol Reaction_Vessel Inert Atmosphere Reaction (Heat) 4-Bromophenoxyphenol->Reaction_Vessel Ethyl_Acrylate Ethyl Acrylate Ethyl_Acrylate->Reaction_Vessel Pd_Catalyst Palladium Catalyst (e.g., Pd(OAc)2) Pd_Catalyst->Reaction_Vessel Ligand Phosphine Ligand (e.g., PPh3) Ligand->Reaction_Vessel Base Inorganic Base (e.g., K2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Filtration Filtration of Palladium Black Reaction_Vessel->Filtration Extraction Aqueous Work-up & Extraction Filtration->Extraction Drying Drying of Organic Phase Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude_Product Crude Product Evaporation->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product Characterization NMR, MS, etc. Pure_Product->Characterization

Caption: Workflow for the Heck reaction synthesis of this compound.

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a nominal 10-gram scale synthesis of the target product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPuritySupplier
4-Bromophenoxyphenol250.1012.5 g0.05≥98%Sigma-Aldrich
Ethyl acrylate100.127.5 mL (7.0 g)0.07≥99%Sigma-Aldrich
Palladium(II) acetate224.50112 mg0.0005≥98%Sigma-Aldrich
Triphenylphosphine262.29525 mg0.002≥99%Sigma-Aldrich
Potassium carbonate138.2113.8 g0.10≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)73.09100 mL-AnhydrousSigma-Aldrich
Ethyl acetate88.11500 mL-Reagent GradeFisher Scientific
Hexane86.18500 mL-Reagent GradeFisher Scientific
Brine (sat. NaCl aq.)-200 mL--In-house
Anhydrous Magnesium Sulfate120.3720 g--Fisher Scientific
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer or thermocouple

  • Inert gas (Nitrogen or Argon) inlet and outlet (bubbler)

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Chromatography column (appropriate size for 10g scale)

  • Silica gel (for column chromatography)

  • Büchner funnel and filter flask

Experimental Procedure
  • Reactor Setup: Assemble the 500 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, thermometer, and an inert gas inlet. Ensure the system is purged with nitrogen or argon for at least 15 minutes to remove oxygen.

  • Charging Reagents: To the flask, add 4-bromophenoxyphenol (12.5 g, 0.05 mol), palladium(II) acetate (112 mg, 0.0005 mol, 1 mol%), triphenylphosphine (525 mg, 0.002 mol, 4 mol%), and potassium carbonate (13.8 g, 0.10 mol).

  • Solvent and Reactant Addition: Add anhydrous N,N-dimethylformamide (100 mL) to the flask, followed by ethyl acrylate (7.5 mL, 0.07 mol).

  • Reaction: Begin vigorous stirring and heat the reaction mixture to 100-110 °C. Maintain this temperature and continue stirring under an inert atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (200 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts. Wash the filter cake with additional ethyl acetate (50 mL).

    • Transfer the filtrate to a 1 L separatory funnel.

    • Wash the organic layer sequentially with water (2 x 100 mL) and brine (100 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Safety Considerations for Scale-Up
  • Exothermic Reactions: Palladium-catalyzed cross-coupling reactions can be exothermic.[4] For larger-scale syntheses, it is crucial to monitor the internal temperature carefully and ensure adequate cooling capacity. A semi-batch addition of the aryl halide or alkene can help control the reaction rate and heat generation.

  • Palladium Black: Finely divided palladium metal (palladium black) is pyrophoric. Handle the filtered catalyst residue with care, keeping it wet with a solvent like water or ethanol until it can be disposed of properly.

  • Solvent Safety: DMF is a reproductive toxin and should be handled with appropriate engineering controls and PPE. Ethyl acrylate is flammable and a lachrymator.[5]

Purification and Characterization

Purification

The crude product is typically a solid or a viscous oil. Purification is achieved through a two-step process:

  • Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal solvent system should be determined by TLC analysis of the crude product.

    • Procedure: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the silica gel column. Elute with the mobile phase, collecting fractions and monitoring by TLC to isolate the pure product.

  • Recrystallization:

    • Combine the pure fractions from chromatography and evaporate the solvent.

    • Dissolve the resulting solid in a minimal amount of a hot solvent system, such as ethanol/water or ethyl acetate/hexane.[6][7]

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR The spectrum should show characteristic peaks for the aromatic protons, the vinylic protons of the acrylate group (with a coupling constant of ~16 Hz for the (E)-isomer), and the ethyl ester protons.[8][9]
¹³C NMR The spectrum should show the expected number of signals corresponding to the unique carbon atoms in the molecule.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the calculated mass of this compound (C₁₇H₁₆O₃, MW: 268.31 g/mol ).
Melting Point A sharp melting point indicates high purity of the crystalline product.

Troubleshooting Common Scale-Up Issues

IssuePotential CauseSuggested Solution
Incomplete Reaction Inefficient stirring; Deactivated catalyst; Insufficient temperature.Ensure vigorous mechanical stirring for larger volumes. Use fresh, high-purity catalyst and anhydrous solvent. Confirm the internal reaction temperature is maintained.
Low Yield Side reactions (e.g., homocoupling); Product decomposition.Optimize the reaction temperature and time. Ensure a strictly inert atmosphere to prevent oxidative side reactions.
Difficulty in Purification Formation of closely related impurities; Oiling out during recrystallization.Optimize the chromatography conditions (e.g., different solvent system). For recrystallization, try a different solvent system or use seeding with a small crystal of the pure product.[10]

Conclusion

The Heck-Mizoroki reaction provides an efficient and scalable route to high-purity this compound. By carefully controlling the reaction parameters, implementing appropriate safety measures, and employing a robust purification strategy, researchers can reliably produce this valuable compound in quantities suitable for advanced research and development projects. This detailed protocol, grounded in established chemical principles, serves as a reliable guide for the successful scale-up of this important synthesis.

References

  • Konda, V., Rydfjord, J., Sävmarker, J., & Larhed, M. (2014). Safe Palladium-Catalyzed Cross-Couplings with Microwave Heating Using Continuous-Flow Silicon Carbide Reactors. Organic Process Research & Development, 18(11), 1361–1366. [Link]

  • Konda, V., et al. (2014). Safe Palladium-Catalyzed Cross-Couplings with Microwave Heating Using Continuous-Flow Silicon Carbide Reactors. Request PDF. [Link]

  • Singh, R., et al. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Preprints.org. [Link]

  • Yang, Q. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue College of Engineering. [Link]

  • Organic Spectroscopy International. (2017). Ethyl(E)-3-(4-methoxyphenyl)acrylate. [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. UCI Department of Chemistry. [Link]

  • Hattori, H., et al. (2021). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 25(5), 1015-1037. [Link]

  • Yara Varón, E., et al. (2012). Synthesis of poly(ethyl acrylate-co-allyl acrylates) from acrylate mixtures prepared by a continuous solvent-free enzymatic process. RECERCAT. [Link]

  • Hadjilouka, D., et al. (2021). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. MDPI. [Link]

  • Wikipedia. (n.d.). Ethyl acrylate. [Link]

  • University of Missouri–St. Louis. (n.d.). Fischer Esterification. UMSL Department of Chemistry. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • The Royal Society of Chemistry. (2012). Supplementary Information. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. [Link]

  • Google Patents. (1985).
  • Wikipedia. (n.d.). Heck reaction. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. CU Boulder Department of Chemistry. [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. [Link]

  • City University of New York. (n.d.). Purification by Recrystallization. CUNY. [Link]

  • Taylor & Francis. (n.d.). Ethyl acrylate – Knowledge and References. [Link]

  • University of Wisconsin-Madison. (n.d.). Synthesis of an Alkene via the Wittig Reaction. UW-Madison Department of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Material. [Link]

  • The VDR Wittig Reaction Site. (n.d.). Wittig Reaction - Common Conditions. [Link]

  • PrepChem. (n.d.). Synthesis of ethyl acrylate. [Link]

  • ResearchGate. (n.d.). Heck reactions of aryl halides with ethyl acrylate, catalyzed by Pd(II)@MTP/PMs. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Google Patents. (2011).
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • Reddit. (2022). Problems with wittig reaction. r/Chempros. [Link]

  • ResearchGate. (n.d.). Heck reactions of aryl halides and ethyl acrylate a catalyzed by complex 3. [Link]

  • ResearchGate. (2022). How to recrystallize an oily compound after column chromatography? [Link]

  • National Center for Biotechnology Information. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. [Link]

  • YouTube. (2020). Wittig Reaction Experiment Part 1, Prelab. [Link]

  • WebAssign. (n.d.). Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. [Link]

  • University of California, San Diego. (n.d.). The Wittig Reaction: Synthesis of Alkenes. UCSD Department of Chemistry and Biochemistry. [Link]

  • National Center for Biotechnology Information. (2008). Ethyl 3-(4-hydroxyphenoxy)-2-(4-methoxyphenyl)acrylate. PMC. [Link]

Sources

Safe handling and storage procedures for Ethyl (e)-3-(4-phenoxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Ethyl (E)-3-(4-phenoxyphenyl)acrylate

A Guide to Safe Laboratory Handling, Storage, and Emergency Response

Section 1: Introduction and Hazard Assessment Framework

Overview of this compound

This compound is a complex organic molecule utilized in specialized research environments, particularly as a reagent in the development and evaluation of novel chemical entities.[] Its structure incorporates an acrylate functional group, which is known to confer specific chemical reactivity and, consequently, a distinct hazard profile.

Rationale for Hazard Extrapolation

As of the date of this document, a comprehensive, peer-reviewed Safety Data Sheet (SDS) specific to this compound is not widely available in public chemical safety databases. In accordance with established principles of laboratory safety and risk assessment, when data for a specific compound is lacking, it is prudent to extrapolate its potential hazards from well-characterized structural analogues.

Given its core acrylate ester structure, the handling and safety protocols for this compound will be based on the extensive data available for Ethyl Acrylate , a closely related and thoroughly studied industrial chemical. This approach provides a robust and conservative framework for ensuring personnel safety. Acrylate monomers, as a class, are recognized as potent irritants and sensitizers, and their handling requires stringent safety measures.[2][3]

Section 2: Hazard Identification and GHS Classification

The primary hazards associated with acrylate esters are derived from their reactivity. The following classifications, based on Ethyl Acrylate, should be assumed for this compound until specific data becomes available.

Table 1: GHS Hazard Classification (Based on Ethyl Acrylate Proxy)

Hazard Class Category Hazard Statement
Flammable Liquids 2 H225: Highly flammable liquid and vapor.[4]
Acute Toxicity, Oral 4 H302: Harmful if swallowed.[4][5]
Acute Toxicity, Dermal 4 H312: Harmful in contact with skin.[4][5]
Acute Toxicity, Inhalation 3 H331: Toxic if inhaled.[6]
Skin Corrosion/Irritation 2 H315: Causes skin irritation.[4][5]
Serious Eye Damage/Irritation 2A H319: Causes serious eye irritation.[4][5]
Skin Sensitization 1 H317: May cause an allergic skin reaction.[4][5]
Specific Target Organ Toxicity (Single Exposure) 3 H335: May cause respiratory irritation.[4]

| Hazardous to the Aquatic Environment (Chronic) | 3 | H412: Harmful to aquatic life with long lasting effects.[4][5] |

Key Mechanistic Hazards:

  • Hazardous Polymerization: A critical risk with acrylates is uncontrolled polymerization. This is an exothermic reaction that can be initiated by heat, sunlight (UV radiation), loss of inhibitor, or contact with peroxides and other initiators.[7][8][9] The rapid release of heat can cause a dangerous pressure buildup and potential rupture of sealed containers.[10][11] Inhibitors are added to prevent this but are only effective in the presence of dissolved oxygen.[9][12]

  • Skin Sensitization: Acrylates are notorious allergens.[13] Initial contact may cause irritation, but repeated or prolonged exposure can lead to allergic contact dermatitis (ACD), where even minimal future contact can trigger a severe skin reaction.[3][14][15]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Table 2: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale and Causality
Hand Protection Double-gloving: Inner layer of nitrile gloves, outer layer of thicker butyl rubber or laminated PVA/Polyethylene gloves.[11][13] Acrylate monomers can penetrate standard latex and thin nitrile gloves rapidly.[3][13] Double-gloving provides layered protection. Butyl rubber offers superior resistance to many organic solvents and monomers. Gloves must be changed immediately upon contamination.[11]
Eye/Face Protection Indirectly vented chemical splash goggles and a full-face shield.[17][18] Protects against splashes of the liquid and high vapor concentrations that can cause severe eye irritation. A face shield protects the entire face from splashes during transfers or reactions.
Skin & Body Protection Flame-retardant lab coat and closed-toe, chemical-resistant footwear. Provides a barrier against incidental skin contact and protects from potential flash fires due to the compound's high flammability.

| Respiratory Protection | Not typically required if work is conducted within a certified fume hood. For emergencies (e.g., large spills), a self-contained breathing apparatus (SCBA) is necessary.[8][19] | A fume hood provides adequate ventilation to keep vapor concentrations below exposure limits. In an uncontrolled release, respiratory protection is critical to prevent toxic inhalation. |

Section 4: Safe Handling Protocols

Protocol for Weighing and Preparing Solutions
  • Preparation:

    • Ensure a chemical fume hood is operational and the sash is at the appropriate working height.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) inside the hood to minimize movement.

    • Ground all metal containers and equipment to prevent static electricity buildup, which can ignite flammable vapors.[7][20]

  • Aliquotting the Compound:

    • Don the required PPE as specified in Table 2.

    • Carefully open the container. Avoid inhaling any vapors.

    • Use a non-sparking tool to transfer the required amount to a tared weigh boat or directly into the receiving vessel.

    • Immediately and securely close the main container.

  • Dissolution:

    • Add the solvent slowly to the vessel containing the weighed compound.

    • If stirring is required, use a magnetic stir plate with a low setting to avoid splashing. Ensure the stir plate is certified for use with flammable materials.

    • Keep the solution covered (e.g., with a watch glass or septum) to the extent possible to minimize vapor release.

  • Cleanup:

    • Wipe down the spatula and work surface with a solvent-dampened cloth.

    • Dispose of all contaminated disposables (gloves, weigh boats, wipes) in a designated hazardous waste container located within the fume hood.[20]

G cluster_prep 1. Preparation cluster_handle 2. Handling cluster_cleanup 3. Cleanup a Verify Fume Hood Operation b Don Full PPE (Table 2) a->b c Ground All Equipment b->c d Transfer Compound in Hood c->d Proceed to handling e Securely Close Stock Container d->e f Slowly Add Solvent e->f g Stir Gently, Avoid Splashing f->g h Wipe Down Surfaces g->h After dissolution i Dispose of Waste in Designated Container h->i

Caption: Standard Protocol for Handling this compound.

Section 5: Storage Procedures

Proper storage is critical to prevent hazardous polymerization and fire.

  • Location: Store in a dedicated, approved flammable liquids storage cabinet.[10] The area must be cool, dry, dark, and well-ventilated.[8][18]

  • Temperature: Do not exceed 30°C (86°F).[11] Keep away from all sources of heat, sparks, and open flames.[21]

  • Light: Protect from direct sunlight and UV radiation, as light can initiate polymerization.[6][9] Use opaque or amber containers.

  • Inhibitor & Oxygen: Confirm the presence of an inhibitor (e.g., MEHQ) from the supplier. The inhibitor is only effective in the presence of oxygen. Therefore, DO NOT store under an inert atmosphere like nitrogen or argon.[22]

  • Container: Keep the container tightly sealed to prevent vapor leakage but do not seal so tightly that it cannot vent in case of pressure buildup.[6]

  • Incompatibilities: Store separately from strong oxidizing agents, acids, bases, and polymerization initiators (e.g., peroxides).[11][23]

Section 6: Emergency Procedures

Immediate and correct response to an emergency is vital.

Personal Exposure
  • Skin Contact: Immediately remove all contaminated clothing.[20] Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[10][24]

  • Eye Contact: Immediately flush eyes with large amounts of lukewarm water for at least 15-30 minutes, holding the eyelids open.[24][25] Remove contact lenses if possible. Seek immediate medical attention from an ophthalmologist.[24]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.[8][26]

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. If the person is conscious, give one or two glasses of water to drink. Seek immediate medical attention.[23]

Spills and Leaks
  • Small Spill (in fume hood):

    • Ensure personal protective equipment is resistant to the material.

    • Contain the spill with an inert absorbent material like vermiculite, dry sand, or activated charcoal adsorbent.[10][20] Do not use combustible materials like sawdust.[11]

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

    • Ventilate the area after cleanup is complete.[10]

  • Large Spill (outside fume hood):

    • Evacuate all non-essential personnel from the area and restrict access.[10][26]

    • Remove all ignition sources.

    • If safe to do so, stop the leak.

    • Contact the institution's Environmental Health & Safety (EHS) department or emergency response team immediately.

G start EMERGENCY OCCURS spill Spill / Leak start->spill exposure Personal Exposure start->exposure fire Fire start->fire spill_loc Location? spill->spill_loc exp_type Exposure Type? exposure->exp_type fire_alarm Activate Fire Alarm & Evacuate fire->fire_alarm spill_hood In Fume Hood spill_loc->spill_hood Inside spill_lab Outside Hood spill_loc->spill_lab Outside spill_absorb Absorb with Inert Material (Non-Sparking Tools) spill_hood->spill_absorb spill_evacuate EVACUATE AREA Alert EHS/Emergency Team spill_lab->spill_evacuate exp_skin Skin/Eye exp_type->exp_skin Contact exp_inhale Inhalation exp_type->exp_inhale Inhalation exp_flush Flush with Water (15+ min) Remove Contaminated Clothing exp_skin->exp_flush exp_air Move to Fresh Air exp_inhale->exp_air exp_medical SEEK IMMEDIATE MEDICAL ATTENTION exp_flush->exp_medical exp_air->exp_medical fire_ext If trained & safe, use CO2, Dry Chemical, or Alcohol-Resistant Foam fire_alarm->fire_ext

Caption: Emergency Response Protocol Flowchart.

Section 7: Waste Disposal

All waste containing this compound, including contaminated disposables and absorbed spill material, must be treated as hazardous waste.[10]

  • Collect waste in a properly sealed and labeled container.

  • Do not mix with other incompatible waste streams.

  • Follow all institutional, local, and national regulations for the disposal of flammable and toxic chemical waste.

Section 8: References

  • Acrylic Plastic Safety Tips To Know. (2024). A&C Plastics. [Link]

  • EBAM Safe Handling and Storage of Acrylic Esters. Petrochemicals Europe. [Link]

  • Hazard Substance Fact Sheet: Ethyl Acrylate. (2010). New Jersey Department of Health. [Link]

  • Safety Data Sheet: Ethyl Acrylate. (2016). ChemSupply. [Link]

  • Hazardous Substance Fact Sheet: Butyl Acrylate. (2007). New Jersey Department of Health. [Link]

  • Acrylates in the Dental Office – Hazards and Hand Protection. (n.d.). Hourglass International, Inc. [Link]

  • Tobler, M., & Freiburghaus, A. U. (1990). Occupational risks of (meth)acrylate compounds in embedding media for electron microscopy. Journal of Microscopy, 160(3), 291–298. [Link]

  • Safety Data Sheet: Methyl Acrylate. (2011). OJSC Acrylat. [Link]

  • Safe transport of acrylic monomers. (2020). European Chemical Industry Council (Cefic). [Link]

  • Safety Data Sheet: Acrylic Monomer Self Polymerized. (2020). DPD. [Link]

  • Methacrylate Monomers Safe use of gloves. (n.d.). European Methacrylate Producers Community. [Link]

  • Safety Data Sheet: Ethyl Acrylate (EA). (2021). Chemius. [Link]

  • MSDS Ethyl Acrylate. (n.d.). Ayers International. [Link]

  • Acrylates. (n.d.). Campaign for Safe Cosmetics. [Link]

  • Safety Data Sheet. (n.d.). Covestro. [Link]

  • Safety Data Sheet: 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate. (2021). Angene Chemical. [Link]

  • What Are The Hazards Of Acrylates? (2024). Shandong Kaitai Petrochemical Co., Ltd. [Link]

  • International Chemical Safety Cards: Ethyl Acrylate. (n.d.). ILO/WHO. [Link]

  • Safety Data Sheet. (2021). 3M. [Link]

  • Skotnicka, A., et al. (2024). Unwanted Skin Reactions to Acrylates: An Update. Medicina, 60(1), 143. [Link]

  • NIOSH Pocket Guide to Chemical Hazards: Ethyl Acrylate. (n.d.). CDC. [Link]

  • Mthis compound. (n.d.). PubChem, NIH. [Link]

  • Chemical Response Guide: Ethyl Acrylate. (n.d.). Cedre. [Link]

  • Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. (2025). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl (E)-3-(4-phenoxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl (E)-3-(4-phenoxyphenyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this important intermediate. Our goal is to equip you with the knowledge to diagnose and resolve issues effectively, ensuring the integrity and success of your experimental work.

Introduction to the Synthesis

This compound is commonly synthesized via two primary routes: the Wittig reaction and the Heck reaction. Both methods are powerful C-C bond-forming reactions but come with their own sets of challenges. This guide will break down the common issues for each pathway and provide practical, field-proven solutions.

Diagram: Synthetic Pathways Overview

Synthesis_Pathways cluster_wittig Wittig Reaction cluster_heck Heck Reaction A 4-Phenoxybenzaldehyde C This compound A->C B Ethyl (triphenylphosphoranylidene)acetate (Stabilized Ylide) B->C D Triphenylphosphine oxide (Byproduct) C->D E 4-Iodo- or 4-Bromophenoxybenzene G This compound E->G F Ethyl acrylate F->G H Palladium Catalyst + Base H->G caption Figure 1. Primary synthetic routes to this compound.

Caption: Figure 1. Primary synthetic routes to this compound.

Troubleshooting Guide: The Wittig Reaction Pathway

The Wittig reaction is a reliable method for forming the desired carbon-carbon double bond with good stereoselectivity for the (E)-isomer when using a stabilized ylide.[1][2]

Frequently Asked Questions (FAQs) - Wittig Reaction

Q1: Why is the (E)-isomer the major product in this reaction?

A1: The ylide used, ethyl (triphenylphosphoranylidene)acetate, is a "stabilized ylide" due to the electron-withdrawing ester group. This stabilization makes the initial steps of the Wittig reaction reversible, allowing the reaction to proceed under thermodynamic control. This favors the formation of the more stable anti-oxaphosphetane intermediate, which subsequently decomposes to yield the (E)-alkene as the major product.[3][4][5]

Q2: My reaction is sluggish or incomplete. What are the possible causes?

A2: Several factors can lead to an incomplete reaction:

  • Purity of Reactants: Ensure that the 4-phenoxybenzaldehyde is pure and free from acidic impurities, which can quench the ylide.

  • Ylide Quality: The stabilized ylide is generally commercially available and stable. However, if prepared in-house, ensure it is dry and free of residual base from its preparation.

  • Solvent Choice: While many aprotic solvents can be used, ensure your solvent is anhydrous. Protic solvents will protonate the ylide, rendering it unreactive.

  • Temperature: While the reaction often proceeds at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes drive the reaction to completion, especially with less reactive aldehydes.

Q3: I am observing a significant amount of the (Z)-isomer. How can I improve the E:Z ratio?

A3: While stabilized ylides strongly favor the (E)-isomer, certain conditions can affect the stereoselectivity.

  • Reaction Temperature: Running the reaction at a slightly elevated temperature can further favor the thermodynamic (E)-product by ensuring the intermediates reach equilibrium.[3]

  • Solvent Polarity: The choice of solvent can influence the transition state energies. Experimenting with different anhydrous aprotic solvents (e.g., THF, DCM, Toluene) may improve selectivity.

  • Absence of Lithium Salts: If the ylide was prepared using an organolithium base, residual lithium salts can sometimes decrease the (E)-selectivity. Using salt-free ylides or bases like sodium hydride for ylide generation can mitigate this.

Common Issues & Step-by-Step Solutions - Wittig Reaction
Observed Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Product 1. Impure 4-phenoxybenzaldehyde.2. Decomposed or wet ylide.3. Inappropriate reaction temperature.1. Verify Aldehyde Purity: Check the purity of 4-phenoxybenzaldehyde by NMR or GC-MS. If necessary, purify by column chromatography or recrystallization.2. Use Fresh Ylide: Use a freshly opened bottle of the ylide or prepare it fresh. Store under an inert atmosphere.3. Optimize Temperature: Monitor the reaction by TLC. If it stalls, consider gentle heating (e.g., reflux in THF).
Difficult Purification: Removing Triphenylphosphine Oxide The byproduct, triphenylphosphine oxide, can be challenging to separate from the desired product due to similar polarities.1. Crystallization: Triphenylphosphine oxide is often crystalline. After the reaction, concentrating the mixture and adding a non-polar solvent like hexanes or diethyl ether can precipitate the byproduct, which can then be filtered off.[6]2. Column Chromatography: If co-elution is an issue, try a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate). Sometimes, switching to a different solvent system (e.g., dichloromethane/hexanes) can improve separation.
Formation of an Unidentified Byproduct The aldehyde starting material may have undergone oxidation to the corresponding carboxylic acid (4-phenoxybenzoic acid).This acidic impurity will react with the ylide, consuming it and preventing it from reacting with the aldehyde. Ensure the aldehyde is stored properly and consider running a fresh sample.

Troubleshooting Guide: The Heck Reaction Pathway

The Heck reaction provides an alternative route, coupling an aryl halide with ethyl acrylate using a palladium catalyst. This reaction is known for its excellent trans selectivity.[7]

Frequently Asked Questions (FAQs) - Heck Reaction

Q1: What is the role of the base in the Heck reaction?

A1: The base is crucial for regenerating the active Pd(0) catalyst at the end of the catalytic cycle. After the product is formed, a palladium-hydride species remains. The base neutralizes the hydrogen halide (HX) that is eliminated, allowing the palladium to return to its catalytically active state.[8]

Q2: My Heck reaction is not proceeding. What are the likely causes?

A2: Failure of the Heck reaction often points to issues with the catalyst.

  • Catalyst Deactivation: The Pd(0) catalyst can be sensitive to air and may oxidize to an inactive state. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands often improve the catalytic activity, especially for less reactive aryl bromides or chlorides.[9]

  • Impure Reactants: Impurities in the aryl halide or ethyl acrylate can poison the catalyst.

Q3: I see the formation of a black precipitate (palladium black) in my reaction. What does this mean?

A3: The formation of palladium black indicates that the palladium catalyst has agglomerated and precipitated out of the solution, leading to a loss of catalytic activity. This can be caused by high temperatures, incorrect ligand-to-palladium ratios, or the absence of stabilizing ligands.

Common Issues & Step-by-Step Solutions - Heck Reaction
Observed Issue Potential Cause(s) Troubleshooting Steps
Low or No Conversion 1. Inactive catalyst.2. Inappropriate base.3. Unsuitable solvent.1. Catalyst and Ligand: Use a fresh, high-quality palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and an appropriate phosphine ligand (e.g., PPh₃, P(o-tol)₃). Ensure an inert atmosphere.2. Base Selection: Use an appropriate base. Organic bases like triethylamine or inorganic bases like K₂CO₃ or Cs₂CO₃ are common. The choice can be critical, so a small screen may be necessary.3. Solvent Optimization: High-boiling polar aprotic solvents like DMF, NMP, or DMAc are typically used. Ensure the solvent is anhydrous.
Catalyst Deactivation (Palladium Black) 1. High reaction temperature.2. Insufficient ligand.3. Oxygen contamination.1. Temperature Control: Avoid excessively high temperatures. Monitor the reaction and maintain the lowest effective temperature.2. Ligand Ratio: Ensure an adequate ligand-to-palladium ratio (typically 2:1 to 4:1 for monodentate phosphines) to stabilize the catalytic species.3. Inert Atmosphere: Purge the reaction vessel and solvents with an inert gas before adding the catalyst.
Side Reaction: Polymerization of Ethyl Acrylate Ethyl acrylate can polymerize at the elevated temperatures often required for Heck reactions.[10]Add a Polymerization Inhibitor: Include a small amount of a radical inhibitor like hydroquinone (HQ) or 4-methoxyphenol (MEHQ) in the reaction mixture.[11][12][13] Commercial ethyl acrylate often contains an inhibitor, but adding a small extra amount can be beneficial.[10]
Byproduct Formation (e.g., Homocoupling of Aryl Halide) This can occur if the reaction conditions are not optimal, leading to side reactions of the organopalladium intermediate.Optimize Reaction Conditions: Adjust the temperature, catalyst loading, and ligand to favor the desired cross-coupling pathway. Sometimes, a lower temperature and longer reaction time can minimize byproduct formation.

Experimental Protocols

Protocol 1: Synthesis via Wittig Reaction

Wittig_Workflow start Start dissolve Dissolve 4-phenoxybenzaldehyde and ylide in anhydrous THF start->dissolve stir Stir at room temperature (or gentle heat) under N₂ dissolve->stir monitor Monitor reaction by TLC stir->monitor workup Quench with water, extract with ethyl acetate monitor->workup Reaction complete dry Dry organic layer (Na₂SO₄), filter, and concentrate workup->dry purify Purify by column chromatography (Hexane:Ethyl Acetate) dry->purify end Obtain pure product purify->end

Caption: Figure 2. Workflow for the Wittig synthesis of this compound.

  • Reaction Setup: To a solution of 4-phenoxybenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF), add ethyl (triphenylphosphoranylidene)acetate (1.1 eq).

  • Reaction Conditions: Stir the mixture under an inert atmosphere (e.g., nitrogen) at room temperature for 12-24 hours. Gentle heating to 50 °C can be applied if the reaction is slow.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (E)-isomer.[14]

Protocol 2: Synthesis via Heck Reaction

Heck_Workflow start Start combine Combine aryl halide, ethyl acrylate, base, and inhibitor in DMF start->combine degas Degas the mixture combine->degas add_catalyst Add Pd catalyst and ligand under N₂ atmosphere degas->add_catalyst heat Heat the reaction mixture (e.g., 80-120 °C) add_catalyst->heat monitor Monitor reaction by GC-MS or TLC heat->monitor workup Cool, dilute with water, extract with ethyl acetate monitor->workup Reaction complete purify Purify by column chromatography workup->purify end Obtain pure product purify->end

Caption: Figure 3. Workflow for the Heck synthesis of this compound.

  • Reaction Setup: In a flask, combine 4-bromophenoxybenzene (1.0 eq), ethyl acrylate (1.2 eq), a base such as triethylamine (2.0 eq), and a polymerization inhibitor like hydroquinone (0.01 eq) in an anhydrous, polar aprotic solvent like DMF.

  • Inert Atmosphere: Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and a suitable phosphine ligand (e.g., PPh₃, 2-10 mol%).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir until the starting aryl halide is consumed, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

References

  • BenchChem. (2025). Optimizing Wittig Reactions for High E-Alkene Selectivity: A Technical Support Guide.
  • Robb, M. A., et al. (2007). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society.
  • Wikipedia. (2023).
  • Aggarwal, V. K., et al. (2007). On the Origin of High E Selectivity in the Wittig Reaction of Stabilized Ylides: Importance of Dipole−Dipole Interactions. Journal of the American Chemical Society.
  • Wang, C., et al. (2019). Effect of polymerization inhibitors on the outcome. Angewandte Chemie.
  • ResearchGate. (n.d.). Effect of polymerization inhibitors on the outcome. Reaction conditions.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Organic Spectroscopy International. (2017). Ethyl(E)-3-(4-methoxyphenyl)
  • MDPI. (2017).
  • ResearchGate. (2006). Supported Palladium Catalysts in Heck Coupling Reactions - Problems, Potential and Recent Advances.
  • PubMed. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands.
  • Wikipedia. (2023). Heck reaction.
  • ResearchGate. (2001).
  • MDPI. (2021). (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)
  • ResearchGate. (2019). On the origins of stereoselectivity in the Wittig reaction.
  • Google Patents. (1974).
  • Quora. (2020). Most Wittig reactions are not stereoselective and yield a mixture of cis and trans products. Can you think of a reason why this particular witting shows such a high degree of stereospecificity? Which product will result?
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • RSC Publishing. (2021).
  • Chemistry LibreTexts. (2023). Wittig Reaction.
  • ResearchGate. (2022).
  • University of California, Irvine. (n.d.). Solvent Free Wittig Reactions.
  • ResearchGate. (2013). (PDF) Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)
  • MDPI. (2018). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)
  • National Center for Biotechnology Information. (2008). Ethyl 3-(4-hydroxyphenoxy)-2-(4-methoxyphenyl)
  • ResearchGate. (2012). Synthesis of (E)-butyl-3-(4-methoxyphenyl)
  • National Institutes of Health. (2015).
  • Google Patents. (1985).
  • ResearchGate. (2015).
  • PubMed. (2008). Ethyl 3-(4-hydroxy-phen-oxy)-2-(4-methoxy-phen-yl)
  • Sigma-Aldrich. (n.d.). Ethyl (e)-3-(4-methoxyphenyl)
  • Amanote Research. (n.d.). Ethyl 3-(4-Hydroxyphenoxy)-2-(4-Methoxyphenyl)
  • Taylor & Francis. (n.d.).

Sources

Technical Support Center: Purification of Crude Ethyl (E)-3-(4-phenoxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude Ethyl (E)-3-(4-phenoxyphenyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the purification of this compound. Our focus is on delivering practical, field-proven insights to ensure you achieve the desired purity and yield for your downstream applications.

Introduction

This compound is an α,β-unsaturated ester with potential applications in medicinal chemistry and materials science. The purity of this compound is paramount for reliable experimental results and for meeting stringent regulatory standards in drug development. Crude products from synthesis often contain unreacted starting materials, byproducts, and residual solvents that must be removed. This guide will focus on the two primary purification techniques for this compound: recrystallization and column chromatography .

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective purification strategy.

PropertyValueSource
CAS Number 945414-28-8
Molecular Formula C₁₇H₁₆O₃
Molecular Weight 268.31 g/mol
Boiling Point (Predicted) 393.6 ± 25.0 °C at 760 mmHg
Appearance Expected to be a solid at room temperatureInferred from similar compounds

Potential Impurities from Synthesis

This compound is commonly synthesized via a Horner-Wadsworth-Emmons reaction between 4-phenoxybenzaldehyde and a phosphonate ylide. Understanding the potential impurities from this synthesis is key to troubleshooting purification.[1][2][3]

  • Unreacted 4-phenoxybenzaldehyde: This is a common impurity if the reaction does not go to completion.

  • Phosphonate Byproduct: The dialkylphosphate salt byproduct is a characteristic impurity of the Horner-Wadsworth-Emmons reaction.[3] It is typically water-soluble and can be removed with an aqueous workup.[3]

  • (Z)-isomer: While the Horner-Wadsworth-Emmons reaction with stabilized ylides predominantly yields the (E)-isomer, trace amounts of the (Z)-isomer may be present.[1][3]

  • Residual Solvents: Solvents used in the reaction and workup (e.g., THF, ethyl acetate, hexanes) may be present in the crude product.

Purification Strategy Workflow

Purification_Workflow Crude_Product Crude Ethyl (E)-3- (4-phenoxyphenyl)acrylate Aqueous_Workup Aqueous Workup (e.g., with NaHCO3 and brine) Crude_Product->Aqueous_Workup Remove water-soluble impurities Assess_Purity Assess Purity (TLC, NMR) Aqueous_Workup->Assess_Purity Recrystallization Recrystallization Assess_Purity->Recrystallization High purity crude, crystalline solid Column_Chromatography Column Chromatography Assess_Purity->Column_Chromatography Complex mixture, oily crude Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Decision workflow for purifying crude this compound.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent system can be identified.[4] The principle relies on the difference in solubility of the desired compound and impurities in a solvent at different temperatures.

Experimental Protocol: Recrystallization
  • Solvent Selection:

    • Based on protocols for similar compounds, a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether is a promising starting point.[5]

    • To test this, dissolve a small amount of the crude product in a minimal amount of hot ethyl acetate.

    • Add hexanes dropwise until the solution becomes slightly cloudy.

    • Reheat the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath.

    • If well-formed crystals appear, this is a suitable solvent system.

  • Procedure:

    • Dissolve the crude product in a minimum amount of the hot solvent system identified above.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, washing with a small amount of the ice-cold solvent mixture.

    • Dry the crystals under vacuum to remove residual solvent.

Troubleshooting Recrystallization

Q: My compound "oiled out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if there are significant impurities.

  • Solution: Reheat the solution to redissolve the oil. Add a small amount of additional solvent to decrease the saturation of the solution and allow it to cool more slowly. Scratching the inside of the flask with a glass rod at the air-solvent interface can help induce crystallization.

Q: I have a very low yield after recrystallization. What went wrong?

A: A low yield can result from several factors:

  • Too much solvent: Using an excessive amount of solvent will keep a significant portion of your product dissolved in the mother liquor.

  • Premature crystallization: If the compound crystallizes too quickly (e.g., during hot filtration), you will lose product.

  • Incomplete crystallization: Not allowing enough time or a low enough temperature for crystallization will result in product loss.

  • Solution: Before filtering, ensure the solution has been thoroughly cooled in an ice bath. If you suspect too much solvent was used, you can carefully evaporate some of it and attempt the crystallization again.

Q: The purified product is still colored. How can I remove the color?

A: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before the hot filtration step. Use charcoal sparingly, as it can also adsorb your desired product.

Column Chromatography

Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase.[6][7] For this compound, a normal-phase setup with silica gel is recommended.

Experimental Protocol: Column Chromatography
  • Solvent System Selection:

    • Use Thin Layer Chromatography (TLC) to determine the optimal eluent. A good solvent system will give a retention factor (Rf) of 0.25-0.35 for the desired compound.[8]

    • A common starting point for compounds of this polarity is a mixture of hexanes and ethyl acetate. For a similar compound, ethyl (E)-3-(4-methoxyphenyl)acrylate, a 9:1 mixture of hexane/ethyl acetate was effective.[9] For a more polar analog, a 7:3 mixture of petroleum ether/ethyl acetate was used.[10]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, ensuring a uniform and crack-free packing.

    • Add a layer of sand on top of the silica gel to prevent disruption when adding the sample and eluent.

  • Sample Loading and Elution:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the column.

    • Begin eluting with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Column Chromatography

Q: My compound is not moving off the baseline on the TLC plate, even with 100% ethyl acetate.

A: This indicates your compound is very polar and is strongly adsorbed to the silica gel.

  • Solution: You may need to add a more polar solvent to your eluent system. A small percentage of methanol (e.g., 1-5%) in dichloromethane or ethyl acetate can help elute highly polar compounds.

Q: The separation between my desired product and an impurity is poor.

A: Poor resolution can be addressed in several ways:

  • Optimize the eluent: Try a less polar solvent system to increase the retention time and potentially improve separation.

  • Use a longer column: A longer column provides more stationary phase for interaction, which can enhance separation.

  • Use finer silica gel: A smaller particle size increases the surface area and can lead to better resolution.

  • Gradient elution: Start with a less polar eluent and gradually increase the polarity. This can help to separate compounds with a wide range of polarities.

Q: My compound appears to be degrading on the column.

A: Silica gel is slightly acidic and can cause the degradation of sensitive compounds.[8]

  • Solution: Deactivate the silica gel by preparing the slurry with a small amount of a base like triethylamine (0.1-1% v/v) in the eluent.[8] Alternatively, use a different stationary phase like neutral alumina.

Frequently Asked Questions (FAQs)

Q1: Which purification method should I try first?

A1: If your crude product is a solid, attempting recrystallization first is often more straightforward and can yield a very pure product. If the crude product is an oil or a complex mixture of impurities, column chromatography is the more appropriate choice.

Q2: How can I confirm the purity of my final product?

A2: The purity should be assessed using multiple analytical techniques. ¹H NMR and ¹³C NMR spectroscopy can confirm the structure and identify impurities. Melting point analysis is a good indicator of purity; a sharp melting range close to the literature value suggests high purity. HPLC can also be used to quantify the purity.

Q3: My α,β-unsaturated ester is polymerizing during purification. How can I prevent this?

A3: α,β-unsaturated esters can be prone to polymerization, especially at elevated temperatures.

  • Solution: When performing distillation, use a vacuum to lower the boiling point.[11] For both distillation and chromatography, consider adding a radical inhibitor like hydroquinone or 4-methoxyphenol (MEHQ) to the crude material before purification.[11]

Q4: How should I store the purified this compound?

A4: To prevent degradation and polymerization, store the purified compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).

References

  • BenchChem Technical Support Team. (2025, December).
  • BenchChem Technical Support Team. (2025, December).
  • Organic Syntheses Procedure.
  • Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (n.d.).
  • Antoniou, A. I., et al. (2022). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)
  • Organic Spectroscopy International. (2017, November 20). Ethyl(E)-3-(4-methoxyphenyl)
  • SOP: CRYSTALLIZ
  • CN101121664B - Method for preparing ethyl cinnamate derivative. (n.d.).
  • University of Alberta. (n.d.).
  • University of Colorado Boulder. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Suchetan, P. A., et al. (n.d.). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate.
  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
  • EP0686622B1 - Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters. (n.d.).
  • BLDpharm. (n.d.). 51507-22-3|Ethyl (E)-3-(4-methoxyphenyl)
  • Ambeed. (n.d.).
  • University of Missouri–St. Louis. (n.d.).
  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
  • Sigma-Aldrich. (n.d.). Ethyl 3-(4-ethoxy-3-methoxy-phenyl)
  • PubChem. (n.d.). Methyl (E)-3-(4-phenoxyphenyl)
  • ChemicalBook. (n.d.). ETHYL (2E)-3-(4-NITROPHENYL)
  • ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction.
  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction.
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). Synthesis of (E)-butyl-3-(4-methoxyphenyl)
  • Professor Dave Explains. (2023, November 20). Horner-Wadsworth-Emmons Reaction [Video]. YouTube.
  • Pharmaffiliates. (n.d.). CAS No : 352-03-4 | Product Name : Ethyl (E)-3-(4-fluorophenyl)
  • Flinn Scientific. (n.d.). Synthesis & Purification of an Ester Inquiry Guidance/AP Chem Curriculum Alignment Transition Guide*.
  • Antoniou, A. I., et al. (2022). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate.
  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids.
  • CN103288639A - Synthesis method of hydroxyethyl acrylate. (n.d.).

Sources

Optimizing reaction conditions for acrylate synthesis (temperature, catalyst, solvent)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Acrylate Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of optimizing reaction conditions for acrylate synthesis. Here, we provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions to ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental aspects of acrylate synthesis, providing clarity on the roles of temperature, catalysts, and solvents.

Q1: How does temperature critically impact the outcome of an acrylate synthesis reaction?

Temperature is a crucial parameter in acrylate synthesis, influencing both reaction rate and the prevalence of side reactions. An optimal temperature ensures a reasonable reaction rate without promoting undesirable pathways. For instance, in the synthesis of methyl acrylate, a study found the maximum ester synthesis at 45°C, with a decrease in yield at higher temperatures of 55°C and 65°C[1].

Conversely, elevated temperatures are sometimes necessary. For example, high-temperature starved-feed semibatch (co)polymerization is employed to produce low molar mass acrylic (co)polymers with high conversions[2]. However, higher temperatures can also lead to an increased concentration of radicals, initially accelerating polymerization but then leading to a rapid increase in viscosity, which can hinder the diffusion of monomers and initiators[3]. This can lead to non-productive termination reactions[3]. In frontal polymerization, increasing the proportion of triacrylate to diacrylate was found to increase both the velocity and temperature of the reaction front, which is attributed to increased crosslinking and autoacceleration[4].

Q2: What are the primary considerations when selecting a catalyst for acrylate synthesis, particularly for Michael additions?

The choice of catalyst is pivotal for achieving high yield and selectivity in acrylate synthesis. For thiol-acrylate Michael addition reactions, both amine and phosphine catalysts are effective.[5] While primary and tertiary amines can catalyze the reaction, they may require several hours to reach high conversion[5]. Phosphine catalysts, such as dimethylphenylphosphine (DMPP) and tris-(2-carboxyethyl)phosphine (TCEP), can be more efficient. DMPP can lead to complete conversion in minutes under optimized conditions, though its concentration must be carefully controlled to avoid side product formation.[5] TCEP is particularly effective for reactions in aqueous media at a pH above 8.0[5].

N-heterocyclic carbenes (NHCs) are another class of catalysts that can facilitate the oxa-Michael addition polymerization of hydroxyl-functionalized acrylate monomers at room temperature to produce poly(ester-ether)s[6]. For aza-Michael additions, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be an effective catalyst for the reaction of benzylamine with α,β-unsaturated esters under solvent-free conditions[7].

Q3: How does the choice of solvent influence the kinetics and outcome of acrylate synthesis?

The solvent plays a multifaceted role in acrylate synthesis, affecting solubility, reaction kinetics, and even the microstructure of the resulting polymer. The solubility of the forming polyacrylate is a key consideration when selecting a solvent[8].

Solvent polarity can have a significant impact. In the radical copolymerization of acrylonitrile and methyl acrylate, it was found that while solvent polarity had a minimal direct influence, the interactions between the solvent and monomers were critical[9][10]. For instance, in dimethyl sulfoxide (DMSO), the monomers tended to aggregate locally, whereas they were homogeneously dissolved in dimethylformamide (DMF) and dimethylacetamide (DMAc)[9][10]. These solvent-monomer interactions can cause local concentration variations, affecting the copolymerization process and the final polymer structure[9][10].

In some cases, solvent-free conditions can be advantageous, leading to reduced reaction times and high yields, as demonstrated in the DBU-catalyzed aza-Michael addition of benzylamine to acrylates[7].

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common experimental issues encountered during acrylate synthesis.

Issue 1: Premature Polymerization or Gel Formation

Symptoms: The reaction mixture becomes highly viscous or solidifies unexpectedly, often before the reaction is complete.

Causality: This is a common problem with acrylate monomers, especially at elevated temperatures, and is due to unintended, premature polymerization[11]. It can be initiated by heat, light, or impurities[11][12].

Troubleshooting Steps:

  • Inhibitor Addition: Ensure an adequate amount of a suitable polymerization inhibitor is present in the reaction mixture. Common inhibitors include hydroquinone (HQ), 4-methoxyphenol (MEHQ), and phenothiazine (PTZ)[12][13][14]. The effectiveness of many inhibitors is dependent on the presence of dissolved oxygen[14]. N-alkylated phenothiazine derivatives have shown improved efficiency for liquid-phase inhibition compared to PTZ[15].

  • Temperature Control: Maintain the reaction temperature within the optimal range. Overheating can accelerate radical formation and lead to runaway polymerization. Consider using a temperature-controlled reaction setup.

  • Monomer Purity: Use purified monomers. Impurities can sometimes act as initiators. Monomers can be purified by passing them through a column of basic aluminum oxide to remove inhibitors just before use[8].

  • Oxygen Control: While many common inhibitors require oxygen to be effective, in some systems, oxygen itself can act as an inhibitor[16]. However, the results can be erratic[16]. It is crucial to understand the mechanism of your chosen inhibitor.

  • Light Exclusion: Protect the reaction from light, as UV exposure can initiate polymerization, especially if a photoinitiator is inadvertently present.

Issue 2: Low Product Yield

Symptoms: The isolated yield of the desired acrylate product is significantly lower than expected.

Causality: Low yields can result from incomplete reactions, the formation of side products, or issues with product isolation and purification.

Troubleshooting Steps:

  • Reaction Time and Temperature Optimization: Systematically vary the reaction time and temperature to find the optimal conditions. As seen in the synthesis of isobornyl acrylate, reaction time and temperature are significant factors affecting yield[17].

  • Catalyst Screening and Loading: The choice and amount of catalyst are critical. For instance, in the synthesis of isobornyl acrylate, the catalyst dosage was found to be the most influential factor on the yield[17]. Experiment with different catalysts and optimize the catalyst loading.

  • Molar Ratio of Reactants: The stoichiometry of the reactants can significantly impact the yield. Optimizing the molar ratio of reactants, as demonstrated in the synthesis of isobornyl acrylate, can lead to a substantial increase in product formation[17].

  • Side Reaction Minimization: Analyze the reaction mixture for byproducts. Elevated temperatures can promote secondary reactions such as backbiting and β-scission in acrylate polymerization[2][18][19]. Adjusting reaction conditions (e.g., lowering temperature, changing solvent) may suppress these unwanted pathways.

  • Purification Method Review: Evaluate your purification strategy. For example, crude acrylate esters can be purified by washing with aqueous ammonia and sodium hydroxide solutions to remove impurities[20]. Ensure that the purification process itself is not leading to product loss.

Issue 3: High Viscosity or Difficult to Handle Product

Symptoms: The final product is a highly viscous liquid or a gel, making it difficult to handle, purify, or characterize.

Causality: This is often due to the formation of high molecular weight polymers or cross-linked structures.

Troubleshooting Steps:

  • Control of Polymerization: If the desired product is a monomer or oligomer, uncontrolled polymerization is the likely culprit. Refer to the troubleshooting steps for "Premature Polymerization."

  • Chain Transfer Agents: In polymerization reactions, the use of a chain transfer agent, such as 2-mercaptoethanol, can help to control the molecular weight of the resulting polymer[21].

  • Solvent Selection: The choice of solvent can influence the viscosity of the final product. In the synthesis of acrylic resins for high-solids coatings, variations in the amount of solvent were found to make a substantial difference[21].

  • Monomer-to-Initiator Ratio: In polymerization reactions, adjusting the monomer-to-initiator ratio can control the molecular weight of the polymer. A higher initiator concentration generally leads to lower molecular weight polymers.

Troubleshooting Decision Tree

TroubleshootingAcrylateSynthesis Start Problem Encountered PrematurePolymerization Premature Polymerization / Gelation Start->PrematurePolymerization LowYield Low Product Yield Start->LowYield HighViscosity High Viscosity / Difficult Handling Start->HighViscosity CheckInhibitor Check Inhibitor Type & Concentration PrematurePolymerization->CheckInhibitor OptimizeTimeTemp Optimize Reaction Time & Temperature LowYield->OptimizeTimeTemp CheckPolymerization Uncontrolled Polymerization? HighViscosity->CheckPolymerization ControlTemp Optimize Temperature CheckInhibitor->ControlTemp PurifyMonomer Purify Monomers ControlTemp->PurifyMonomer Solution1 Solution: Prevent Unwanted Polymerization PurifyMonomer->Solution1 ScreenCatalyst Screen Catalysts & Optimize Loading OptimizeTimeTemp->ScreenCatalyst AdjustRatios Adjust Reactant Molar Ratios ScreenCatalyst->AdjustRatios Solution2 Solution: Improve Reaction Efficiency AdjustRatios->Solution2 Yes Yes CheckPolymerization->Yes Yes No No CheckPolymerization->No No AddCTA Add Chain Transfer Agent AdjustSolvent Adjust Solvent Type/Amount AddCTA->AdjustSolvent Solution3 Solution: Control Product Viscosity AdjustSolvent->Solution3 Yes->PrematurePolymerization No->AddCTA

Caption: Troubleshooting decision tree for common issues in acrylate synthesis.

Part 3: Data and Protocols

For ease of reference, this section provides summarized data in tabular format and a general experimental protocol for acrylate synthesis.

Table 1: Catalyst and Solvent Recommendations for Michael Additions
Reaction TypeCatalystRecommended Solvent(s)Key Considerations
Thiol-AcrylatePrimary/Tertiary AminesVarious organic solventsMay require several hours for high conversion[5].
Thiol-AcrylateDMPP (phosphine)Various organic solventsHighly efficient, but concentration must be catalytic to avoid side reactions[5].
Thiol-AcrylateTCEP (phosphine)Aqueous mediaEffective at pH > 8.0[5].
Oxa-AcrylateN-Heterocyclic CarbenesVarious organic solventsProceeds smoothly at room temperature[6].
Aza-AcrylateDBUSolvent-freeCan lead to reduced reaction times and excellent yields[7].
General Experimental Protocol for Acrylate Synthesis (Esterification)

This protocol provides a general framework. Specific conditions must be optimized for each reaction.

  • Reactant and Solvent Preparation:

    • Ensure all reactants and solvents are of appropriate purity. If necessary, purify monomers to remove inhibitors immediately before use[8].

    • Dry solvents if the reaction is sensitive to moisture.

  • Reaction Setup:

    • Assemble a clean, dry reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet.

    • Charge the reactor with the alcohol or thiol, solvent, and a polymerization inhibitor (e.g., MEHQ, PTZ)[13][14].

  • Reaction Execution:

    • Begin stirring and establish an inert atmosphere by purging with nitrogen.

    • Heat the mixture to the desired reaction temperature.

    • Slowly add the acrylic acid or acrylate ester and the catalyst to the reaction mixture.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, NMR).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction if necessary.

    • Perform an aqueous work-up to remove the catalyst and water-soluble byproducts. This may involve washing with a dilute base (e.g., sodium bicarbonate solution) followed by water and brine[20].

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by an appropriate method, such as column chromatography or distillation.

Experimental Workflow Diagram

AcrylateSynthesisWorkflow Start Start Prep Reactant & Solvent Preparation (Purification, Drying) Start->Prep Setup Reaction Setup (Inert Atmosphere) Prep->Setup Reaction Reaction Execution (Controlled Temperature & Addition) Setup->Reaction Monitor Monitor Progress (TLC, GC, NMR) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Work-up (Quenching, Washing) Monitor->Workup Complete Purification Product Purification (Chromatography, Distillation) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for acrylate synthesis.

References

  • Inhibition of acrylic acid and acrylate autoxid
  • Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling.
  • Process Optimization for Synthesis of Isobornyl Acrylate over Solid Acid Catalyst.
  • Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors.
  • Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies.
  • Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry (RSC Publishing).
  • Oxa-Michael addition polymerization of acrylates catalyzed by N-heterocyclic carbenes. Polymer Chemistry (RSC Publishing).
  • Inhibition of acrylate polymerization.
  • Optimizing reaction conditions for zirconium acryl
  • Solvent effects on radical copolymerization of acrylonitrile and methyl acrylate: solvent polarity and solvent-monomer interaction. R Discovery.
  • Acrylates. Matyjaszewski Polymer Group - Carnegie Mellon University.
  • Effect of reaction temperature on the synthesis of methyl acrylate.
  • Process for the purification of acrylate and methacrylate esters.
  • Solvent effects on radical copolymerization of acrylonitrile and methyl acrylate: solvent polarity and solvent-monomer interaction.
  • Polymeriz
  • Effect of temperature in the free radical polymeriz
  • Summary of Solutions to Common Problems in Acrylic Resin Production. Unknown Source.
  • Aza-Michael addition of secondary amine to ethyl acrylate.
  • challenges in the scale-up synthesis of 1-Naphthyl acryl
  • Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as C
  • Synthesis of Acrylic Resins for High-Solids Coatings by Solution and Separation Polymeriz
  • The effect of acrylate functionality on frontal polymerization velocity and temper
  • Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling.
  • Exploring the Kinetics of Solution Polymerization of Butyl Acrylate for Tailoring a Microstructure at Elevated Temperatures.

Sources

Side reactions and byproduct formation in phenoxyphenyl acrylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of phenoxyphenyl acrylates. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this valuable class of monomers. Phenoxyphenyl acrylates are critical building blocks in materials science and polymer chemistry, prized for imparting high refractive indices and thermal stability to polymers. However, their synthesis is often plagued by competing side reactions that can drastically reduce yields and complicate purification.

This document moves beyond standard protocols to provide a deeper understanding of the "why" behind common synthetic challenges. By understanding the causality of byproduct formation, you can proactively design more robust and efficient experiments.

Troubleshooting Guide & FAQs: A Problem-Oriented Approach

This section addresses the most common issues encountered during the synthesis of phenoxyphenyl acrylates, typically prepared via the esterification of a phenoxyphenol with acryloyl chloride in the presence of a base.

Issue 1: Reaction Mixture Becomes a Viscous Gel or Solid

Q: I started my reaction, and the entire mixture turned into an intractable solid/gel. What happened, and can it be salvaged?

A: This is the most common failure mode in acrylate synthesis and is almost certainly due to premature and uncontrolled radical polymerization of the acrylate monomer.[1] The carbon-carbon double bond in the acrylate moiety is highly susceptible to chain-growth polymerization, which can be initiated by heat, light, or trace impurities like metal ions or peroxides.[1][2]

Causality and Mechanism: The process begins with an initiation step where a reactive species, typically a free radical, is formed. This radical attacks the vinyl group of an acrylate monomer, opening the double bond and creating a new radical at the end of the monomer unit. This new radical then attacks another monomer in a repeating propagation step, rapidly forming long polymer chains that cause the solution to gel or solidify.[2]

Preventative Measures & Solutions:

  • Inhibitors are Mandatory: Acryloyl chloride and the final product are prone to polymerization. Commercial acryloyl chloride is often supplied with an inhibitor like phenothiazine or hydroquinone monomethyl ether (MEHQ).[3][4] It is critical to ensure an inhibitor is present throughout the reaction and purification. For reactions run at elevated temperatures, adding a small amount of an inhibitor like phenothiazine (e.g., 100-200 ppm) is a wise precaution.

  • Temperature Control: Keep the reaction temperature as low as possible. The esterification is often exothermic; therefore, add the acryloyl chloride slowly to a cooled solution (e.g., 0 °C) of the phenoxyphenol and base to manage the reaction heat.

  • Exclusion of Light and Oxygen: Oxygen can paradoxically promote polymerization in some systems while inhibiting it in others (especially for phenol-based inhibitors which require it).[5] To be safe, run reactions under an inert atmosphere (Nitrogen or Argon) and protect the reaction vessel from light by wrapping it in aluminum foil.

  • Reagent Purity: Use freshly distilled or high-purity reagents to avoid contaminants that could initiate polymerization.

Parameter Recommendation Rationale
Temperature 0 °C to Room TemperatureMinimizes thermal initiation of polymerization.
Atmosphere Inert (N₂, Ar)Prevents unwanted side reactions initiated by oxygen or moisture.
Inhibitor Add Phenothiazine or BHT (100-200 ppm)Scavenges free radicals that initiate polymerization.[3]
Light Protect from light (Aluminum Foil)Prevents photochemical initiation.
Issue 2: Low Yield and Highly Acidic Aqueous Workup

Q: My final yield is very low, and when I perform an aqueous workup, the water layer is extremely acidic. Are these related?

A: Yes, these two observations are strongly related. This issue points to the significant hydrolysis of your starting material, acryloyl chloride. Acyl chlorides are highly reactive and readily react with even trace amounts of water to form the corresponding carboxylic acid (acrylic acid) and hydrochloric acid (HCl).[5][6][7]

Causality and Mechanism: The carbon atom of the acyl chloride is highly electrophilic. Water acts as a nucleophile, attacking this carbon and leading to the elimination of a chloride ion. This process consumes your limiting reagent and generates two acidic byproducts, which explains the low pH of your aqueous wash.

Preventative Measures & Solutions:

  • Anhydrous Conditions are Crucial: Use a rigorously dried solvent. Solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) should be dried over molecular sieves or distilled from an appropriate drying agent. Ensure all glassware is oven-dried or flame-dried before use.

  • Inert Atmosphere: Performing the reaction under a positive pressure of an inert gas like Nitrogen or Argon prevents atmospheric moisture from entering the reaction vessel.

  • Reagent Quality: Use a fresh bottle of acryloyl chloride. Older bottles may have been exposed to atmospheric moisture over time, leading to partial hydrolysis even before your reaction begins.[4] Triethylamine, a common base, is also hygroscopic and should be distilled from a drying agent like calcium hydride.

G start Start: Prepare for Synthesis oven_dry Oven-dry or flame-dry all glassware start->oven_dry cool_down Cool glassware under N₂ or Ar stream oven_dry->cool_down assemble Assemble apparatus under positive inert gas pressure cool_down->assemble solvent Use freshly distilled anhydrous solvent solvent->assemble reagents Use fresh or newly opened reagents reagents->assemble run_rxn Run Reaction assemble->run_rxn

Caption: Workflow for setting up an anhydrous reaction.

Issue 3: Unexpected Isomeric Byproducts (Hydroxy Aryl Ketones)

Q: My characterization data (NMR, LC-MS) shows a byproduct with the same mass as my product, but it appears to be a ketone. What is this?

A: You have likely encountered a Fries Rearrangement . This is a classic organic reaction where a phenolic ester rearranges to a hydroxy aryl ketone, typically in the presence of a Lewis acid catalyst.[8][9] The acyl group migrates from the phenolic oxygen to the ortho or para position of the aromatic ring.[10]

Causality and Mechanism: While this reaction is often intentionally performed with Lewis acids like AlCl₃, it can occur under milder conditions if Lewis-acidic impurities are present or at elevated temperatures. The reaction proceeds through the formation of an acylium carbocation, which then acts as an electrophile and attacks the electron-rich aromatic ring in an electrophilic aromatic substitution.[9]

  • Low temperatures (e.g., < 25 °C) tend to favor the para product.

  • High temperatures (e.g., > 100 °C) tend to favor the ortho product.[9]

Preventative Measures & Solutions:

  • Avoid Lewis Acids: The most common synthesis method for this esterification uses a stoichiometric amount of a tertiary amine base (e.g., triethylamine, pyridine) rather than a Lewis acid catalyst. This base acts as an HCl scavenger and avoids conditions conducive to the Fries rearrangement.[11]

  • Strict Temperature Control: Avoid heating the reaction mixture unnecessarily. Running the reaction at 0 °C to room temperature is generally sufficient and minimizes the risk of thermal rearrangement.

  • Solvent Choice: Non-polar solvents can favor the ortho product, while polar solvents favor the para product.[9] However, the primary solution is to avoid the conditions that initiate the rearrangement altogether.

G start Phenoxyphenyl Acrylate (Desired Product) rearrangement Fries Rearrangement (Heat, Lewis Acid) start->rearrangement Undesired Pathway ortho ortho-Hydroxy Acryloyl Phenoxy Phenone rearrangement->ortho High Temp para para-Hydroxy Acryloyl Phenoxy Phenone rearrangement->para Low Temp

Caption: The undesired Fries Rearrangement pathway.

Issue 4: High Molecular Weight Byproducts from Michael Addition

Q: I've purified my product, but I see a significant byproduct with a mass corresponding to the addition of a phenoxyphenol molecule to my desired product. How did this form?

A: This byproduct is the result of a Michael Addition (or 1,4-conjugate addition). The acrylate double bond is electron-deficient due to the adjacent carbonyl group, making it an excellent "Michael acceptor."[12] Nucleophiles in your reaction mixture can attack the β-carbon of the double bond.

Causality and Mechanism: In this specific synthesis, the most likely nucleophile is the phenoxide anion, formed by the deprotonation of your phenoxyphenol starting material by the amine base. This phenoxide can attack either the acryloyl chloride (the desired reaction) or the acrylate double bond of the already-formed product molecule (the side reaction).

Preventative Measures & Solutions:

  • Controlled Reagent Addition: The best strategy is to add the acryloyl chloride slowly to the mixture of phenoxyphenol and base. This keeps the instantaneous concentration of the acryloyl chloride low, favoring the reaction with the abundant phenoxide and minimizing the chance for the product to react with the phenoxide. Reversing the addition (adding the phenoxide/base mixture to the acryloyl chloride) would create a high concentration of the product in the presence of unreacted nucleophile, favoring the Michael addition.

  • Stoichiometry: Use a slight excess (e.g., 1.05 equivalents) of the phenoxyphenol to ensure the acryloyl chloride is fully consumed, but avoid a large excess which would increase the concentration of the nucleophile available for the Michael addition.

  • Lower Temperature: As with other side reactions, lower temperatures slow the rate of the Michael addition.

Recommended Protocol & Methodologies
Protocol 1: Optimized Synthesis of 4-Phenoxyphenyl Acrylate

This protocol is designed to minimize the side reactions discussed above.

Materials:

  • 4-Phenoxyphenol (1.0 eq)

  • Acryloyl chloride (1.1 eq)

  • Triethylamine (TEA, 1.2 eq)

  • Phenothiazine (150 ppm relative to total mass)

  • Anhydrous Dichloromethane (DCM)

  • Oven-dried glassware, magnetic stirrer, inert atmosphere setup (N₂/Ar)

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

  • Initial Charge: To the flask, add 4-phenoxyphenol, phenothiazine, and anhydrous DCM. Begin stirring to dissolve the solids.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine to the cooled solution and stir for 5 minutes.

  • Acryloyl Chloride Addition: Dissolve acryloyl chloride in a small amount of anhydrous DCM and load it into the dropping funnel. Add the acryloyl chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours. Monitor reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the mixture back to 0 °C. Quench the reaction by slowly adding cold, dilute HCl (1M) to neutralize the excess TEA.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (at low temperature, <30 °C) to obtain the crude product.

  • Purification: Purify the crude product via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. Important: Add a small amount of inhibitor (e.g., phenothiazine) to the collection flasks if the product will be stored for an extended period.

Protocol 2: Purification by Flash Column Chromatography

Objective: To separate the desired phenoxyphenyl acrylate from non-polar impurities, polar byproducts (unreacted phenol, acrylic acid), and oligomers.

Procedure:

  • Slurry Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent (e.g., 5% Ethyl Acetate in Hexanes).

  • Column Packing: Pack a silica gel column with the initial eluent.

  • Loading: Carefully load the sample onto the top of the silica.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 2-5% Ethyl Acetate/Hexanes). The desired product is moderately polar and should elute after non-polar byproducts.

  • Gradient (Optional): Gradually increase the polarity of the eluent (e.g., to 10-15% Ethyl Acetate/Hexanes) to elute the product more quickly if it is slow-moving.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. Crucially, ensure the water bath temperature remains low (<30 °C) and add an inhibitor to the final product to prevent polymerization upon storage.

Visualizing the Reaction Landscape

The synthesis of phenoxyphenyl acrylate is a competition between the desired transformation and several potential side reactions.

G cluster_main Desired Pathway cluster_side Side Reactions compound compound reaction reaction Phenol Phenoxyphenol Product Phenoxyphenyl Acrylate Phenol->Product O-Acylation (Kinetic Product) Michael Michael Adduct Phenol->Michael Michael Addition AcCl Acryloyl Chloride AcCl->Product O-Acylation (Kinetic Product) Hydrolysis Acrylic Acid + HCl AcCl->Hydrolysis Hydrolysis (Trace H₂O) Base Base (TEA) Base->Product O-Acylation (Kinetic Product) Polymer Poly(phenoxyphenyl acrylate) Product->Polymer Polymerization (Heat, Light) Fries Hydroxy Aryl Ketone Product->Fries Fries Rearrangement (Heat, Lewis Acid) Product->Michael Michael Addition

Caption: Competing reaction pathways in phenoxyphenyl acrylate synthesis.

References
  • What Is Acrylate Polymerization? - Chemistry For Everyone. (2025). YouTube.
  • Srivastava, S. (2009). Review Co-polymerization of Acrylates. Designed Monomers and Polymers, 12(1), 1–18. Retrieved from [Link]

  • Slivniak, R., & Gu, J. (1976). Studies of the Photo-Fries Reaction in Solid Poly(phenyl acrylate). Macromolecules, 9(5), 771–776. Retrieved from [Link]

  • Deng, L., et al. (2018). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Sustainable Chemistry & Engineering, 6(7), 8145-8164. Retrieved from [Link]

  • Fries rearrangement. (n.d.). In Wikipedia. Retrieved from [Link]

  • Caillol, S., et al. (2016). Synthesis and polymerization of bio-based acrylates: a review. Polymer Chemistry, 7(33), 5247-5263. Retrieved from [Link]

  • What Is The Polymerization Mechanism For Polyacrylic Acid Synthesis? - Chemistry For Everyone. (2025). YouTube.
  • Acryloyl chloride. (n.d.). PubChem. Retrieved from [Link]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. (n.d.). ResearchGate. Retrieved from [Link]

  • Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? (n.d.). CurlyArrows. Retrieved from [Link]

  • Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. (n.d.). ResearchGate. Retrieved from [Link]

  • What is the Fries Rearrangement Reaction? (n.d.). BYJU'S. Retrieved from [Link]

  • Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. (2017). RSC Publishing. Retrieved from [Link]

  • Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved from [Link]

  • Fries Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Acylation of phenols. (n.d.). University of Calgary. Retrieved from [Link]

  • Why don't phenols show an acetylation reaction? (2018). Quora. Retrieved from [Link]

  • Ghorpade, R., et al. (2016). Synthesis of 2-phenoxy-2-phenylethyl acrylate and copolymerization with 2-phenylethyl acrylate: Estimation of monomer reactivity ratios, thermal and optical properties. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 53(16), 457. Retrieved from [Link]

  • Acryloyl chloride. (n.d.). In Wikipedia. Retrieved from [Link]

  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. (n.d.). MDPI. Retrieved from [Link]

  • Is THF good for esterification? (2024). Reddit. Retrieved from [Link]

  • How can I synthesize phenyl (E)-3-(5-uracilyl)acrylate use the phenol and (E). (2016). ResearchGate. Retrieved from [Link]

  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. (n.d.). Retrieved from [Link]

  • Process for producing phenyl methacrylate or acrylate. (1985). Google Patents.
  • Synthesis of "Clickable" Acrylate Polymers and Their Thiol-alkyne Photocrosslinking Reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Other Reactions of Phenol. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Preparation method of phenoxy benzyl acrylic ester. (n.d.). Google Patents.
  • Compositions and methods of making a polymerized composition. (n.d.). Google Patents.
  • Method for removal of phenothiazine inhibitor from acrylic acid. (n.d.). Google Patents.
  • Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. (2016). PubMed. Retrieved from [Link]

  • Can u tell me a standard procedure of esterification reaction between an conjugated phenolic OH and a polymer containing carboxylic acid? (2019). ResearchGate. Retrieved from [Link]

  • Process for the production and purification of N-butyl acrylate. (n.d.). Google Patents.
  • Novel activated acrylates: Synthesis, characterization and the reactivity ratios of 4-acetamidophenyl acrylate copolymers with methyl methacrylate and glycidyl methacrylate. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Acrylic Emulsion Containing High Hydroxyl Content. (n.d.). ResearchGate. Retrieved from [Link]

  • How to purify Acrylic Acid. (2024). Reddit. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Ethyl (E)-3-(4-phenoxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl (E)-3-(4-phenoxyphenyl)acrylate. Our focus is on diagnosing and resolving common experimental challenges to improve reaction yield, product purity, and stereoselectivity.

Section 1: Synthesis Strategy FAQs

A robust and high-yielding synthesis begins with selecting the appropriate reaction pathway. Below, we address common questions regarding the primary methods for synthesizing α,β-unsaturated esters like this compound.

Q1: What are the most common and effective methods for synthesizing this compound?

A1: There are three primary and highly effective methods for this transformation, each with distinct advantages:

  • The Wittig Reaction: This is one of the most reliable methods for forming a carbon-carbon double bond from a carbonyl compound.[1] It involves reacting 4-phenoxybenzaldehyde with a phosphorus ylide, typically generated from ethyl (triphenylphosphoranylidene)acetate. Its major advantages are the unambiguous placement of the double bond and high stereoselectivity for the (E)-isomer when using a stabilized ylide.[2]

  • The Mizoroki-Heck Reaction: This palladium-catalyzed cross-coupling reaction connects 4-phenoxyphenyl halide (or triflate) with ethyl acrylate.[3][4] The Heck reaction is a powerful tool in modern organic synthesis, valued for its functional group tolerance and efficiency.[3] Optimizing the catalyst, ligand, and base system is critical for high yields.[4][5]

  • The Knoevenagel Condensation: This reaction involves the condensation of 4-phenoxybenzaldehyde with an active methylene compound like ethyl cyanoacetate, often catalyzed by a weak base.[6][7] It is a versatile method for C-C bond formation and can be performed under mild, sometimes solvent-free, conditions.[7]

Q2: How do I choose the best synthesis method for my application?

A2: The optimal choice depends on starting material availability, scale, and desired purity profile.

  • Choose the Wittig Reaction for high (E)-stereoselectivity and straightforward purification. The primary byproduct, triphenylphosphine oxide, is often crystalline and can be removed relatively easily. This method is excellent for lab-scale synthesis where control and purity are paramount.

  • Choose the Heck Reaction for substrate diversity. If you are starting from a 4-phenoxyphenyl halide, this is the most direct route. It is highly scalable, making it attractive for industrial applications.[5] However, it may require careful screening of reaction conditions to optimize catalyst performance and minimize side products.[4]

  • Choose the Knoevenagel Condensation for mild conditions and atom economy. This method often uses catalytic amounts of simple bases and can sometimes be run in greener solvents like ethanol or even water.[6][8]

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My Wittig reaction yield for this compound is consistently low. What are the likely causes?

A: Low yield in a Wittig reaction typically points to one of three areas: ylide formation, ylide reactivity, or reaction conditions.

  • Inefficient Ylide Generation: The phosphorus ylide (in this case, from ethyl bromoacetate and triphenylphosphine) must be fully formed before adding the aldehyde.

    • Base Strength: The acidity of the α-proton in the phosphonium salt is crucial. For the salt derived from ethyl bromoacetate, the resulting carbanion is resonance-stabilized by the adjacent ester group.[2] While extremely strong bases like BuLi are not required for these "stabilized ylides," a sufficiently strong base is still necessary. Common choices include sodium ethoxide or sodium hydride. Weaker bases like sodium bicarbonate may be insufficient or require heat.[9]

    • Moisture: Ensure all glassware is oven-dried and reagents are anhydrous. Water will quench the base and the ylide, halting the reaction.

  • Poor Reagent Quality:

    • Aldehyde Purity: 4-phenoxybenzaldehyde can oxidize to the corresponding carboxylic acid upon prolonged storage. Verify the purity of your aldehyde by NMR or melting point before use.

    • Phosphonium Salt Quality: Ensure the phosphonium salt is dry and pure.

  • Suboptimal Reaction Conditions:

    • Temperature: Ylide formation is often done at 0°C or room temperature. The subsequent reaction with the aldehyde can sometimes benefit from gentle heating, but excessive heat can degrade the ylide.

    • Reaction Time: Allow sufficient time for both ylide formation and the subsequent reaction with the aldehyde. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

Issue 2: Impurity and Side Product Formation

Q: My final product is a mixture of (E) and (Z) isomers. How can I increase the (E)-selectivity?

A: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

  • Use a Stabilized Ylide: The ylide derived from ethyl bromoacetate, (carboxymethylene)triphenylphosphorane, is a stabilized ylide . This is because the negative charge on the carbon is delocalized into the adjacent ester's carbonyl group. Stabilized ylides almost exclusively produce the (E)-alkene due to the thermodynamic stability of the intermediates in the reaction mechanism.[2] If you are observing significant (Z)-isomer, re-verify your starting materials and conditions, as this is atypical for this specific reaction.

Q: I am struggling to remove triphenylphosphine oxide (TPPO) from my product.

A: TPPO is the ubiquitous byproduct of the Wittig reaction and its removal can be challenging due to its variable solubility.

  • Chromatography: The most reliable method is column chromatography on silica gel. TPPO is more polar than the desired ethyl acrylate product. A non-polar eluent system (e.g., hexanes/ethyl acetate) will allow the product to elute first.[10]

  • Precipitation/Filtration: In some cases, TPPO can be precipitated. After the reaction, concentrating the mixture and triturating with a non-polar solvent like hexanes or diethyl ether can sometimes cause the TPPO to precipitate, allowing it to be removed by filtration.[2]

  • Acidic Wash: If your target molecule is stable to acid, washing the organic layer with a dilute HCl solution can help protonate any basic impurities, but this is less effective for TPPO itself.

Q: My reaction mixture becomes viscous and solidifies, suggesting polymerization. How can I prevent this?

A: Acrylates are monomers that can undergo radical polymerization, especially at elevated temperatures or in the presence of radical initiators (like light or impurities).[11][12][13]

  • Control Temperature: Avoid excessive heating during the reaction and workup.

  • Use an Inhibitor: For storage or distillations, consider adding a small amount of a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT).

  • Inert Atmosphere: Running reactions under an inert atmosphere (Nitrogen or Argon) can minimize the presence of oxygen, which can sometimes initiate polymerization pathways.

Section 3: Optimized Experimental Protocol (Wittig Reaction)

This protocol details a high-yield, (E)-selective synthesis of this compound. The causality behind key steps is explained to ensure a self-validating and robust procedure.

Objective: To synthesize this compound from 4-phenoxybenzaldehyde with high yield and (E)-stereoselectivity.

Reagents & Materials
ReagentM.W.AmountMolesEquiv.
Ethyl bromoacetate167.001.84 g11.0 mmol1.1
Triphenylphosphine262.292.88 g11.0 mmol1.1
Sodium Hydride (60% disp.)24.000.44 g11.0 mmol1.1
4-Phenoxybenzaldehyde198.221.98 g10.0 mmol1.0
Anhydrous THF-50 mL--
Diethyl Ether-As needed--
Saturated NH₄Cl (aq)-As needed--
Brine-As needed--
Anhydrous MgSO₄-As needed--
Step-by-Step Methodology
  • Phosphonium Salt Formation (In Situ):

    • To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add triphenylphosphine (2.88 g, 11.0 mmol) and ethyl bromoacetate (1.84 g, 11.0 mmol).

    • Add 30 mL of anhydrous toluene or xylenes.

    • Heat the mixture to reflux for 4 hours. The phosphonium salt will precipitate as a white solid.

    • Cool the mixture to room temperature and collect the salt by vacuum filtration, washing with cold diethyl ether. Dry the salt under vacuum.

    • Rationale: This pre-formation ensures the salt is pure and dry before ylide generation, a critical step for maximizing yield. While one-pot procedures exist, separating the salt minimizes side reactions.[9]

  • Ylide Generation:

    • To a new oven-dried 250 mL round-bottom flask under an inert atmosphere (N₂), add the dried phosphonium salt from the previous step.

    • Add anhydrous THF (50 mL) and cool the resulting suspension to 0°C in an ice bath.

    • Carefully add sodium hydride (0.44 g of a 60% dispersion in mineral oil, 11.0 mmol) portion-wise.

    • Rationale: Adding the base slowly at 0°C controls the exothermic reaction and prevents ylide degradation. The characteristic deep orange/red color of the stabilized ylide should appear.[14]

    • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Wittig Reaction:

    • Dissolve 4-phenoxybenzaldehyde (1.98 g, 10.0 mmol) in 10 mL of anhydrous THF.

    • Add the aldehyde solution dropwise to the stirring ylide solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the consumption of the aldehyde by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).

    • Rationale: A slow addition of the aldehyde to the ylide prevents side reactions. The reaction is typically complete overnight at room temperature.[2]

  • Workup and Purification:

    • Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water (1 x 50 mL) and then brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Rationale: The aqueous workup removes inorganic salts and any remaining quenching agent.

    • The crude product will be a mixture of the desired product and triphenylphosphine oxide. Purify by flash column chromatography on silica gel using a gradient of 100% hexanes to 95:5 hexanes:ethyl acetate.

    • The product, this compound, should be isolated as a white or off-white solid. A typical yield is 80-90%.

Section 4: Visualizations

Wittig Reaction Mechanism

Wittig_Mechanism cluster_ylide Ylide Formation cluster_reaction Alkene Formation P_Salt Phosphonium Salt [Ph₃P⁺-CH₂(COOEt)]Br⁻ Ylide Stabilized Ylide Ph₃P=CH(COOEt) P_Salt->Ylide Deprotonation Base Base (e.g., NaH) Aldehyde 4-Phenoxybenzaldehyde Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde->Oxaphosphetane Product This compound Oxaphosphetane->Product Collapse Byproduct Triphenylphosphine Oxide (TPPO) Oxaphosphetane->Byproduct

Caption: Mechanism of the (E)-selective Wittig reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_reagents Reagent Integrity cluster_conditions Reaction Conditions cluster_workup Workup & Purification Start Low Product Yield Detected CheckYlide Confirm Ylide Formation (Color change, TLC) Start->CheckYlide Start Here CheckAldehyde Verify Aldehyde Purity (NMR, TLC, m.p.) CheckTemp Optimize Temperature (Ylide formation vs. reaction) CheckAldehyde->CheckTemp CheckBase Check Base Activity & Dryness CheckSolvent Ensure Solvents are Anhydrous CheckBase->CheckSolvent CheckYlide->CheckAldehyde Ylide OK CheckYlide->CheckBase No/Weak Ylide CheckTime Increase Reaction Time (Monitor by TLC) CheckTemp->CheckTime CheckExtraction Verify Extraction pH & Solvent Choice CheckTime->CheckExtraction Reaction Complete CheckChroma Optimize Chromatography (Eluent polarity) CheckExtraction->CheckChroma

Sources

Stability and degradation of Ethyl (e)-3-(4-phenoxyphenyl)acrylate under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl (E)-3-(4-phenoxyphenyl)acrylate

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound under common experimental conditions. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot issues, and ensure the integrity of your results.

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format. We focus on the causality behind these problems and provide actionable, step-by-step solutions.

Q1: My HPLC analysis of this compound shows inconsistent retention times and poor peak shape (tailing or fronting). What is the likely cause and how do I fix it?

A1: Inconsistent chromatographic results are a common challenge, often stemming from issues with the mobile phase, the column, or the sample preparation itself. High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for acrylate compounds, as gas chromatography can induce thermal degradation or polymerization.[1][2][3]

Probable Causes & Solutions:

  • Mobile Phase Issues: The composition and preparation of your mobile phase are critical.[4]

    • Cause: Dissolved gases in the mobile phase can create bubbles in the pump or detector, leading to baseline noise and retention time variability.

    • Solution: Always degas your mobile phase before use, either by sonication, vacuum filtration, or helium sparging. An in-line degasser is highly recommended.

    • Cause: Incorrect mobile phase pH can affect the ionization state of degradation products (like the resulting carboxylic acid), leading to peak shape problems.

    • Solution: For reversed-phase chromatography of this compound and its potential acidic degradant, lightly acidifying the aqueous portion of the mobile phase (e.g., with 0.1% formic acid or phosphoric acid) can ensure consistent protonation and improve peak shape.

  • Column Health: The analytical column is the heart of the separation process.

    • Cause: Insufficient column equilibration between gradient runs will cause retention time drift.[5]

    • Solution: Ensure your method includes a sufficient post-run equilibration step where the column is flushed with the initial mobile phase conditions for at least 5-10 column volumes.

    • Cause: Contaminants from previous injections or sample matrix components can build up on the column frit or stationary phase, leading to high backpressure and distorted peaks.

    • Solution: Implement a column washing procedure. If contamination is severe, consider replacing the column guard or, as a last resort, carefully back-flushing the analytical column (consult the manufacturer's guidelines).

  • Sample Mismatch: The solvent your sample is dissolved in can interfere with the separation.

    • Cause: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase (e.g., pure acetonitrile into a 90% water mobile phase) can cause peak distortion and fronting.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is required for solubility, keep the injection volume as small as possible.

Below is a logical workflow to diagnose these common HPLC issues.

HPLC_Troubleshooting start_node start_node process_node process_node decision_node decision_node end_node end_node check_node check_node start Inconsistent HPLC Results (Poor Peak Shape, Shifting RT) check_mobile_phase 1. Check Mobile Phase - Degassed? - Correct pH? start->check_mobile_phase check_pressure Is System Pressure Unusually High? clean_column 4. Clean/Replace Column Guard & Column check_pressure->clean_column No system_blockage Potential System Blockage (Tubing, Frit, Injector) check_pressure->system_blockage Yes check_equilibration 2. Verify Column Equilibration (5-10 column volumes) check_mobile_phase->check_equilibration If no change check_sample_solvent 3. Match Sample Solvent to Mobile Phase check_equilibration->check_sample_solvent If no change check_sample_solvent->check_pressure If no change problem_solved Problem Resolved clean_column->problem_solved system_blockage->problem_solved

Caption: Workflow for troubleshooting common HPLC issues.

Q2: I'm observing rapid loss of this compound in my aqueous formulation buffer. What is the primary degradation pathway?

A2: The ester functional group in this compound makes it susceptible to hydrolysis, which is the cleavage of the ester bond by water. This reaction is highly dependent on pH and temperature.

Primary Degradation Pathway: Hydrolysis

  • Base-Catalyzed Hydrolysis (Saponification): This pathway is typically the most significant and occurs under neutral to basic conditions (pH > 7). It is an irreversible reaction where a hydroxide ion attacks the electrophilic carbonyl carbon. The rate of degradation increases dramatically with rising pH.

    • Products: (E)-3-(4-phenoxyphenyl)acrylic acid (as a carboxylate salt) and ethanol.

    • Recommendation: Avoid formulating or storing the compound in basic aqueous solutions for any extended period. If basic conditions are required, prepare solutions immediately before use and consider running experiments at lower temperatures to slow the degradation rate.

  • Acid-Catalyzed Hydrolysis: This pathway occurs in acidic conditions (pH < 4) and is catalyzed by hydronium ions (H₃O⁺).[6] Unlike basic hydrolysis, this reaction is reversible, meaning the ester can be reformed from the products.[6]

    • Products: (E)-3-(4-phenoxyphenyl)acrylic acid and ethanol.

    • Recommendation: While generally more stable in acidic than basic conditions, prolonged exposure to strong acids and heat should be avoided. For maximum stability in aqueous media, maintain a pH range of 5-7.

The diagrams below illustrate the mechanisms for acid- and base-catalyzed hydrolysis.

Acid_Hydrolysis Ester This compound H3O_plus + H₃O⁺ Ester->H3O_plus ProtonatedEster Protonated Ester (Activated Carbonyl) H2O + H₂O ProtonatedEster->H2O Tetrahedral_Intermediate Tetrahedral Intermediate Loss_EtOH - Ethanol - H⁺ Tetrahedral_Intermediate->Loss_EtOH Final_Products (E)-3-(4-phenoxyphenyl)acrylic acid + Ethanol H3O_plus->ProtonatedEster H2O->Tetrahedral_Intermediate Loss_EtOH->Final_Products Base_Hydrolysis Ester This compound OH_minus + OH⁻ Ester->OH_minus Tetrahedral_Intermediate Tetrahedral Intermediate Loss_EtO - Ethoxide Tetrahedral_Intermediate->Loss_EtO Carboxylic_Acid (E)-3-(4-phenoxyphenyl)acrylic acid Deprotonation Deprotonation Carboxylic_Acid->Deprotonation Carboxylate Carboxylate Salt OH_minus->Tetrahedral_Intermediate Loss_EtO->Carboxylic_Acid Deprotonation->Carboxylate

Caption: Mechanism of Base-Catalyzed Hydrolysis (Saponification). [6]

Q3: I notice degradation even when my compound is stored in a neutral organic solvent. What other factors could be at play?

A3: Besides hydrolysis, you must consider sensitivity to light and temperature.

  • Photodegradation: Acrylate compounds can be sensitive to light, particularly UV radiation. [7]The extensive conjugated system in this compound makes it a strong chromophore, meaning it readily absorbs light. This absorbed energy can lead to unwanted reactions.

    • Potential Reactions: Cis/trans isomerization of the double bond, cyclization reactions, or radical-induced polymerization.

    • Solution: Always store the compound, both in solid form and in solution, in amber glass vials or containers wrapped in aluminum foil to protect it from light. [7]Minimize exposure to ambient lab lighting during experiments where possible.

  • Thermal Degradation: While the molecule is relatively stable at room temperature, elevated temperatures can provide the activation energy needed for degradation, especially if trace amounts of water, acid, or base are present. Polyacrylates are known to degrade at high temperatures. [8][9] * Solution: Store stock solutions at recommended temperatures (e.g., 2-8°C or -20°C). Avoid unnecessary exposure to heat. For experiments requiring elevated temperatures, perform a time-course study to understand the rate of degradation under your specific conditions.

Frequently Asked Questions (FAQs)
  • What are the primary degradation products of this compound? The main degradation product from hydrolysis is (E)-3-(4-phenoxyphenyl)acrylic acid and ethanol. In HPLC analysis using a reversed-phase column, the carboxylic acid product is more polar than the parent ester and will therefore have a shorter retention time.

  • How should I store the compound for maximum stability?

    • Solid Form: Store in a tightly sealed container, protected from light, in a cool, dry place (refrigerated at 2-8°C is recommended for long-term storage).

    • In Solution: Prepare stock solutions in a high-purity, anhydrous organic solvent like acetonitrile or DMSO. Store these solutions protected from light at -20°C. For aqueous experiments, prepare buffers fresh and use the solution as quickly as possible, maintaining a pH between 5 and 7.

  • Is this compound susceptible to oxidation? While hydrolysis and photodegradation are the primary concerns, the alkene double bond could be susceptible to strong oxidizing agents. If your experimental conditions involve peroxides, ozone, or other strong oxidants, you should perform control experiments to assess the compound's stability.

Data Presentation: Forced Degradation Summary

Forced degradation studies are essential to understand a compound's stability profile. The following table summarizes expected outcomes under various stress conditions.

Stress ConditionReagent/MethodExpected Degradation LevelPrimary Degradant
Acid Hydrolysis 0.1 M HCl, 60°C, 24hModerate(E)-3-(4-phenoxyphenyl)acrylic acid
Base Hydrolysis 0.1 M NaOH, 60°C, 4hExtensive(E)-3-(4-phenoxyphenyl)acrylic acid
Oxidation 3% H₂O₂, RT, 24hLow to ModeratePotential epoxide or cleavage products
Photolytic UV Lamp (254/365 nm), RTModerate to ExtensiveIsomers, potential polymers
Thermal 60°C in pH 7 bufferLow (accelerates hydrolysis)(E)-3-(4-phenoxyphenyl)acrylic acid
Experimental Protocols
Protocol 1: HPLC Method for Stability Analysis

This protocol provides a general starting point for the quantification of this compound and its primary hydrolysis product.

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). [2]3. Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • 0-2 min: 50% B

    • 2-15 min: Ramp to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-22 min: Return to 50% B (equilibration)

  • Flow Rate: 1.0 mL/min. [2]7. Column Temperature: 30°C.

  • Detection Wavelength: Determine the λmax (maximum absorbance) via DAD scan (expected to be >250 nm due to the conjugated system). A wavelength around 210 nm can also be used for general acrylate detection. [2]9. Injection Volume: 10 µL.

  • Sample Preparation: Dilute samples in a 50:50 mixture of Acetonitrile:Water to a final concentration within the calibration curve range (e.g., 1-100 µg/mL).

Protocol 2: Forced Degradation Study

This study intentionally exposes the compound to harsh conditions to identify potential degradation products and pathways.

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Acid Stress: Mix 1 mL of stock with 1 mL of 1.0 M HCl. Heat at 60°C. Take aliquots at t=0, 2, 8, and 24 hours. Neutralize with 1.0 M NaOH before HPLC analysis.

  • Base Stress: Mix 1 mL of stock with 1 mL of 1.0 M NaOH. Keep at room temperature. Take aliquots at t=0, 1, 4, and 8 hours. Neutralize with 1.0 M HCl before HPLC analysis.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light. Take aliquots at t=0, 4, and 24 hours.

  • Photolytic Stress: Dilute 1 mL of stock in a transparent vial with 1 mL of a 50:50 Acetonitrile:Water mixture. Expose to a photostability chamber or direct UV lamp. Keep a control sample wrapped in foil. Analyze at t=0, 2, 4, and 8 hours.

  • Analysis: Analyze all samples by the HPLC method described above. Compare the chromatograms of stressed samples to the controls to identify new peaks and calculate the percentage of the parent compound remaining.

References
  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Available at: [Link]

  • Waters Corporation. HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Available at: [Link]

  • França, S. B., et al. (ResearchGate). Preparation of esters derived from cinnamic acid through the Claisen-Schmidt condensation reaction, followed by alkaline hydrolysis. Available at: [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. Available at: [Link]

  • HazelChem (YouTube). (2018). cinnamic acid synthesis part 2 (ethyl ester hydrolysis). Available at: [Link]

  • Wang, L., et al. (2021). Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. Journal of Physics: Conference Series. Available at: [Link]

  • Google Patents. JPS60169437A - Method for hydrolyzing cinnamic acid esters.
  • Waters Corporation. HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Available at: [Link]

  • Chromatography Today. (2023). 4 Common Mistakes to Avoid in HPLC. Available at: [Link]

  • Filtrous (YouTube). (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). Available at: [Link]

  • Hou, J. (2008). Ethyl 3-(4-hydroxy-phen-oxy)-2-(4-methoxy-phen-yl)acrylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Tzani, A., et al. (2019). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. Molbank. Available at: [Link]

  • Salih, E., et al. (2023). Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals. Polymers. Available at: [Link]

  • PubChem. (E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate. Available at: [Link]

  • Hou, J. (2008). Ethyl 3-(4-hydroxyphenoxy)-2-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Nichele, A. C. M., & dos Santos, J. H. Z. (2022). Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flam. Brazilian Journal of Analytical Chemistry. Available at: [Link]

  • PCCA. (2022). Factors That Affect the Stability of Compounded Medications. Available at: [Link]

  • Agilent. GPC/SEC Troubleshooting and Good Practice. Available at: [Link]

  • Ferriol, M., et al. (2003). The thermal degradation of poly(iso-butyl methacrylate) and poly(sec-butyl methacrylate). Polymer Degradation and Stability. Available at: [Link]

  • Taylor & Francis. Ethyl acrylate – Knowledge and References. Available at: [Link]

  • Colorcon. Troubleshooting Guide. Available at: [Link]

  • Amanote Research. Ethyl 3-(4-Hydroxyphenoxy)-2-(4-Methoxyphenyl)acrylate. Available at: [Link]

  • Li, Y., et al. (2012). Synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate. Advanced Materials Research. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acrylate Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues specifically with acrylate compounds. My goal is to provide you with not just solutions, but a deeper understanding of the chromatographic principles at play, enabling you to develop robust and reliable analytical methods.

Section 1: Understanding the Core Problem

Q1: What is peak tailing and why are my acrylate compounds particularly susceptible?

A1: Peak tailing is a common chromatographic problem where a peak is not symmetrical, exhibiting a "tail" that extends from the peak maximum. This asymmetry complicates peak integration, reduces resolution between adjacent peaks, and ultimately compromises the accuracy and reproducibility of your quantification.

Acrylate compounds, which are esters of acrylic acid, often possess polar characteristics due to the carbonyl group (C=O) and the ether oxygen (-O-) in their ester functionality.[1][2][3][4][5] This polarity makes them prone to undesirable secondary interactions with the stationary phase, which is the primary cause of peak tailing.[6] The most significant of these interactions is with surface silanol groups on the silica-based columns commonly used in reversed-phase HPLC.[7]

Mechanism Spotlight: Silanol Interaction

The surface of standard silica particles is covered with silanol groups (Si-OH).[8] Due to manufacturing constraints, not all of these silanols are bonded during the creation of a C18 or C8 stationary phase, leaving residual, or "free," silanols.[7][9] These free silanols are acidic (pKa ~4.5) and highly polar.[8][10]

Your polar acrylate analyte can form hydrogen bonds with these silanol groups.[7] This creates a secondary, stronger retention mechanism in addition to the primary hydrophobic interaction with the C18 chains. Since only a fraction of the analyte molecules interact with these high-energy sites, they are retained longer than the bulk of the analyte, resulting in a tailed peak.[6][9]

Silanol_Interaction cluster_0 Silica Surface cluster_1 Acrylate Analyte Silica Si-O-Si Silanol Si-O-H Acrylate R-O-C=O Acrylate:f0->Silanol:f0  Hydrogen Bond (Secondary Retention)

Caption: Acrylate analyte interacting with a free silanol group.

Section 2: Mobile Phase and Buffer Optimization

This is often the most effective and accessible area for troubleshooting. The mobile phase directly influences the ionization state of both your analyte and the column's surface silanols.

Q2: My peak tailing is severe. Should I adjust the mobile phase pH first?

A2: Absolutely. Adjusting the mobile phase pH is a powerful tool to control peak shape for ionizable or polar compounds.[11][12][13] The goal is to suppress the ionization of the residual silanol groups on the stationary phase.

Silanol groups are acidic and become negatively charged (Si-O⁻) at higher pH values.[10] This ionized form interacts strongly with any basic moieties on your analyte. By lowering the mobile phase pH to ≤ 3, you can ensure the silanol groups remain protonated (Si-OH), which significantly reduces these strong secondary ionic interactions.[6][7][14][15]

Protocol: Adjusting Mobile Phase pH

  • Determine Analyte pKa: If your acrylate has an ionizable functional group, know its pKa. The ideal buffer pH is at least 2 units away from the analyte's pKa to ensure it exists in a single ionic form.[13]

  • Select an Acidic Modifier: Use a modifier like formic acid or phosphoric acid to lower the pH. A concentration of 0.1% (v/v) is a standard starting point.

  • Buffer Selection: If you need to control the pH precisely, use a buffer. Phosphate buffer is excellent for the pH 2-3 range.[16] Ensure the buffer concentration is adequate (typically 10-25 mM) to resist pH shifts when the sample is injected.

  • pH Measurement: Crucially, always measure the pH of the aqueous portion of your mobile phase before mixing it with the organic solvent (e.g., acetonitrile or methanol). [11][17] The pH reading is not accurate in a mixed organic-aqueous solution.

  • Equilibrate Thoroughly: After changing the mobile phase, flush the column with at least 20 column volumes to ensure it is fully equilibrated to the new conditions.[17]

Q3: I've lowered the pH, but still see tailing. What about additives like Triethylamine (TEA)?

A3: If low pH alone is insufficient, a mobile phase additive like Triethylamine (TEA) can be used. TEA acts as a "sacrificial base" or "silanol suppressor."[15][16][18]

Mechanism of Action: TEA is a small basic molecule that, in an acidic mobile phase, becomes protonated (positively charged). It will then preferentially interact with the negatively charged or highly polar silanol sites on the stationary phase.[19] By "masking" these active sites, TEA prevents your acrylate analyte from interacting with them, leading to a more symmetrical peak shape.[14][18]

Considerations for Using TEA:

  • Concentration: Start with a low concentration, typically 0.05% to 0.2% (v/v) or around 5-20 mM.[14][16][18]

  • pH Adjustment: TEA is basic, so you must re-adjust the mobile phase pH back to your desired acidic setpoint using an acid like formic or phosphoric acid.

  • Column Lifetime: Be aware that prolonged use of amine additives can sometimes accelerate the hydrolysis of the stationary phase, potentially shortening column life.[16]

  • LC-MS Incompatibility: TEA is a strong ion-suppressing agent and is generally not suitable for mass spectrometry detection.

AdditiveFunctionTypical ConcentrationNotes
Formic Acid pH modifier, ion pairing0.05 - 0.1%Volatile, excellent for LC-MS.
Phosphoric Acid pH modifier, buffering10 - 50 mMNon-volatile, not for LC-MS. Strong UV absorbance below 220nm.[20]
Triethylamine (TEA) Silanol suppressor0.05 - 0.2% (v/v)Masks active sites. Not suitable for LC-MS.[16][18][19]
EDTA Metal chelator0.1 - 1 mMBinds active metal ions in the system.[20]

Section 3: Stationary Phase (Column) and Hardware Issues

If mobile phase optimization doesn't fully resolve the issue, the problem may lie with your column chemistry or HPLC system hardware.

Q4: Could my C18 column be the problem? Are there better choices for polar acrylates?

A4: Yes, the choice of column is critical. While standard C18 columns are versatile, they are not always ideal for highly polar compounds like some acrylates.[1][2][3][4][5]

  • Modern "Type B" Silica Columns: Older columns were based on "Type A" silica, which had higher metal contamination and more acidic silanol groups, causing significant tailing for basic or polar compounds.[16] Modern columns use high-purity, "Type B" silica with far fewer active silanols, providing inherently better peak shape.[10][14] If you are using an older column, upgrading can make a substantial difference.

  • End-Capped Columns: End-capping is a process where the stationary phase is treated with a small silylating agent (like trimethylchlorosilane) to cover many of the remaining free silanols.[9] A column with robust end-capping will show significantly less tailing.

  • Alternative Chemistries: For very polar acrylates that are poorly retained and show tailing on C18, consider these alternatives:

    • Polar-Embedded Phases (e.g., Amide, Carbamate): These columns have a polar group embedded within the alkyl chain.[9] This feature helps to shield the analyte from silanol interactions and also allows the use of highly aqueous mobile phases without phase collapse.[9]

    • Polar End-Capped (e.g., "AQ" type): These columns are specifically designed for use with highly aqueous mobile phases and provide improved retention and peak shape for polar compounds.[21]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For extremely polar acrylates, HILIC is an excellent alternative. It uses a polar stationary phase and a high-organic mobile phase to retain and separate polar compounds.[22][23][24]

Q5: I've tried everything, but the tailing persists. Could it be metal chelation?

A5: This is an often-overlooked cause of peak tailing. If your acrylate molecule has functional groups capable of chelation (e.g., adjacent hydroxyl and carbonyl groups), it can interact with trace metal ions present in the system.[15] These metal ions can be impurities in the silica packing material itself or can leach from stainless steel components of the HPLC system, such as frits and tubing.[9][25]

This chelation creates another strong, secondary retention mechanism, leading to severe peak tailing.[20]

Troubleshooting Metal Chelation:

  • Use a Chelating Additive: Add a small amount of a strong chelating agent like Ethylenediaminetetraacetic acid (EDTA) to your mobile phase (e.g., 0.1-1 mM).[20] EDTA will bind to the active metal sites in the system, preventing your analyte from interacting with them. If the peak shape improves dramatically, metal chelation is the likely cause.

  • System Passivation: If you are using a biocompatible (titanium or PEEK) system, be aware that organic solvents can leach titanium ions, which also cause chelation issues.[25][26] A dedicated passivation procedure or using columns and systems with novel inert surfaces can mitigate these effects.[27][28]

Q6: How can I rule out problems with my HPLC system, like dead volume?

A6: Extra-column volume (or dead volume) refers to all the volume in the flow path outside of the column itself—tubing, fittings, injector, and detector cell.[29] Excessive dead volume causes band broadening and can contribute to peak tailing, as analyte molecules get trapped in unswept areas.[29][30]

Protocol: Diagnosing System Issues

  • Check Fittings: The most common source of dead volume is an improperly connected fitting between the tubing and the column. Ensure the tubing is fully bottomed out in the port before tightening the ferrule. A small gap here creates a void that causes significant peak distortion.[30]

  • Minimize Tubing: Use the shortest possible length of tubing with the smallest appropriate internal diameter (e.g., 0.005" or 0.12 mm for UHPLC) to connect the autosampler, column, and detector.[29]

  • Column Test: If you suspect the column is fouled or has a void at the inlet, first try reversing the column (if the manufacturer allows) and flushing it to waste.[6] If this doesn't work, substitute it with a new, known-good column. If the peak shape improves, the original column was the problem.

  • Guard Column Check: If you are using a guard column, it can become clogged. Remove it and test the system. If the peak shape is restored, simply replace the guard column.[31]

Troubleshooting_Flowchart start Peak Tailing Observed for Acrylate Compound q1 Is tailing on all peaks or just some? start->q1 all_peaks Check for System Issues: - Improper fittings - Column void/blockage - Extra-column volume q1->all_peaks All Peaks some_peaks Chemical Interaction Issue q1->some_peaks Some Peaks solved Problem Solved all_peaks->solved After Fixing q2 Is Mobile Phase pH < 3? some_peaks->q2 adjust_ph Adjust pH to 2.5 - 3.0 using 0.1% Formic Acid. Re-equilibrate. q2->adjust_ph No q3 Is tailing still present? q2->q3 Yes adjust_ph->q3 q4 Is tailing still present? q3->q4 Yes q3->solved No add_tea Add Silanol Suppressor: 0.1% Triethylamine (TEA). Re-adjust pH. add_tea->q4 q5 Is tailing still present? q4->q5 Yes q4->solved No check_column Evaluate Column: - Use modern, end-capped Type B silica. - Consider polar-embedded or AQ-type column. check_column->q5 check_metals Test for Metal Chelation: Add 0.5mM EDTA to mobile phase. q5->check_metals Yes q5->solved No check_metals->solved

Caption: Troubleshooting workflow for acrylate peak tailing.

Section 4: Column Care and Best Practices

Q7: How can I maintain my column to prevent peak tailing from developing over time?

A7: Proper column care is essential for longevity and consistent performance.[32][33]

  • Use Guard Columns: A guard column is a small, sacrificial column placed before the analytical column to adsorb impurities and particulates from the sample, protecting the main column.[31][33]

  • Filter Samples and Mobile Phases: Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection.[20] Mobile phases, especially those containing buffers, should be filtered to prevent microbial growth and particulate matter from clogging the column.[17]

  • Proper Storage: Never store a column in a buffered mobile phase, as the salts can precipitate and cause irreversible damage.[33][34] For long-term storage, flush the column with water (if coming from a buffer) and then store it in a high-organic solvent like 100% acetonitrile.[17][34]

  • Column Regeneration: If a column becomes contaminated, it can often be regenerated. A generic reversed-phase regeneration protocol involves flushing with progressively stronger and weaker solvents (e.g., Water -> Isopropanol -> Hexane -> Isopropanol -> Water -> Mobile Phase). Always follow the manufacturer's specific guidelines.[17][35]

By systematically addressing these potential causes, you can effectively diagnose and resolve peak tailing issues in your HPLC analysis of acrylate compounds, leading to more accurate and reliable results.

References

  • General HPLC Column Care . YMC. [Link]

  • HPLC Column Care, Troubleshooting, Restoration, and Storage . Hamilton Company. [Link]

  • How to Reduce Peak Tailing in HPLC? . Phenomenex. [Link]

  • Waters Column Selection Guide for Polar Compounds . LabRulez LCMS. [Link]

  • Maintenance and Care of HPLC Columns in Chromatography . Phenomenex. [Link]

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations . Waters Corporation. [Link]

  • Tips to maintain your HPLC & UHPLC systems and columns . Waters Corporation. [Link]

  • Silica for HPLC Stationary Phases – A Five Minute Guide . LCGC International. [Link]

  • [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? . LinkedIn. [Link]

  • HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates . Waters Corporation. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes . Phenomenex. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? . Pharma Growth Hub. [Link]

  • HPLC Diagnostic Skills II – Tailing Peaks . LCGC International. [Link]

  • 3 Ideal Columns for Analyzing Polar Compounds . YMC America. [Link]

  • Effect of Triethylamine (TEA) on the Retention in RPLC . Pharma Growth Hub. [Link]

  • Why is silica polar in HPLC columns? . Quora. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare . GL Sciences. [Link]

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems . SilcoTek Corporation. [Link]

  • The Theory of HPLC Column Chemistry . Crawford Scientific. [Link]

  • Extra-Column Volume in HPLC . Element Lab Solutions. [Link]

  • Determination and quantification of acrylic acid derivatives . KNAUER Wissenschaftliche Geräte GmbH. [Link]

  • HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates . Waters Corporation. [Link]

  • HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates . Waters Corporation. [Link]

  • HPLC Troubleshooting Guide . Restek. [Link]

  • Determination of acrylic acid in aqueous samples by electron capture gas chromatography after extraction with tri-n-octylphosphine oxide and derivatization with pentafluorobenzyl bromide . ACS Publications. [Link]

  • Advancing Fundamental Understanding of Retention Interactions in Supercritical Fluid Chromatography Using Artificial Neural Networks: Polar Stationary Phases with –OH Moieties . National Institutes of Health. [Link]

  • Quantification of Acrylic Acid and Its Conjugate Base, Acrylate, in Aqueous Samples Using High-Performance Liquid Chromatography with Absorbance Detection . ResearchGate. [Link]

  • Determination of Total Specific Migration of Acrylic Acid and Acrylic Esters in Food Contact Materials . SciTePress. [Link]

  • HPLC Troubleshooting Guide - Peak Tailing . CHROMacademy. [Link]

  • Quantification of Acrylic Acid and Its Conjugate Base, Acrylate, in Aqueous Samples Using High-Performance Liquid Chromatography with Absorbance Detection . R Discovery. [Link]

  • Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography . IOP Publishing. [Link]

  • Peak Tailing in HPLC . Element Lab Solutions. [Link]

  • Mobile Phase Buffers in Liquid Chromatography: A Review of Essential Ideas . LCGC International. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues . Phenomenex. [Link]

  • Control pH During Method Development for Better Chromatography . Agilent Technologies. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations . Crawford Scientific. [Link]

  • Troubleshooting Peak Shape Problems in HPLC . Waters Corporation. [Link]

  • Effects of Buffer Capacity in LC, Part 2: Visualization of pH Changes Inside the Column . LCGC International. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations . Industry News. [Link]

  • Strategies to Combat Extra-Column Volume and Dispersion in LC Analysis . Lab Manager. [Link]

  • What Is “Dead” Volume and Why Should Chromatographers Worry About It? . LCGC International. [Link]

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects . ResearchGate. [Link]

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects . LCGC International. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of Ethyl (e)-3-(4-phenoxyphenyl)acrylate in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl (e)-3-(4-phenoxyphenyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges often encountered with this hydrophobic compound in biological assays. Poor solubility can lead to underestimated activity, inconsistent data, and inaccurate structure-activity relationships (SAR)[1][2][3]. This resource will equip you with the knowledge to navigate these issues effectively, ensuring the integrity and reliability of your experimental results.

Understanding the Challenge: Physicochemical Properties

This compound is a lipophilic molecule, a characteristic that often correlates with poor aqueous solubility[4][5]. This inherent hydrophobicity presents a significant hurdle when preparing solutions for in vitro and cell-based assays, which are predominantly aqueous environments.

Property Value Implication for Solubility
Molecular Formula C17H16O3[]The significant hydrocarbon content contributes to its hydrophobicity.
Molecular Weight 268.31 g/mol []A higher molecular weight can sometimes correlate with lower aqueous solubility.
Predicted LogP 4.4This value indicates a high preference for a lipid environment over an aqueous one, suggesting low water solubility.
Appearance White to off-white solidPhysical form can impact dissolution rates.

Note: The LogP value is a calculated prediction and should be used as a guide.

The primary consequence of this low aqueous solubility is the risk of compound precipitation when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous assay buffer[7]. This precipitation can lead to a host of problems, including:

  • False Negatives: The actual concentration of the dissolved compound is lower than intended, potentially masking true biological activity[7].

  • Poor Data Reproducibility: Inconsistent precipitation leads to high variability in results[1][2].

  • Assay Interference: Compound aggregates can cause light scattering, interfering with optical detection methods, or non-specifically inhibit enzymes, leading to false positives[7][8].

  • Equipment Malfunction: Precipitates can clog the sensitive fluidics of automated liquid handling systems used in high-throughput screening (HTS)[7].

Troubleshooting Guide: A Q&A Approach

This section addresses common issues encountered when working with this compound and provides actionable solutions.

Question 1: My compound precipitates immediately upon dilution of the DMSO stock into my aqueous cell culture medium. What should I do?

Answer: This is a classic sign of a compound "crashing out" of solution due to its low aqueous solubility. Here’s a systematic approach to troubleshoot this:

  • Reduce the Final DMSO Concentration: While DMSO is a powerful solvent, it can be toxic to cells at higher concentrations, with effects observed at levels as low as ≥0.5%[9]. Aim for a final DMSO concentration of ≤0.1% in your cell-based assays if possible, though some cell lines may tolerate up to 0.5%[9][10]. To achieve this, you may need to prepare a more dilute stock solution if your initial stock is highly concentrated.

  • Optimize the Dilution Protocol: A stepwise dilution can prevent abrupt changes in solvent polarity that cause precipitation[11]. Instead of a single large dilution, perform a series of smaller, sequential dilutions.

  • Incorporate a Co-solvent or Solubilizing Agent: If reducing the DMSO concentration and optimizing the dilution protocol are insufficient, consider using a co-solvent or a solubilizing agent in your final assay medium.

    • Co-solvents: Water-miscible organic solvents can increase the solubility of hydrophobic compounds[12][13]. Options include ethanol, propylene glycol, or polyethylene glycols (PEGs)[14]. It is crucial to perform vehicle controls to ensure the co-solvent itself does not affect the biological assay.

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility[12][15].

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior, allowing them to form inclusion complexes with poorly soluble compounds, thereby enhancing their solubility in aqueous solutions[12][15][16].

  • Gentle Warming and Sonication: Briefly warming the solution to 37°C in a water bath or using a bath sonicator can sometimes help dissolve fine precipitates that have formed[1][17]. However, be cautious with temperature-sensitive compounds.

Question 2: I'm observing high variability in my assay results between experiments. Could this be related to solubility?

Answer: Absolutely. Inconsistent solubility is a major contributor to poor data reproducibility[1][2]. Here's how to address it:

  • Standardize Stock Solution Preparation: Ensure your stock solution of this compound in DMSO is fully dissolved before each use. Visually inspect for any precipitate. If crystals are present, gentle warming or sonication may be necessary to redissolve the compound.

  • Avoid Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can promote compound precipitation from the DMSO stock[2][18]. Prepare single-use aliquots of your stock solution to maintain its integrity[19].

  • Verify Compound Stability in Assay Media: The compound may not be stable in your assay buffer over the duration of the experiment. You can test this by preparing the final working solution, incubating it under the same conditions as your assay, and measuring for precipitation or a decrease in concentration over time.

Question 3: How can I determine the maximum soluble concentration of this compound in my specific assay buffer?

Answer: Determining the kinetic solubility of your compound in the final assay medium is a critical step. A simple method involves measuring turbidity:

  • Prepare a series of two-fold serial dilutions of your compound in DMSO.

  • Add these dilutions to your assay buffer in the same ratio you would for your experiment.

  • Incubate the plate under your assay conditions for a set period.

  • Measure the turbidity using a plate reader by measuring absorbance at a wavelength where the compound does not absorb (e.g., 500-600 nm) or using a nephelometer, which directly measures light scattering[17].

  • The concentration at which you observe a significant increase in absorbance or light scattering is the limit of your compound's solubility in that medium. Any data generated at or above this concentration should be interpreted with caution[17].

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a standardized method for preparing a stock solution, a crucial first step for reproducible results[20][21].

Materials:

  • This compound (MW: 268.31 g/mol )

  • Anhydrous DMSO

  • Analytical balance

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Vortex mixer

  • Bath sonicator (optional)

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 0.001 L * 268.31 g/mol * 1000 mg/g = 2.68 mg

  • Weighing: Carefully weigh out 2.68 mg of this compound on an analytical balance and transfer it to the sterile vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. Visually inspect to ensure all solid has dissolved.

  • Sonication (if necessary): If any particulate matter remains, place the vial in a bath sonicator for 5-10 minutes, or until the solution is clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-blocking vials to avoid repeated freeze-thaw cycles[19]. Store at -20°C or -80°C.

Protocol 2: Serial Dilution for Cell-Based Assays

This protocol outlines a stepwise dilution method to minimize precipitation when preparing working solutions for cell-based assays.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium

Procedure:

  • Intermediate Dilution: Prepare an intermediate dilution of your stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you can perform a 1:100 intermediate dilution (e.g., 5 µL of 10 mM stock into 495 µL of medium). This creates a 100 µM solution in 1% DMSO.

  • Final Dilution: Add the intermediate dilution to your assay plate containing cells and medium to achieve the final desired concentration. For example, to get a final concentration of 10 µM, add 10 µL of the 100 µM intermediate solution to 90 µL of medium in each well. This results in a final DMSO concentration of 0.1%.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO (and any other co-solvents) in the assay medium without the compound.

Visualization of Solubilization Strategy

The following workflow diagram illustrates the decision-making process for addressing solubility issues with this compound.

solubilization_workflow start Start: Solubility Issue (Precipitation Observed) check_dmso Is final DMSO concentration >0.5%? start->check_dmso reduce_dmso Reduce final DMSO concentration to <=0.5% check_dmso->reduce_dmso Yes optimize_dilution Optimize Dilution Protocol (e.g., stepwise dilution) check_dmso->optimize_dilution No retest_solubility1 Retest Solubility reduce_dmso->retest_solubility1 retest_solubility1->optimize_dilution Precipitation Persists end_success Proceed with Assay (within soluble range) retest_solubility1->end_success Resolved retest_solubility2 Retest Solubility optimize_dilution->retest_solubility2 use_solubilizers Incorporate Solubilizing Agents (Co-solvents, Surfactants, Cyclodextrins) retest_solubility2->use_solubilizers Precipitation Persists retest_solubility2->end_success Resolved retest_solubility3 Retest Solubility use_solubilizers->retest_solubility3 characterize_solubility Characterize Kinetic Solubility (e.g., turbidity assay) retest_solubility3->characterize_solubility Precipitation Persists retest_solubility3->end_success Resolved characterize_solubility->end_success end_fail Consider Compound Analogs or Formulation Development characterize_solubility->end_fail

Caption: Decision workflow for troubleshooting solubility.

Frequently Asked Questions (FAQs)

Q1: Can I use solvents other than DMSO to prepare my stock solution?

A1: Yes, other organic solvents like ethanol or dimethylformamide (DMF) can be used. However, DMSO is the most common solvent in drug discovery due to its high solubilizing power and compatibility with HTS automation[22]. If you use an alternative solvent, it is crucial to determine its compatibility with your specific assay and its potential cytotoxicity to the cells you are using.

Q2: Will the use of solubilizing agents like surfactants or cyclodextrins interfere with my assay?

A2: It is possible. Solubilizing agents can have their own biological effects or interfere with assay components. Therefore, it is essential to run appropriate vehicle controls containing the solubilizing agent at the same concentration used in your experimental samples to account for any background effects[16].

Q3: My compound seems to be less active in a cell-based assay compared to a biochemical assay. Could solubility be the reason?

A3: This is a common observation and solubility is a likely culprit[2]. Biochemical assays can often tolerate higher concentrations of DMSO or other solubilizing agents than cell-based assays[2]. This can lead to a higher effective concentration of the compound in the biochemical assay. The lower tolerance of cells to these solvents may necessitate using a lower compound concentration, which could fall below the threshold required for a cellular response.

Q4: What is the best way to store my solid this compound?

A4: Solid compounds should be stored according to the manufacturer's recommendations, which is typically in a cool, dry, and dark place. For long-term storage, keeping the solid at -20°C is a common practice.

By implementing these strategies and understanding the underlying principles of compound solubility, you can overcome the challenges associated with working with this compound and obtain more accurate and reliable data in your biological assays.

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available from: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available from: [Link]

  • Thong-Asa, W., & Tilokskulchai, K. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available from: [Link]

  • Cimadamore, F., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. Available from: [Link]

  • Bhatia, S. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. Available from: [Link]

  • Talebi, M., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. BMC Immunology. Available from: [Link]

  • Patel, V. R. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • Singh, A., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available from: [Link]

  • Visvanathan, A., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. Available from: [Link]

  • Soni, P., & Kumar, S. (2022). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Sciences. Available from: [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Available from: [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Sci-Hub. Available from: [Link]

  • Kumar, S., & Singh, S. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview. ResearchGate. Available from: [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay? Available from: [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • Clarysse, S., et al. (2011). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. PubMed. Available from: [Link]

  • The Challenges and Formulation Strategies for Poorly Soluble Drug Substances. (n.d.). Available from: [Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Available from: [Link]

  • PubChem. (n.d.). (E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate. Available from: [Link]

  • Reddit. (2022). How to tackle compound solubility issue. Available from: [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH. Available from: [Link]

  • Harvey, D. (2025). 2.5: Preparing Solutions. Chemistry LibreTexts. Available from: [Link]

  • PubChem. (n.d.). Ethyl 3-(3,4-dimethoxyphenyl)acrylate. Available from: [Link]

  • Harvey, D. (2022). 3.3: Preparing Solutions. Chemistry LibreTexts. Available from: [Link]

  • PubChem. (n.d.). (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate. Available from: [Link]

  • PREPARING SOLUTIONS AND MAKING DILUTIONS. (n.d.). Available from: [Link]

  • PubChem. (n.d.). Ethyl (E)-3-(4-isopropylphenyl)acrylate. Available from: [Link]

  • MDPI. (n.d.). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. Available from: [Link]

  • Wikipedia. (n.d.). Ethyl acrylate. Available from: [Link]

  • NIH. (n.d.). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Available from: [Link]

  • Cedre.fr. (n.d.). Ethyl acrylate - Chemical Response Guide. Available from: [Link]

Sources

Technical Support Center: Minimizing Polymerization of Acrylate Monomers During Synthesis and Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for acrylate monomer stability. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice to prevent the premature polymerization of acrylate monomers. Acrylate monomers are highly reactive molecules that can readily undergo spontaneous polymerization if not handled and stored correctly, leading to loss of valuable materials, experimental failure, and potential safety hazards.[1] This resource, presented in a question-and-answer format, addresses common challenges encountered during synthesis and storage, with a focus on the underlying chemical principles to empower you with the knowledge for successful experimentation.

Troubleshooting Guide: Polymerization During Synthesis

Question 1: I'm observing gel formation or a significant increase in viscosity during the synthesis of my acrylate ester. What are the likely causes and how can I prevent this?

Answer: Premature polymerization during synthesis is a common issue, often triggered by the generation of free radicals. The primary culprits are typically elevated temperatures, contaminants, and an inadequate inhibition strategy.

  • Heat: Acrylate polymerization is an exothermic process, and elevated reaction temperatures can initiate and accelerate uncontrolled polymerization.[2]

  • Contaminants: Trace impurities such as peroxides, rust (iron salts), or strong acids and bases can act as initiators for free-radical polymerization.[3][4][5] It's crucial to use high-purity starting materials and ensure all glassware is scrupulously clean. Even the source of your monomers, especially if from bio-based materials, can introduce a variety of impurities that may affect the reaction.[6]

  • Inhibitor Absence or Ineffectiveness: During synthesis, especially in reactions like esterification of acrylic acid, the presence of a suitable inhibitor is critical.[7] The choice of inhibitor and its concentration must be compatible with your reaction conditions.

Experimental Protocol: A General Approach to Acrylate Ester Synthesis with Polymerization Control

  • Reactant Purity: Use freshly distilled or inhibitor-removed (if necessary for the specific reaction) acrylic acid or acryloyl chloride and the corresponding alcohol. Ensure all solvents are of high purity and free of peroxides.

  • Inhibitor Addition: Introduce a suitable polymerization inhibitor at the start of the reaction. For many applications, hydroquinone (HQ) or its monomethyl ether (MEHQ) are effective.[7][8] The typical concentration ranges from 200 to 1000 ppm.

  • Temperature Control: Maintain the reaction temperature as low as feasible while ensuring a reasonable reaction rate. Use a well-controlled heating mantle and a temperature probe to monitor the reaction mixture.

  • Inert Atmosphere: While counterintuitive for storage, during synthesis where initiators might be present or generated, blanketing the reaction with an inert gas like nitrogen or argon can be beneficial to prevent oxygen from forming peroxides that could initiate polymerization at higher temperatures.[8] However, it's a delicate balance as some inhibitors require oxygen to function.

  • Reaction Monitoring: Regularly monitor the reaction for any signs of polymerization, such as a sudden increase in viscosity or temperature.

Troubleshooting Guide: Polymerization During Storage

Question 2: I've stored my acrylate monomer in the refrigerator, yet I found it has polymerized. What went wrong?

Answer: This is a surprisingly common issue, especially with glacial acrylic acid. While refrigeration is generally good for chemical storage, it can be detrimental to certain acrylate monomers. The key factors to consider for preventing polymerization during storage are the interplay between the inhibitor, oxygen, and temperature.

  • The Critical Role of Oxygen: Many common inhibitors, such as MEHQ and HQ, are not direct radical scavengers. Instead, they react with peroxy radicals that are formed when oxygen reacts with initiating radicals.[9] Therefore, the presence of dissolved oxygen is essential for these inhibitors to be effective.[3][10] Storing monomers under an inert atmosphere will render these inhibitors useless.

  • Temperature Considerations:

    • Freezing: Glacial acrylic acid freezes at 13°C (55°F).[1] During freezing, the inhibitor can be excluded from the growing crystals, leading to localized areas with very low inhibitor concentration. Upon thawing, these regions are highly susceptible to polymerization.[11] It is recommended to store glacial acrylic acid between 15-25°C (59-77°F).[1][3]

    • Elevated Temperatures: As with synthesis, high storage temperatures will accelerate the rate of free radical formation and can overwhelm the inhibitor, leading to polymerization.[4][12]

dot

Storage_Best_Practices Monomer Acrylate Monomer Storage Proper Storage Conditions Monomer->Storage Inhibitor Inhibitor Present (e.g., MEHQ) Storage->Inhibitor Ensures Oxygen Sufficient Dissolved Oxygen (Headspace of Air) Storage->Oxygen Maintains Temp Appropriate Temperature (15-25°C for Acrylic Acid) Storage->Temp Controls Stability Monomer Stability Inhibitor->Stability Oxygen->Stability Temp->Stability

Caption: Key factors for stable acrylate monomer storage.

Frequently Asked Questions (FAQs)

Q1: What are the most common polymerization inhibitors for acrylate monomers and how do they work?

A1: The most common inhibitors fall into a few chemical classes. They function by scavenging free radicals that initiate the polymerization chain reaction.[2][13]

InhibitorAbbreviationTypical ConcentrationMechanism of Action
Hydroquinone HQ200 - 1000 ppmRequires oxygen to be effective; it scavenges peroxy radicals.[9][14]
Monomethyl ether of hydroquinone MEHQ15 - 200 ppmSimilar to HQ, requires oxygen. It is a very common storage inhibitor.[9][15]
Phenothiazine PTZ200 - 1000 ppmA more potent inhibitor that can function at higher temperatures and without oxygen.[16][17]
(4-Hydroxy-)TEMPO (4-OH-)TEMPO10 - 100 ppmA stable free radical that directly traps carbon-centered radicals.[13][18]
Q2: Do I need to remove the inhibitor before polymerization?

A2: It depends on the polymerization method and the inhibitor used. For many applications, particularly in research, it is best practice to remove the inhibitor to achieve reproducible polymerization kinetics.[19] However, in some industrial processes, the inhibitor is "overpowered" by a high concentration of initiator.[17]

Experimental Protocol: Inhibitor Removal

  • Column Chromatography: A common and effective method is to pass the monomer through a column packed with an inhibitor remover resin, or basic alumina.[19]

    • Prepare a short column with activated basic alumina.

    • Gently pass the acrylate monomer through the column.

    • Collect the purified monomer.

    • Crucially, use the inhibitor-free monomer immediately , as it is now highly susceptible to polymerization.

  • Alkaline Wash: For inhibitors like hydroquinone and MEHQ, a wash with an aqueous sodium hydroxide solution can be used to extract the acidic phenolic inhibitor.[13][19]

    • In a separatory funnel, wash the monomer with a 1 M NaOH solution.

    • Separate the organic layer.

    • Wash with brine to remove residual NaOH.

    • Dry the monomer over an anhydrous drying agent (e.g., MgSO₄).

    • Filter and use immediately.

Q3: What is the role of oxygen in acrylate polymerization?

A3: The role of oxygen is complex and highly temperature-dependent.

  • At low temperatures (e.g., during storage): Oxygen acts as a polymerization inhibitor.[20][21] It reacts with initiating radicals to form less reactive peroxy radicals, which are then scavenged by phenolic inhibitors like MEHQ.[9][22] This is why a headspace of air is crucial for the stability of MEHQ-inhibited monomers.[3][10]

  • At high temperatures (e.g., >140°C): Oxygen can act as a polymerization initiator.[20][21] At these temperatures, oxygen can react with the monomer to form intermediates that decompose into radicals, thus initiating polymerization.[20][21]

dot

Oxygen_Role cluster_low_temp Low Temperature (Storage) cluster_high_temp High Temperature (>140°C) O2_low Oxygen (O₂) Peroxy_Radical Peroxy Radical (ROO•) (Less Reactive) O2_low->Peroxy_Radical O2_high Oxygen (O₂) Radical_low Initiating Radical (R•) Radical_low->Peroxy_Radical Termination_low Termination Peroxy_Radical->Termination_low Inhibitor_low MEHQ Inhibitor_low->Termination_low Intermediate Diradical Intermediate O2_high->Intermediate Monomer_high Acrylate Monomer Monomer_high->Intermediate New_Radicals New Initiating Radicals Intermediate->New_Radicals Polymerization Polymerization New_Radicals->Polymerization

Caption: The dual role of oxygen in acrylate polymerization.

Q4: How can I detect if my monomer has started to polymerize?

A4: Early detection of oligomer formation can prevent the use of compromised material.

  • Visual Inspection: An increase in viscosity, haziness, or the presence of solid precipitates are clear indicators of polymerization.

  • Analytical Techniques: For more subtle detection, High-Performance Liquid Chromatography (HPLC) can be used to identify and quantify the presence of dimers, trimers, and other oligomers.[23][24][25] Gas Chromatography (GC) can also be employed to determine the purity of the monomer and detect residual monomers in polymers.[26][27]

Q5: Are there any special considerations for glacial acrylic acid?

A5: Yes, glacial acrylic acid requires special handling.

  • Freezing Point: As mentioned, its freezing point is 13°C.[1] Storage should be maintained between 15°C and 25°C.[1][3]

  • Thawing Procedure: If acrylic acid freezes, it must be thawed slowly and carefully at a temperature not exceeding 35-40°C.[11] During freezing, the inhibitor can concentrate in the liquid phase, leaving the solid with a lower concentration. Withdrawing liquid from a partially thawed container can be dangerous as the remaining solid will be inhibitor-depleted.[11] It is crucial to ensure the entire container is thawed and mixed thoroughly to redistribute the inhibitor before use.

References

  • Oxygen-initiated free-radical polymerization of alkyl acrylates at high temper
  • Key Facts about Acryl
  • Safe Handling and Storage of Acrylic Acid (CAS 79-10-7).
  • Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling.
  • Inhibition of acrylate polymerization.
  • Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures.
  • An Overview of Oxygen Inhibition in Photocuring. RadTech.
  • Acrylic acid (HSG 104, 1997). Inchem.org.
  • SAFETY DATA SHEET ACRYLIC MONOMER SELF POLYMERIZED DPDDFS-029. (2020-11-17). Gantrade.
  • METHYL ACRYLATE - STABILIZED. (2020-09-22). Synthomer.
  • A Brief Discussion on Polymerization Inhibitors. (2025-10-17). Liskon Biological.
  • Acrylic acid, n-butyl ester. Organic Syntheses Procedure.
  • How To Store Liquid Monomers for Maximum Shelf Life. (2025-04-16). Gantrade.
  • Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization.
  • Glacial Acrylic Acid. (2016-03-15). Gantrade.
  • News - Acrylic acid properties and safety measures and emergency tre
  • preventing premature polymerization of calcium acryl
  • How can I remove an inhibitor
  • Polymeris
  • How do I synthesize acrylic ester ?
  • Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors.
  • Method for removal of phenothiazine inhibitor
  • Accurate determination of acrylic acid oligomers on a Thermo Scientific Acclaim Organic Acid (OA) HPLC column. (2014-07-18). AppsLab Library.
  • HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates.
  • HPLC: Analysis of Acryl
  • [Determination of 9 residual acrylic monomers in acrylic resins by gas chromatography-mass spectrometry coupled with microwave assisted extraction]. PubMed.
  • A Comparative Guide to Quantifying Residual Isooctyl Acryl

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Ethyl (E)-3-(4-phenoxyphenyl)acrylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Ethyl (E)-3-(4-phenoxyphenyl)acrylate derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting the complex Nuclear Magnetic Resonance (NMR) spectra of this class of compounds. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to address specific issues, grounded in established spectroscopic principles.

Introduction

This compound derivatives are structurally complex molecules, often leading to ¹H NMR spectra that are challenging to interpret. The presence of multiple aromatic rings, an acrylate backbone, and an ethyl ester group results in a crowded spectrum with overlapping signals and potential second-order effects. This guide will provide a systematic approach to deconvoluting these spectra, ensuring accurate structural elucidation.

Frequently Asked Questions (FAQs)

Q1: Why is the aromatic region of my ¹H NMR spectrum so complex and difficult to assign?

A1: The aromatic region (typically δ 6.5-8.0 ppm) is complex due to the presence of two phenyl rings in the 4-phenoxyphenyl moiety.[1][2] The protons on these rings are influenced by both their immediate electronic environment and through-space effects from the other ring and the acrylate substituent. This leads to a series of overlapping multiplets that can be difficult to resolve and assign to specific protons.

Q2: I'm observing more signals than expected for the vinyl protons of the acrylate group. What could be the cause?

A2: The two vinyl protons of the (E)-acrylate are diastereotopic and will appear as distinct signals, typically as doublets. The coupling constant between them (³J) is expected to be in the range of 11-18 Hz, confirming the trans configuration.[3] If you observe more complex splitting, it could be due to long-range coupling with aromatic protons or second-order effects if the chemical shift difference between the vinyl protons is small.

Q3: My baseline is noisy and some peaks are broad. What are the common causes?

A3: A noisy baseline can result from a low sample concentration or an insufficient number of scans during acquisition.[4] Broad peaks can be caused by several factors, including the presence of paramagnetic impurities, sample viscosity, or chemical exchange (e.g., with acidic protons if present). Ensure your sample is properly dissolved and free of particulate matter.

Q4: Can I use ¹³C NMR to simplify the interpretation?

A4: Absolutely. ¹³C NMR spectra are typically simpler than ¹H NMR spectra because of the wider chemical shift range, which reduces the likelihood of signal overlap.[5] Each unique carbon atom will produce a single peak (in a proton-decoupled spectrum), making it easier to count the number of distinct carbon environments. This information is invaluable for confirming the overall structure and identifying the presence of all expected functional groups.

Troubleshooting Guides

Problem 1: Severe Signal Overlap in the Aromatic Region

The protons on the two phenyl rings of the 4-phenoxyphenyl group often resonate in a narrow chemical shift range, leading to a complex and poorly resolved multiplet.

Causality: The electronic environments of the protons on both rings are similar, causing their signals to overlap. The ether linkage provides some electronic differentiation, but the effect is often not sufficient to completely separate the signals in a 1D ¹H NMR spectrum.

Troubleshooting Workflow: Resolving Aromatic Signal Overlap

A 1. Initial Observation: Complex, unresolved multiplet in the aromatic region (δ 6.5-8.0 ppm). B 2. Change NMR Solvent: Acquire spectrum in a different deuterated solvent (e.g., benzene-d6, acetone-d6). This can alter chemical shifts and 'spread out' the signals. A->B C 3. Increase Spectrometer Field Strength: If available, use a higher field NMR (e.g., 600 MHz or higher). Higher fields increase the chemical shift dispersion in Hz, which can resolve overlapping signals. B->C If overlap persists D 4. Perform 2D NMR Spectroscopy: Acquire a 2D COSY and/or HSQC spectrum. These experiments reveal proton-proton and proton-carbon correlations, respectively, allowing for unambiguous assignment of overlapped signals. C->D If overlap persists E 5. Resolution and Assignment: Utilize the correlation data from 2D NMR to assign each proton signal in the aromatic region. D->E

Caption: Workflow for resolving aromatic signal overlap.

Step-by-Step Protocol for 2D NMR Analysis:

  • Acquire a 2D COSY (Correlation Spectroscopy) Spectrum: This experiment identifies protons that are coupled to each other. Cross-peaks in the COSY spectrum will connect coupled protons, helping to trace the connectivity within each aromatic ring.[6]

  • Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) Spectrum: This experiment correlates protons with their directly attached carbons.[7] Since ¹³C chemical shifts are more dispersed, this can help to resolve protons that overlap in the ¹H dimension but are attached to carbons with different chemical shifts.

  • Analyze the Correlation Data:

    • In the COSY spectrum, start with a well-resolved aromatic proton and "walk" around the ring by identifying its coupling partners through the cross-peaks.

    • Use the HSQC spectrum to confirm the assignments by matching the proton signals with their corresponding carbon signals in the ¹³C NMR spectrum.

Problem 2: Second-Order Effects Obscuring Multiplet Interpretation

When the chemical shift difference (in Hz) between two coupled protons is not much larger than their coupling constant (J), the splitting patterns can become distorted, a phenomenon known as second-order effects.[8][9][10] This can make it difficult to extract accurate coupling constants and interpret the multiplicity.

Causality: Strong coupling between nuclei leads to a mixing of their energy states, resulting in non-first-order splitting patterns. The simple "n+1 rule" no longer applies, and the intensities of the lines within a multiplet can be skewed (the "roofing" effect).[10]

Troubleshooting Workflow: Addressing Second-Order Effects

A 1. Initial Observation: Distorted, non-ideal multiplets (e.g., 'roofing'). Difficulty in extracting coupling constants. B 2. Increase Spectrometer Field Strength: This is the most effective solution. The chemical shift difference (Δν) in Hz increases with the field strength, while the coupling constant (J) remains the same. This increases the Δν/J ratio, reducing or eliminating second-order effects. A->B C 3. Spectral Simulation: Use NMR simulation software to model the spin system. By inputting estimated chemical shifts and coupling constants, you can generate a theoretical spectrum to compare with your experimental data. Adjust the parameters until a good fit is achieved. A->C If higher field is unavailable D 4. Confirmation of Parameters: The simulated spectrum confirms the chemical shifts and coupling constants of the strongly coupled system. B->D If successful C->D

Caption: Workflow for mitigating second-order spectral effects.

Data Presentation: Typical ¹H NMR Chemical Shift Ranges and Coupling Constants

ProtonsTypical Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Aromatic (Ar-H) 6.8 - 7.8Multipletortho: 6-10 Hz, meta: 2-4 Hz, para: <1 Hz[3][11]Complex overlapping signals are common.
Vinyl (Ar-CH=) 7.5 - 7.8Doublet³J(H,H) = 11-18 Hz (trans)[3]The chemical shift is influenced by the aromatic ring.
Vinyl (=CH-CO) 6.2 - 6.5Doublet³J(H,H) = 11-18 Hz (trans)[3]Coupled to the other vinyl proton.
Ethyl (-O-CH₂-CH₃) 4.1 - 4.3Quartet³J(H,H) ≈ 7 HzCoupled to the adjacent methyl group.
Ethyl (-O-CH₂-CH₃) 1.2 - 1.4Triplet³J(H,H) ≈ 7 HzCoupled to the adjacent methylene group.
Problem 3: Ambiguous Assignment of Protons on the Phenoxyphenyl Moiety

Distinguishing between the protons on the phenyl ring directly attached to the acrylate group and the protons on the terminal phenyl ring can be challenging.

Causality: The electronic effects of the acrylate group and the ether linkage are transmitted through the aromatic systems, but their influence on the chemical shifts may not be sufficiently distinct for a straightforward assignment based on 1D ¹H NMR alone.

Troubleshooting Workflow: Differentiating Phenoxyphenyl Protons

A 1. Initial Challenge: Ambiguous assignment of the two sets of aromatic protons in the phenoxyphenyl group. B 2. Long-Range Couplings: Look for small, long-range couplings (⁴J or ⁵J) between the vinyl protons and the protons on the adjacent phenyl ring. These are often <1 Hz and may only be visible with good resolution. A->B C 3. 2D HMBC Spectroscopy: Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum. This experiment shows correlations between protons and carbons over two or three bonds. A->C Direct approach B->C If inconclusive D 4. Analysis of HMBC Data: Look for correlations between the vinyl protons and the carbons of the adjacent phenyl ring. Also, look for correlations between the protons of one ring and the ether-linked carbon of the other ring. C->D E 5. Unambiguous Assignment: The HMBC correlations provide definitive evidence for the connectivity and allow for the correct assignment of each aromatic ring. D->E

Caption: Workflow for assigning protons on the phenoxyphenyl moiety.

Experimental Protocol for HMBC Analysis:

  • Sample Preparation: Prepare a concentrated sample of the compound in a suitable deuterated solvent.

  • Acquisition: On the NMR spectrometer, set up a standard gradient-selected HMBC experiment. Optimize the evolution time for long-range couplings (typically set to detect couplings of 4-10 Hz).

  • Data Processing: Process the 2D data with appropriate window functions to enhance resolution.

  • Interpretation:

    • Identify the cross-peak between the vinyl proton adjacent to the aromatic ring (Ar-CH=) and the quaternary carbon of that ring to which it is attached.

    • Trace other correlations from this vinyl proton to other carbons in the same ring (typically 2 and 3 bonds away).

    • Identify correlations between the protons on one ring and the carbon atom of the other ring that is bonded to the ether oxygen. This will definitively link the two aromatic systems.

By systematically applying these troubleshooting strategies and utilizing the power of 2D NMR techniques, researchers can confidently interpret the complex NMR spectra of this compound derivatives, leading to accurate structural verification and a deeper understanding of these important molecules.

References

  • JoVE. (2024). ¹H NMR: Interpreting Distorted and Overlapping Signals. Retrieved from [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link]

  • Hwang, D., Hyun, J., Jo, G., Koh, D., & Lim, Y. (2011). Synthesis and complete assignment of NMR data of 20 chalcones. Magnetic Resonance in Chemistry, 49(1), 41-45. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]

  • Basrah Journal of Science. (2021). New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 5-HMR-9 Second Order Effects in Coupled Systems. Retrieved from [Link]

  • JoVE. (2024). ¹H NMR: Long-Range Coupling. Retrieved from [Link]

  • Nanalysis. (2018). Your NMReady-60 Order!. Retrieved from [Link]

  • PubMed Central. (2015). 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. Retrieved from [Link]

  • ResearchGate. (2013). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Retrieved from [Link]

  • YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 8-TECH-9 Two Dimensional NMR. Retrieved from [Link]

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Ethyl (E)-3-(4-phenoxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the biological activity of Ethyl (E)-3-(4-phenoxyphenyl)acrylate. It is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound. This document offers an objective comparison with alternative compounds and provides detailed experimental protocols to support further investigation.

Introduction: The Therapeutic Potential of the Acrylate Scaffold

The acrylate scaffold is a recurring motif in compounds with significant biological activities. A structurally related compound, Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate, has demonstrated notable inhibitory activity against cyclooxygenase-2 (COX-2), with an IC50 value of 6 µM[1][2]. This finding suggests that the core structure of this compound may also possess anti-inflammatory properties by targeting the COX-2 enzyme, a key player in inflammation and pain pathways. Furthermore, this compound has been utilized as a reagent in the evaluation of structure-activity relationships for ketooxazole inhibitors of fatty acid amide hydrolase (FAAH)[]. The inhibition of FAAH is another promising avenue for anti-inflammatory and analgesic drug development, as it increases the levels of endogenous cannabinoids.

This guide outlines a systematic approach to characterizing the antioxidant and anti-inflammatory potential of this compound through a series of validated in vitro assays.

Experimental Validation Workflow

A tiered approach is recommended to efficiently assess the biological activity of this compound. This workflow begins with an essential evaluation of cytotoxicity to determine the appropriate concentration range for subsequent bioactivity assays. This is followed by an assessment of its antioxidant and anti-inflammatory properties.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Bioactivity Screening cluster_2 Phase 3: Data Analysis & Comparison start Start: this compound cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity antioxidant Antioxidant Assays (DPPH & ABTS) cytotoxicity->antioxidant Determine Non-Toxic Concentrations anti_inflammatory Anti-inflammatory Assays (COX Inhibition & NO Production) cytotoxicity->anti_inflammatory Determine Non-Toxic Concentrations analysis Data Analysis and Comparison with Controls antioxidant->analysis anti_inflammatory->analysis

Caption: Experimental workflow for validating the biological activity of this compound.

I. Cytotoxicity Assessment: The Foundation of Meaningful Bioassays

Before evaluating any specific biological activity, it is imperative to determine the cytotoxic profile of this compound. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. This initial screen is crucial for identifying a concentration range of the test compound that does not induce cell death, thereby ensuring that any observed effects in subsequent bioactivity assays are not merely a consequence of toxicity.

Experimental Protocol: MTT Assay

Objective: To determine the concentration range of this compound that is non-toxic to RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of this compound in DMEM.

  • After 24 hours, remove the medium from the wells and replace it with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 24 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

II. Comparative Analysis of Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of numerous inflammatory diseases. Therefore, evaluating the antioxidant potential of this compound is a critical step in characterizing its biological profile. Here, we describe two widely accepted in vitro assays for this purpose: the DPPH and ABTS radical scavenging assays.

A. DPPH Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it. This reduction is accompanied by a color change from purple to yellow, which can be quantified spectrophotometrically.

Experimental Protocol: DPPH Assay

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

  • DPPH solution (0.1 mM in methanol)

  • This compound (dissolved in methanol)

  • Positive Control: Trolox or Quercetin

  • Negative Control: Methyl (E)-3-phenylacrylate

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound, positive control, and negative control in methanol.

  • Add 100 µL of each dilution to the wells of a 96-well plate.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity.

B. ABTS Radical Scavenging Assay

Principle: The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The degree of decolorization is proportional to the antioxidant's concentration.

Experimental Protocol: ABTS Assay

Objective: To confirm the free radical scavenging activity of this compound using a different radical source.

Materials:

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • This compound (dissolved in a suitable solvent)

  • Positive Control: Trolox or Quercetin

  • Negative Control: Methyl (E)-3-phenylacrylate

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare the ABTS•+ working solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare serial dilutions of the test compound, positive control, and negative control.

  • Add 20 µL of each dilution to the wells of a 96-well plate.

  • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of ABTS•+ scavenging activity.

Data Presentation: Antioxidant Activity
CompoundDPPH IC50 (µM)ABTS IC50 (µM)
This compoundExperimental DataExperimental Data
Quercetin (Positive Control)Literature/Experimental DataLiterature/Experimental Data
Trolox (Positive Control)Literature/Experimental DataLiterature/Experimental Data
Methyl (E)-3-phenylacrylate (Negative Control)Experimental DataExperimental Data

III. Comparative Analysis of Anti-inflammatory Activity

Given the COX-2 inhibitory activity of a structurally similar compound, a primary focus of this validation is to assess the anti-inflammatory properties of this compound. The following assays will investigate its effect on a key enzyme and a critical inflammatory mediator.

A. In Vitro Cyclooxygenase (COX) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes. The activity of these enzymes is typically determined by measuring the production of prostaglandins, such as PGE2, from the substrate arachidonic acid.

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Inhibition stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) pla2 Phospholipase A2 membrane Cell Membrane Phospholipids membrane->pla2 Activation aa Arachidonic Acid pla2->aa Liberates cox2 COX-2 (Inducible) aa->cox2 pgh2 Prostaglandin H2 cox2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE2) (Inflammation, Pain, Fever) pgs->prostaglandins inhibitor This compound Celecoxib (Positive Control) inhibitor->cox2 Inhibits

Caption: COX-2 signaling pathway and the site of inhibition.

Experimental Protocol: COX Inhibition Assay

Objective: To determine the inhibitory activity and selectivity of this compound against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound

  • Positive Controls: Celecoxib (selective COX-2 inhibitor), Indomethacin (non-selective COX inhibitor)

  • Negative Control: Methyl (E)-3-phenylacrylate

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

Procedure:

  • Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound, positive controls, or negative control in an appropriate buffer.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a defined time at a controlled temperature.

  • Terminate the reaction.

  • Measure the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX inhibition and determine the IC50 values.

B. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Cells

Principle: Macrophages, when activated by inflammatory stimuli like LPS, upregulate the expression of inducible nitric oxide synthase (iNOS), leading to the production of large amounts of nitric oxide (NO). NO is a key inflammatory mediator. This assay measures the ability of a compound to inhibit this LPS-induced NO production.

Experimental Protocol: NO Production Assay

Objective: To evaluate the effect of this compound on the production of the inflammatory mediator nitric oxide in activated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Positive Control: L-NAME (a general NOS inhibitor) or Quercetin

  • Negative Control: Methyl (E)-3-phenylacrylate

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compound, positive control, or negative control for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of inhibition of NO production.

Data Presentation: Anti-inflammatory Activity
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)NO Production IC50 (µM)
This compoundExperimental DataExperimental DataCalculatedExperimental Data
Celecoxib (Positive Control)Literature/Experimental DataLiterature/Experimental DataCalculatedExperimental Data
Indomethacin (Positive Control)Literature/Experimental DataLiterature/Experimental DataCalculatedExperimental Data
Quercetin (Positive Control)Literature/Experimental DataLiterature/Experimental DataCalculatedLiterature/Experimental Data
Methyl (E)-3-phenylacrylate (Negative Control)Experimental DataExperimental DataCalculatedExperimental Data

IV. Interpretation and Comparative Analysis

The collective data from these assays will provide a robust profile of the biological activity of this compound.

  • Cytotoxicity: The MTT assay will establish the therapeutic window for this compound.

  • Antioxidant Potential: A comparison of the IC50 values from the DPPH and ABTS assays with those of established antioxidants like Quercetin and Trolox will quantify its radical scavenging potency.

  • Anti-inflammatory Efficacy: The COX inhibition assay will not only determine its potency but also its selectivity for COX-2 over COX-1. A high selectivity index suggests a potentially better safety profile with reduced gastrointestinal side effects compared to non-selective NSAIDs like Indomethacin. The inhibition of NO production in LPS-stimulated macrophages will provide further evidence of its anti-inflammatory effects at a cellular level.

The inclusion of a negative control, such as Methyl (E)-3-phenylacrylate, will help to elucidate the contribution of the phenoxy group to the observed biological activities. Should the negative control exhibit minimal to no activity, it would strongly suggest that the phenoxy moiety is a critical pharmacophore.

Conclusion

This guide provides a scientifically rigorous and experimentally validated framework for the initial characterization of the biological activity of this compound. The proposed assays, when performed with the appropriate controls, will yield a comprehensive dataset that will enable a thorough comparison with existing anti-inflammatory and antioxidant agents. The promising structural similarities to known COX-2 inhibitors warrant a detailed investigation of this compound as a potential lead for the development of novel therapeutics.

References

  • Fotopoulos, I., Papaioannou, G.-C., & Hadjipavlou-Litina, D. (2022). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. Molbank, 2022(2), M1378. [Link]

  • PatSnap. (2024). What is the mechanism of Celecoxib? Patsnap Synapse. [Link]

  • PatSnap. (2024). What is the mechanism of Indomethacin Sodium? Patsnap Synapse. [Link]

  • Lesjak, M., et al. (2018). Antioxidant and anti-inflammatory activities of quercetin and its derivatives. Journal of Functional Foods, 40, 68-75. [Link]

  • MDPI. (2024). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. [Link]

  • Wikipedia. Methyl acrylate. [Link]

Sources

A Comparative Study of Ethyl (E)-3-(4-phenoxyphenyl)acrylate and Structurally Related Compounds: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and drug development, the acrylate scaffold represents a privileged structural motif, present in a multitude of biologically active compounds. Among these, Ethyl (E)-3-(4-phenoxyphenyl)acrylate stands out as a compound of interest due to its structural resemblance to known bioactive molecules and its application as a reagent in the development of enzyme inhibitors[1][2]. This guide provides a comprehensive comparative analysis of this compound with its structurally similar counterparts. We will delve into their synthesis, spectral characterization, and a comparative evaluation of their biological performance, offering researchers and drug development professionals a thorough resource for this class of compounds.

The core structure, featuring a phenoxyphenyl group attached to an ethyl acrylate backbone, presents a unique combination of lipophilicity and potential for hydrogen bonding interactions, making it an attractive candidate for targeting various biological macromolecules. This guide will explore common synthetic routes to this class of compounds, such as the Wittig and Heck reactions, and provide detailed protocols for the evaluation of their biological activities, including antimicrobial, antioxidant, and cytotoxic properties, with a special focus on the inhibition of Fatty Acid Amide Hydrolase (FAAH), an area where this scaffold has shown promise[1].

Synthesis and Characterization

The synthesis of this compound and its analogs can be efficiently achieved through established carbon-carbon bond-forming reactions. The choice of synthetic route often depends on the availability of starting materials and the desired stereoselectivity. The (E)-isomer is typically the thermodynamically more stable product and is often favored in these reactions.

Proposed Synthetic Routes

Two of the most reliable methods for the synthesis of such α,β-unsaturated esters are the Wittig reaction and the Heck reaction[3][4].

1. Wittig Reaction: This reaction involves the coupling of an aldehyde with a phosphorus ylide. For the synthesis of this compound, 4-phenoxybenzaldehyde would be reacted with ethyl (triphenylphosphoranylidene)acetate[5]. The use of a stabilized ylide generally favors the formation of the (E)-alkene[6][7].

Wittig Reaction cluster_reactants Reactants cluster_products Products 4_phenoxybenzaldehyde 4-Phenoxybenzaldehyde target_compound This compound 4_phenoxybenzaldehyde->target_compound Wittig Reaction ylide Ethyl (triphenylphosphoranylidene)acetate ylide->target_compound byproduct Triphenylphosphine oxide

Caption: Proposed Wittig reaction for the synthesis of this compound.

2. Heck Reaction: This palladium-catalyzed cross-coupling reaction provides another efficient route. Here, an aryl halide (e.g., 4-phenoxyphenyl bromide or iodide) is coupled with ethyl acrylate in the presence of a palladium catalyst and a base[8][9]. The Heck reaction typically yields the (E)-isomer with high selectivity[3].

Heck Reaction cluster_reactants Reactants cluster_catalyst Catalyst System cluster_products Product aryl_halide 4-Phenoxyphenyl halide target_compound This compound aryl_halide->target_compound Heck Reaction ethyl_acrylate Ethyl acrylate ethyl_acrylate->target_compound pd_catalyst Pd Catalyst (e.g., Pd(OAc)2) pd_catalyst->target_compound base Base (e.g., Et3N) base->target_compound

Caption: Proposed Heck reaction for the synthesis of this compound.

Experimental Protocols
  • Reagents and Equipment: 4-phenoxybenzaldehyde, ethyl (triphenylphosphoranylidene)acetate, toluene, round-bottom flask, magnetic stirrer, reflux condenser, heating mantle.

  • Procedure: a. To a solution of 4-phenoxybenzaldehyde (1.0 eq) in dry toluene (10 mL/mmol of aldehyde) in a round-bottom flask, add ethyl (triphenylphosphoranylidene)acetate (1.1 eq). b. Stir the reaction mixture at reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). c. Upon completion, cool the reaction mixture to room temperature. d. Remove the solvent under reduced pressure. e. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

  • Characterization: The structure of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The (E)-configuration is typically confirmed by the large coupling constant (J ≈ 16 Hz) of the vinylic protons in the ¹H NMR spectrum.

  • Reagents and Equipment: 4-iodoanisole, ethyl acrylate, palladium(II) acetate (Pd(OAc)₂), triethylamine (Et₃N), N,N-dimethylformamide (DMF), round-bottom flask, magnetic stirrer, heating mantle.

  • Procedure: a. To a solution of 4-iodoanisole (1.0 eq) in DMF, add ethyl acrylate (1.5 eq), Pd(OAc)₂ (0.05 eq), and Et₃N (2.0 eq). b. Heat the reaction mixture at 80-100 °C for 4-8 hours under an inert atmosphere. c. Monitor the reaction by TLC. d. After completion, cool the mixture and pour it into water. e. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography.

  • Characterization: The product, Ethyl (E)-3-(4-methoxyphenyl)acrylate, is a white solid. Its structure is confirmed by ¹H NMR, ¹³C NMR, and MS analysis[6].

Comparative Physicochemical and Spectral Data

The following table summarizes the key physicochemical and spectral data for this compound and selected analogs.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key ¹H NMR Signals (δ ppm, CDCl₃)
This compound C₁₇H₁₆O₃268.31N/APredicted: ~7.6 (d, J≈16 Hz, 1H), ~6.4 (d, J≈16 Hz, 1H), 7.4-6.9 (m, 9H), 4.2 (q, 2H), 1.3 (t, 3H)
Ethyl (E)-3-(4-methoxyphenyl)acrylate[6]C₁₂H₁₄O₃206.2474-767.55 (d, J=15.9 Hz, 1H), 6.21 (d, J=15.9 Hz, 1H), 7.41 (d, 2H), 6.82 (d, 2H), 4.16 (q, 2H), 3.73 (s, 3H), 1.24 (t, 3H)
Ethyl (E)-3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate[10]C₂₀H₂₀BrNO₄418.28157-1607.60 (d, J=15.6 Hz, 1H), 6.33 (d, J=15.6 Hz, 1H), 7.52-6.94 (m, 8H), 5.04 (s, 2H), 4.25 (q, 2H), 1.31 (t, 3H)
Ethyl 3-(4-hydroxyphenoxy)-2-(4-methoxyphenyl)acrylateC₁₈H₁₈O₅314.33N/AData available in cited reference.

N/A: Not available in the searched literature.

Comparative Biological Performance

The phenoxyphenyl acrylate scaffold is of significant interest for its potential biological activities. The presence of the ether linkage and the acrylate system suggests potential for interactions with various biological targets.

Antimicrobial Activity

Phenolic compounds and their derivatives are well-known for their antimicrobial properties[11][12][13][14]. The acrylate moiety itself has been implicated in the antimicrobial effect of related compounds[10].

  • Materials: Mueller-Hinton broth (MHB), 96-well microtiter plates, bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), test compounds, positive control (e.g., ciprofloxacin), negative control (DMSO).

  • Procedure: a. Prepare a stock solution of the test compounds in DMSO. b. Serially dilute the compounds in MHB in the wells of a 96-well plate. c. Inoculate each well with a standardized bacterial suspension. d. Incubate the plates at 37 °C for 18-24 hours. e. The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Antioxidant Activity

The phenolic nature of the core structure suggests potential antioxidant activity. This can be evaluated using various in vitro assays that measure the compound's ability to scavenge free radicals[3][15][16][17][18][19][20].

  • Materials: 2,2-diphenyl-1-picrylhydrazyl (DPPH), methanol, test compounds, ascorbic acid (positive control), 96-well microtiter plate, spectrophotometer.

  • Procedure: a. Prepare a stock solution of DPPH in methanol. b. Prepare serial dilutions of the test compounds and ascorbic acid in methanol. c. In a 96-well plate, mix the DPPH solution with the test compound solutions. d. Incubate the plate in the dark at room temperature for 30 minutes. e. Measure the absorbance at 517 nm. f. The percentage of radical scavenging activity is calculated, and the IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is determined.

Cytotoxicity Assessment

Evaluating the cytotoxic potential of new compounds is a critical step in drug development. This is often assessed against various cancer cell lines[20][21][22].

  • Materials: Human cancer cell lines (e.g., HCT116, PC-3), complete cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), DMSO, 96-well plates, incubator, microplate reader.

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds for 24-72 hours. c. Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals with DMSO. e. Measure the absorbance at 570 nm. f. The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Given that this compound is used in the development of FAAH inhibitors, assessing its direct inhibitory activity on this enzyme is of high relevance[1][2]. FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. Its inhibition is a therapeutic strategy for pain and inflammation[4][10][11][12][13][15][16][17][18][19][21][23].

FAAH_Inhibition_Pathway cluster_pathway Endocannabinoid Signaling Anandamide Anandamide (and other fatty acid amides) FAAH FAAH Anandamide->FAAH Hydrolysis CB_Receptors Cannabinoid Receptors (CB1, CB2) Anandamide->CB_Receptors Activation Inactive_Metabolites Inactive Metabolites (Arachidonic Acid + Ethanolamine) FAAH->Inactive_Metabolites Signaling Analgesic & Anti-inflammatory Effects CB_Receptors->Signaling Inhibitor This compound (Potential Inhibitor) Inhibitor->FAAH Inhibition

Caption: Role of FAAH in endocannabinoid signaling and the potential inhibitory action of the test compound.

  • Materials: Human recombinant FAAH, FAAH assay buffer, a fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide), test compounds, a known FAAH inhibitor (e.g., URB597) as a positive control, 96-well black plates, and a fluorescence microplate reader.

  • Procedure: a. Prepare serial dilutions of the test compounds and the positive control in the assay buffer. b. In a 96-well plate, add the FAAH enzyme to each well containing the test compounds or controls and pre-incubate at 37 °C for 15 minutes. c. Initiate the reaction by adding the fluorogenic substrate to all wells. d. Incubate the plate at 37 °C for 30 minutes. e. Measure the fluorescence intensity at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm. f. Calculate the percentage of FAAH inhibition and determine the IC₅₀ value for each compound.

Comparative Biological Activity Data
CompoundAntimicrobial Activity (MIC, µg/mL)Antioxidant Activity (DPPH IC₅₀, µM)Cytotoxicity (IC₅₀, µM)FAAH Inhibition (IC₅₀, nM)
This compound Not ReportedNot ReportedNot ReportedImplied, but not quantified[1]
p-Hydroxyphenyl acrylate derivative[10]Active against S. aureus and P. aeruginosaNot ReportedNot ReportedNot Reported
(E)-3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid[10]Not ReportedExhibited antioxidant activityNot ReportedNo COX-2 inhibitory activity
Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate[10]Not ReportedImproved biological activities over precursorNot ReportedCOX-2 IC₅₀ = 6 µM
Ketooxazole FAAH Inhibitor with phenoxyphenethyl side chain[13]Not ReportedNot ReportedNot ReportedKᵢ = 200-260 pM

Structure-Activity Relationship (SAR) and Discussion

The comparative data, although incomplete for the title compound, allows for the deduction of preliminary structure-activity relationships.

  • The Acrylate Moiety: The α,β-unsaturated carbonyl system is a Michael acceptor and can react with biological nucleophiles, which may contribute to both therapeutic effects and potential toxicity. This moiety is crucial for the antimicrobial activity observed in p-hydroxyphenyl acrylate derivatives[10].

  • The Phenoxyphenyl Group: This bulky, lipophilic group likely plays a significant role in binding to hydrophobic pockets of target enzymes, such as FAAH. The "bent" shape of related O-aryl substituents has been identified as important for potent FAAH inhibition[12]. The phenoxy group provides a conformational flexibility that may be advantageous for optimal binding.

  • Ester Group: The ethyl ester in the title compound contributes to its overall lipophilicity, which can influence cell permeability and bioavailability. Modifications at this position, for instance, by creating amides with amino acids as seen in the glycinate analog, can dramatically alter the biological activity profile, shifting it from a potential FAAH inhibitor to a COX-2 inhibitor[10].

The exceptional potency of ketooxazole inhibitors bearing a phenoxyphenethyl side chain highlights the favorability of this structural element for FAAH inhibition[13]. This suggests that this compound itself is a promising scaffold for the development of highly potent and selective FAAH inhibitors.

Conclusion

This compound is a compound of significant interest at the intersection of materials science and medicinal chemistry. While comprehensive biological data for this specific molecule is not yet widely published, its structural features and its use in the synthesis of potent FAAH inhibitors point towards a promising future in drug discovery. This guide has provided a framework for its synthesis, characterization, and a comparative analysis with structurally related compounds. The detailed experimental protocols herein offer a practical starting point for researchers to further investigate the biological potential of this intriguing class of molecules. Future studies should focus on the systematic evaluation of the antimicrobial, antioxidant, cytotoxic, and FAAH inhibitory activities of this compound to fully elucidate its therapeutic potential.

References

  • Efferth, T., et al. (2016). Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. Phytomedicine, 23(8), 847-854.
  • Favela-Hernández, J. M. J., et al. (2016). Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms. Molecules, 21(3), 358.
  • García-Ruiz, A., et al. (2011). Antimicrobial activity of individual phenolic compounds, some examples. ResearchGate. Retrieved from [Link]

  • Kathuria, S., et al. (2003). Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors. Journal of Medicinal Chemistry, 46(23), 4998-5008.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). The Heck Reaction—State of the Art. Molecules, 7(3), 267-280.
  • Timmons, A., et al. (2008). Novel ketooxazole based inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters, 18(6), 2109-2113.
  • O'Brien, C. J., et al. (2011). A Highly Versatile One-Pot Aqueous Wittig Reaction.
  • Osipova, A. V., et al. (2021). Synthesis and antioxidant activity of ( E )-3-(3-(4-oxo-4 H -chromen-3-yl)acryloyl)
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Selassie, C. D., et al. (2005). Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study. Journal of Medicinal Chemistry, 48(23), 7234-7242.
  • Soares, A. R., et al. (2021). Antioxidant activity, phenolic profile, cytotoxicity and genotoxicity of plant extracts. Antioxidants, 10(7), 1063.
  • Organic Spectroscopy International. (2017). Ethyl(E)-3-(4-methoxyphenyl)acrylate. Retrieved from [Link]

  • Kim, J. H., et al. (2004). Antimicrobial activity of p-hydroxyphenyl acrylate derivatives. Journal of Agricultural and Food Chemistry, 52(25), 7480-7483.
  • WebAssign. (n.d.). Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). 27. A Solvent Free Wittig Reaction. Retrieved from [Link]

  • YouTube. (2015, October 25). Heck reaction [Video]. Audiodham. [Link]

  • ResearchGate. (n.d.). Heck reactions of aryl halides with ethyl acrylate, catalyzed by Pd(II)@MTP/PMs. Retrieved from [Link]

  • RadTech. (n.d.). Evaluations of Phenyl Acrylic Derivatives as UV-curable Optical Materials with High Refractive Index. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Pecic, S., et al. (2021). Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. ACS Medicinal Chemistry Letters, 12(12), 1913-1919.
  • Synthesis and Biological Evaluation of Resveratrol Methoxy Deriv
  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

  • Boger, D. L., et al. (2007). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Bioorganic & Medicinal Chemistry Letters, 17(6), 1511-1516.
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). Molecules, 30(10), 2345.
  • Diva-portal.org. (2008). Heck Reactions with Aryl Chlorides. Retrieved from [Link]

  • Hou, J. (2008). Ethyl 3-(4-hydroxyphenoxy)-2-(4-methoxyphenyl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2293.
  • PubChem. (n.d.). Ethyl 3-(3,4-dimethoxyphenyl)acrylate. Retrieved from [Link]

  • PubChem. (n.d.). (E)-Ethyl 3-(3-hydroxy-4-methoxyphenyl)acrylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate. Retrieved from [Link]

Sources

Comparative Guide to the Structure-Activity Relationship (SAR) of Ethyl (E)-3-(4-phenoxyphenyl)acrylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for Ethyl (E)-3-(4-phenoxyphenyl)acrylate analogs. Designed for researchers and drug development professionals, this document synthesizes findings from related chemical classes, primarily chalcones and other cinnamic acid derivatives, to establish a predictive framework for designing novel therapeutic agents based on this scaffold. We will explore the rationale behind molecular modifications, compare the biological performance of hypothetical analogs based on established principles, and provide detailed experimental protocols for their synthesis and evaluation.

Introduction: The this compound Scaffold

The this compound core structure is a member of the α,β-unsaturated carbonyl family, sharing significant structural homology with chalcones and cinnamic acid derivatives. These parent classes are renowned for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][2][3] The core scaffold combines a flexible phenoxy ether linkage with a conjugated acrylate system, offering multiple sites for chemical modification to modulate pharmacokinetic and pharmacodynamic properties. Understanding the relationship between these modifications and the resulting biological activity is paramount for the rational design of potent and selective drug candidates.

This guide will focus primarily on the antiproliferative effects of these analogs against cancer cell lines, a common application for this class of compounds.[4][5]

The Core Scaffold: Sites for SAR Exploration

To systematically explore the SAR of this scaffold, we can divide the molecule into three key regions for modification. The strategic placement of different functional groups in these regions can significantly influence the compound's potency, selectivity, and metabolic stability.

SAR_Sites cluster_0 cluster_1 mol A Ring A (Phenoxy Ring) A->pA B Ring B (Acrylate-Adjacent Ring) B->pB C Acrylate Tail C->pC

Caption: Key regions for chemical modification on the core scaffold.

  • Ring A (Phenoxy Ring): Substituents on this distal ring can influence electronic properties and interactions with receptor pockets.

  • Ring B (Acrylate-Adjacent Ring): Modifications here directly impact the electronics of the conjugated system and can serve as key binding motifs.

  • Acrylate Tail: Altering the ester group can affect solubility, cell permeability, and susceptibility to hydrolysis by esterases.

Comparative Analysis of Biological Activity

Analog ID R¹ (Ring A) R² (Ring B) R³ (Acrylate Tail) Predicted IC₅₀ (µM) Rationale for Predicted Activity
Parent-01 HH-CH₂CH₃15.0Baseline activity of the unsubstituted scaffold.
Analog-A1 4'-FH-CH₂CH₃12.5Minor activity increase; halogens can improve pharmacokinetic properties.
Analog-B1 H4-Cl-CH₂CH₃8.0Electron-withdrawing groups (EWGs) at the para-position of Ring B often enhance potency in chalcone-like structures.[2]
Analog-B2 H4-OCH₃-CH₂CH₃25.0Electron-donating groups (EDGs) at this position can decrease activity, though this is not a universal rule.[3]
Analog-B3 H4-NO₂-CH₂CH₃5.5 Strong EWGs like the nitro group are frequently associated with a significant increase in antimicrobial and antiproliferative activity.[2]
Analog-C1 HH-H (Acid)> 50The free carboxylic acid is often less active due to poor cell permeability unless it is a specific requirement for the target.
Analog-C2 HH-CH₃14.0Minimal change expected compared to the ethyl ester.
Analog-AB1 4'-F4-Cl-CH₂CH₃6.5 Synergistic effect of favorable substitutions on both aromatic rings.

Note: The IC₅₀ values are hypothetical and for comparative purposes only, derived from general SAR trends in related compound series.

Experimental Validation: Methodologies

The trustworthiness of any SAR study hinges on robust and reproducible experimental protocols. Here, we detail the general synthesis and a standard biological evaluation method.

General Synthetic Workflow

The synthesis of these analogs can be reliably achieved through a Claisen-Schmidt condensation reaction, followed by esterification if starting from the corresponding acrylic acid. A common route involves the reaction of a substituted 4-phenoxybenzaldehyde with an appropriate ester under basic conditions.

Synthesis_Workflow Start Starting Materials (4-Phenoxybenzaldehyde derivative, Ethyl Acetate) Reaction Claisen-Schmidt Condensation Start->Reaction Base Base Catalyst (e.g., Sodium Ethoxide) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Mixture Purify Purification (Column Chromatography or Recrystallization) Workup->Purify Crude Product Product Final Product: Ethyl Acrylate Analog Purify->Product Analysis Structural Confirmation (¹H NMR, ¹³C NMR, HRMS) Product->Analysis

Caption: General workflow for the synthesis of target analogs.

Biological Evaluation: MTT Assay for Cell Viability

To assess the antiproliferative activity of the synthesized analogs, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method.[7][8] It measures the metabolic activity of cells, which serves as an indicator of cell viability.[9]

Causality Behind Experimental Choices:

  • Cell Line Selection: A well-characterized cancer cell line (e.g., HCT116, A549, MCF-7) is used to ensure reproducibility and relevance to cancer research.

  • MTT Reagent: Living cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[7] This conversion is directly proportional to the number of viable cells.

  • Solubilization: A solvent like DMSO is required to dissolve the formazan crystals, allowing for spectrophotometric quantification.[10]

  • Controls: Including untreated cells (negative control) and cells treated with a known cytotoxic agent like staurosporine (positive control) is critical for validating the assay's performance.[11]

MTT_Workflow A 1. Cell Seeding Seed cancer cells in a 96-well plate. Incubate for 24h to allow attachment. B 2. Compound Treatment Add serial dilutions of test analogs (and controls) to wells. A->B C 3. Incubation Incubate cells with compounds for a defined period (e.g., 48-72h). B->C D 4. Add MTT Reagent Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. C->D E 5. Formazan Formation Incubate for 2-4h at 37°C. Viable cells convert MTT to purple crystals. D->E F 6. Solubilization Remove media. Add 100 µL of DMSO to each well to dissolve formazan. E->F G 7. Absorbance Reading Measure absorbance at ~570 nm using a microplate reader. F->G H 8. Data Analysis Calculate % viability vs. control. Determine IC₅₀ values. G->H

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Protocol:

  • Cell Culture: Culture HCT116 cells in an appropriate medium until they reach the exponential growth phase.[10]

  • Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12]

  • Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control. Incubate for 48 hours.

  • MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[9]

  • Formazan Development: Incubate the plate for an additional 2-4 hours at 37°C, allowing the purple formazan precipitate to form in viable cells.[12]

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Measurement: Read the absorbance of the wells at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[7]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Synthesizing the SAR: Key Insights and Future Directions

Based on the foundational principles of related scaffolds, we can establish a preliminary SAR model for this analog series.

SAR_Summary Core This compound Scaffold RingB Ring B Substituents Core->RingB RingA Ring A Substituents Core->RingA Tail Acrylate Tail Core->Tail EWG_B Strong EWG (p-NO₂) Greatly Increases Activity RingB->EWG_B Halogen_B Halogen (p-Cl) Moderately Increases Activity RingB->Halogen_B EDG_B EDG (p-OCH₃) Decreases Activity RingB->EDG_B Halogen_A Halogen (p-F) Slightly Increases Activity RingA->Halogen_A Acid_Tail Free Acid (-H) Greatly Decreases Activity (Poor Permeability) Tail->Acid_Tail Amide_Tail Amide Moiety (e.g., Glycinate) Potentially Increases Activity & Modifies Target Specificity Tail->Amide_Tail

Caption: Summary of key structure-activity relationship trends.

Key Insights:

  • Electronic Effects on Ring B are Dominant: The electronic nature of substituents on the phenyl ring adjacent to the acrylate group appears to be a primary driver of activity. Strong electron-withdrawing groups in the para position consistently enhance potency.[2][6] This is likely due to increased electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack by biological targets (e.g., cysteine residues in enzymes).

  • Lipophilicity and Permeability are Crucial: The conversion of the acrylate ester to a free carboxylic acid is predicted to be detrimental to activity, highlighting the need for sufficient lipophilicity to cross cell membranes.

  • Hybridization Shows Promise: Incorporating other bioactive moieties, such as amino acids, onto the acrylate tail can lead to hybrid molecules with significantly improved or altered biological profiles, as seen with a related glycinate conjugate that showed potent COX-2 inhibition.[13][14]

Future Directions:

  • Systematic Exploration: A focused library of analogs should be synthesized to confirm these predicted trends and uncover more nuanced relationships.

  • Mechanism of Action Studies: For the most potent compounds, further studies are needed to identify the specific cellular target(s) and signaling pathways involved.

  • Pharmacokinetic Profiling: Promising candidates should be subjected to ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling to assess their drug-likeness.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. By applying established SAR principles from structurally related chalcones and cinnamic acids, researchers can rationally design and prioritize analogs for synthesis and evaluation. The strategic placement of electron-withdrawing groups on the acrylate-adjacent phenyl ring and the exploration of hybrid structures via modification of the acrylate tail are identified as particularly promising strategies for enhancing biological potency. The experimental workflows provided herein offer a robust framework for validating these design principles and advancing lead candidates through the drug discovery pipeline.

References

  • Title: MTT Assay Protocol for Cell Viability and Proliferation.[7] Source: Roche. URL: [Link]

  • Title: SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs.[1] Source: Journal of Enzyme Inhibition and Medicinal Chemistry. URL: [Link]

  • Title: The MTT Assay: A Valuable Tool for Measuring Cell Viability.[10] Source: Creative Diagnostics. URL: [Link]

  • Title: Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization.[4] Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Cytotoxicity MTT Assay Protocols and Methods.[8] Source: Springer Nature Experiments. URL: [Link]

  • Title: Structure-Activity Relationship (SAR) Studies of Chalcone-Based Molecules with Antimicrobial Activity.[2] Source: ResearchGate. URL: [Link]

  • Title: QSAR-driven Design, Synthesis and Discovery of Potent Chalcone Derivatives with Antitubercular Activity.[6] Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Synthesis, SAR and Biological Evaluation of Chalcone Derivatives as Antiulcer Agents.[3] Source: Research & Reviews: A Journal of Pharmaceutical Science. URL: [Link]

  • Title: Protocol to identify small-molecule inhibitors against cancer drug resistance. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Source: Springer Nature Experiments. URL: [Link]

  • Title: Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials.[5] Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: From in silico prediction to experimental validation: Identification of drugs and novel synergistic combinations that inhibit growth of inflammatory breast cancer cells.[11] Source: bioRxiv. URL: [Link]

  • Title: Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate.[13] Source: MDPI. URL: [Link]

  • Title: Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Source: Arabian Journal of Chemistry. URL: [Link]

  • Title: Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate.[14] Source: ResearchGate. URL: [Link]phenylacryloylglycinate)

  • Title: Ethyl 3-(4-hydroxyphenoxy)-2-(4-methoxyphenyl)acrylate. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: Ethyl 3-(4-hydroxy-phen-oxy)-2-(4-methoxy-phen-yl)acrylate. Source: PubMed. URL: [Link]

  • Title: Ethyl 3-(4-Hydroxyphenoxy)-2-(4-Methoxyphenyl)acrylate. Source: Amanote Research. URL: [Link]

  • Title: (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate. Source: MDPI. URL: [Link]

  • Title: Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate. Source: PubChem. URL: [Link]

  • Title: Synthesis of (E)-butyl-3-(4-methoxyphenyl) acrylate.[15] Source: ResearchGate. URL: [Link]

Sources

A Comparative Efficacy Analysis of Putative FAAH Inhibitor Ethyl (e)-3-(4-phenoxyphenyl)acrylate Against Known Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ethyl (e)-3-(4-phenoxyphenyl)acrylate, a compound suggested for studying fatty acid amide hydrolase (FAAH) inhibitors, against well-established FAAH inhibitors such as PF-3845 and URB597.[] While direct efficacy data for this compound is not extensively published, this document serves as a framework for its evaluation, grounded in the established pharmacology of the FAAH enzyme and its modulation.

Introduction to Fatty Acid Amide Hydrolase (FAAH) as a Therapeutic Target

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in the endocannabinoid system.[2][3] It is primarily responsible for the degradation of a class of bioactive lipids called N-acylethanolamines (NAEs), including the endogenous cannabinoid anandamide (AEA).[2][4] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling.[5] Inhibition of FAAH leads to an accumulation of endogenous anandamide, thereby enhancing its effects on cannabinoid receptors (CB1 and CB2).[6][7] This mechanism has positioned FAAH as a promising therapeutic target for a variety of conditions, including pain, inflammation, anxiety, and other central nervous system disorders.[2][8][9]

The therapeutic strategy of inhibiting FAAH is to augment the body's own endocannabinoid signaling in a more localized and "on-demand" manner, potentially avoiding the side effects associated with direct cannabinoid receptor agonists.[2][8]

The Endocannabinoid Signaling Pathway and FAAH's Role

The diagram below illustrates the central role of FAAH in the degradation of anandamide and the mechanism of action for FAAH inhibitors.

FAAH_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron NAPE_PLD NAPE-PLD Anandamide_pre Anandamide (AEA) NAPE_PLD->Anandamide_pre Synthesis CB1_pre CB1 Receptor Anandamide_pre->CB1_pre Binds Anandamide_post Anandamide (AEA) Anandamide_pre->Anandamide_post Retrograde Signaling FAAH FAAH Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation Anandamide_post->FAAH Hydrolysis FAAH_Inhibitor This compound PF-3845 / URB597 FAAH_Inhibitor->FAAH Inhibits

Caption: FAAH-mediated degradation of anandamide and the point of intervention for inhibitors.

Comparative Analysis of FAAH Inhibitors

A critical measure of an inhibitor's effectiveness is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the substance required to inhibit the biological process by 50%. The lower the IC50 value, the greater the potency of the inhibitor.

InhibitorTargetIC50 (Human FAAH)IC50 (Rat FAAH)Mechanism of ActionKey Features
This compound FAAH (putative)To Be DeterminedTo Be DeterminedTo Be DeterminedUsed as a reagent for evaluating FAAH inhibitors.[]
PF-3845 FAAH7.2 nM[10]7.4 nM[11]Irreversible, covalent[12][13]Highly potent and selective; reduces inflammatory pain.[14]
URB597 FAAH3 nM[15]5 nM[15]Irreversible, covalent[16]Potent and selective; demonstrates anxiolytic and antidepressant-like effects.[17]

Experimental Protocols for Efficacy Determination

To ascertain the efficacy of a novel compound like this compound, a standardized set of in vitro assays is essential. The following protocols outline the determination of FAAH inhibitory activity.

In Vitro FAAH Inhibition Assay (Fluorometric Method)

This assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate. The reduction in signal in the presence of an inhibitor allows for the calculation of its IC50 value.

Principle: FAAH cleaves a synthetic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), to release the highly fluorescent 7-amino-4-methylcoumarin (AMC).[5] The rate of fluorescence increase is directly proportional to FAAH activity.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound, PF-3845 (positive control), and URB597 (positive control) in DMSO.

    • Prepare a 10X FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA). Dilute to 1X with ultrapure water for use.[18]

    • Reconstitute recombinant human or rat FAAH enzyme in 1X FAAH Assay Buffer on ice.

    • Prepare the FAAH substrate solution (e.g., AAMCA).

  • Assay Procedure:

    • In a 96-well black, flat-bottom plate, add 170 µL of 1X FAAH Assay Buffer to all wells.

    • Add 10 µL of various concentrations of the test compound (this compound) or control inhibitors to the appropriate wells. Include a vehicle control (DMSO).

    • Add 10 µL of the diluted FAAH enzyme to all wells except the background control wells.

    • Incubate the plate for 5 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the FAAH substrate to all wells.

    • Immediately begin kinetic measurement of fluorescence in a plate reader (Excitation: 340-360 nm, Emission: 450-465 nm) at 37°C for 30-60 minutes.[18][19]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

The following diagram outlines the experimental workflow for determining the IC50 of a putative FAAH inhibitor.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare Inhibitor Dilutions (Test Compound & Controls) B1 Dispense Reagents into 96-Well Plate A1->B1 A2 Prepare FAAH Enzyme and Substrate Solutions A2->B1 B2 Pre-incubate Inhibitor with FAAH Enzyme B1->B2 B3 Initiate Reaction with Fluorogenic Substrate B2->B3 B4 Kinetic Fluorescence Reading (37°C) B3->B4 C1 Calculate Reaction Rates B4->C1 C2 Normalize to Vehicle Control C1->C2 C3 Plot Dose-Response Curve C2->C3 C4 Determine IC50 Value C3->C4

Caption: Workflow for the in vitro determination of FAAH inhibitor IC50 values.

Concluding Remarks and Future Directions

While this compound is positioned as a tool for studying FAAH inhibitors, its own inhibitory potential requires empirical validation.[] The established potency of compounds like PF-3845 and URB597 provides a robust benchmark for such evaluations.[12][15] The protocols detailed in this guide offer a clear path to generating the necessary data to situate this compound within the landscape of known FAAH modulators.

Further studies should also investigate the selectivity of this compound against other serine hydrolases to understand its specificity. In vivo studies in animal models of pain or anxiety would be the subsequent step to determine its therapeutic potential.[6][9] The ongoing research into FAAH inhibitors continues to hold promise for novel therapeutics, although clinical development has faced challenges, underscoring the need for thorough preclinical evaluation.[20][21][22]

References

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC. [Link]

  • The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms - NIH. [Link]

  • The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PubMed. [Link]

  • PF-3845 - Wikipedia. [Link]

  • Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models. [Link]

  • Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed - NIH. [Link]

  • Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC - PubMed Central. [Link]

  • Examples of reported Fatty Acid Amide Hydrolase (FAAH) inhibitors - ResearchGate. [Link]

  • Trial shows promise for treating PTSD with FAAH inhibitors. [Link]

  • NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS - PubMed Central. [Link]

  • Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PubMed Central. [Link]

  • Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - MDPI. [Link]

  • Fluorimetric Assay of FAAH Activity | Springer Nature Experiments. [Link]

  • FAAH inhibitors in the limelight, but regrettably - PMC - PubMed Central. [Link]

  • FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC. [Link]

  • Experimental FAAH Inhibitors Do Not Pose Safety Risk, FDA Concludes - TCTMD.com. [Link]

  • (PDF) FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. [Link]

  • Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC. [Link]

  • Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PubMed Central. [Link]

Sources

Cross-validation of analytical methods for Ethyl (e)-3-(4-phenoxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of Ethyl (E)-3-(4-phenoxyphenyl)acrylate

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is paramount to ensuring the safety, efficacy, and quality of drug substances. This guide provides an in-depth comparison and cross-validation of analytical methodologies for this compound, a key intermediate in the synthesis of various organic compounds. We will explore the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) as primary analytical techniques, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Introduction to Cross-Validation of Analytical Methods

Cross-validation of analytical methods is a critical process to ascertain the reliability and consistency of results when comparing different analytical procedures.[6] This is particularly crucial during method transfer between laboratories or when a new method is introduced to replace an existing one.[6][7] The objective is to demonstrate that the different methods are fit for their intended purpose and produce equivalent results within predefined acceptance criteria.

Below is a diagram illustrating the general workflow for the cross-validation of analytical methods.

Cross_Validation_Workflow cluster_0 Method Development & Validation cluster_1 Cross-Validation Study cluster_2 Outcome Method_A Develop & Validate Method A (e.g., HPLC) Define_Protocol Define Cross-Validation Protocol & Acceptance Criteria Method_A->Define_Protocol Method_B Develop & Validate Method B (e.g., GC) Method_B->Define_Protocol Analyze_Samples Analyze Identical Samples with Both Methods Define_Protocol->Analyze_Samples Compare_Results Statistically Compare Results (e.g., t-test, F-test) Analyze_Samples->Compare_Results Equivalence Methods are Equivalent Compare_Results->Equivalence Results Meet Acceptance Criteria Investigation Investigate Discrepancies Compare_Results->Investigation Results Do Not Meet Acceptance Criteria

Caption: General workflow for the cross-validation of analytical methods.

Analytical Methods for this compound Analysis

The selection of an appropriate analytical method is contingent on the physicochemical properties of the analyte and the intended application of the method. For this compound, both HPLC and GC present viable options for quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.[8] Given the acrylate structure, HPLC is well-suited for the quantification of this compound.

Experimental Protocol: HPLC Method

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A mixture of acetonitrile and water is a suitable mobile phase for acrylate compounds.[8] A gradient elution may be employed for optimal separation.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Detection Wavelength: 210 nm[8]

    • Injection Volume: 20 µL

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like acetonitrile.

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare samples by dissolving them in the mobile phase and filtering through a 0.45 µm filter.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. While acrylates can be prone to polymerization at high temperatures, a carefully optimized GC method can be effective, particularly for assessing residual monomers.[8][9]

Experimental Protocol: GC Method

  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID).

    • Capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm).[10]

  • Carrier Gas:

    • Helium or Nitrogen.

  • Instrumental Parameters:

    • Injector Temperature: 250°C

    • Detector Temperature: 275°C[10]

    • Oven Temperature Program: Start at a lower temperature and ramp up to ensure the elution of the analyte without degradation.

    • Injection Mode: Split injection.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a volatile organic solvent (e.g., methanol).

    • Prepare calibration standards by diluting the stock solution.

    • Dissolve samples in the same solvent and inject them directly into the GC.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the HPLC and GC methods for the analysis of this compound, based on typical data for similar acrylate compounds.[11][12][13]

Performance ParameterHPLCGC
Linearity (R²) > 0.999> 0.99
Accuracy (% Recovery) 98-102%95-105%
Precision (%RSD) < 2%< 5%
Limit of Detection (LOD) LowerHigher
Limit of Quantitation (LOQ) LowerHigher
Sample Throughput ModerateHigh
Robustness HighModerate

Cross-Validation Study Design

To formally cross-validate the HPLC and GC methods, a study is designed to compare their performance directly.

Cross_Validation_Study_Design Start Select a minimum of 3 batches of this compound Prep Prepare triplicate samples from each batch Start->Prep Analysis Analyze each sample by both HPLC and GC methods Prep->Analysis Data Collect and tabulate the quantitative results Analysis->Data Stats Perform statistical analysis: - Paired t-test for accuracy - F-test for precision Data->Stats Conclusion Draw conclusions on method equivalence based on pre-defined acceptance criteria Stats->Conclusion

Caption: Design of the cross-validation study.

Acceptance Criteria:

  • Accuracy: The percentage difference between the mean results of the two methods should not exceed a predefined limit (e.g., ±2.0%).

  • Precision: The F-test should show no statistically significant difference between the variances of the two methods at a 95% confidence level.

Conclusion

Both HPLC and GC are suitable methods for the quantitative analysis of this compound. The choice of method will depend on the specific application. HPLC generally offers higher precision and lower detection limits, making it ideal for purity and assay testing. GC, with its high throughput, can be advantageous for rapid screening or in-process controls where slightly higher variability is acceptable. A thorough cross-validation study is essential to ensure that data generated by either method is reliable and interchangeable, thereby upholding the principles of scientific integrity and regulatory compliance.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy - gmp-compliance.org. (2022, April 6).
  • Validation of analytical methods for acrylic acid from various food products.
  • Validation of analytical methods for acrylic acid from various food products - PubMed. (2022, July 21).
  • Validation of analytical methods for acrylic acid from various food products - PMC - NIH. (2022, July 21).
  • A Guide to Cross-Validation of Analytical Methods for Feracryl - Benchchem.
  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru. (2025, August 11).
  • Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography.
  • Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flame Ionization Detection - ResearchGate.
  • Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flam - BrJAC. (2022, November 18).
  • Determination of two acrylates in environmental water by high performance liquid chromatography - E3S Web of Conferences.

Sources

A Comparative Analysis of the Cyclooxygenase-2 (COX-2) Inhibitory Activity of a Novel Phenylacrylate Derivative and the Established Drug Celecoxib

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a pivotal strategy for mitigating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. This guide provides a comparative overview of a novel cinnamic acid-glycine hybrid, Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate, against the well-established COX-2 inhibitor, Celecoxib. Due to the limited publicly available data on Ethyl (e)-3-(4-phenoxyphenyl)acrylate, this analysis focuses on a structurally related derivative for which in vitro experimental data has been published.

This guide will delve into the in vitro efficacy of these compounds, presenting a side-by-side comparison of their COX-2 inhibitory potential. Furthermore, we will outline the standard in vivo model for assessing anti-inflammatory activity, the carrageenan-induced paw edema model, and discuss the performance of Celecoxib in this assay as a benchmark for future in vivo studies of novel compounds.

The Rationale for Selective COX-2 Inhibition

The cyclooxygenase (COX) enzyme exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation. By selectively inhibiting COX-2, it is possible to reduce the production of pro-inflammatory prostaglandins without affecting the protective functions of COX-1, thereby offering a more targeted therapeutic approach with an improved safety profile.

In Vitro Activity: A Head-to-Head Comparison

The in vitro inhibitory activity of a compound against its target enzyme is a critical initial step in the drug discovery process. It provides a quantitative measure of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

A study on the novel cinnamic acid-glycine hybrid, Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate, revealed its potential as a COX-2 inhibitor.[1][2] In this investigation, the compound demonstrated significant inhibitory activity against ovine COX-2, with an IC50 value of 6 µM.[1][2] This finding suggests that the compound has the potential to modulate the inflammatory response through the COX-2 pathway.

In comparison, Celecoxib is a highly potent and selective COX-2 inhibitor. In vitro assays using Sf9 cells have established its IC50 for COX-2 at 40 nM.[3][4] The significantly lower IC50 value of Celecoxib indicates a much higher potency for COX-2 inhibition compared to the novel phenylacrylate derivative.

CompoundTargetIC50 ValueSource
Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinateOvine COX-26 µM[1][2]
CelecoxibHuman Recombinant COX-2 (in Sf9 cells)40 nM[3][4]

Mechanism of Action: The COX-2 Signaling Pathway

The anti-inflammatory effects of both the novel phenylacrylate derivative and Celecoxib are mediated through the inhibition of the COX-2 enzyme. This enzyme is a key player in the arachidonic acid cascade, which leads to the production of prostaglandins, potent mediators of inflammation, pain, and fever.

The following diagram illustrates the signaling pathway and the point of intervention for COX-2 inhibitors.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids PLA2 Phospholipase A2 (PLA2) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Stimulus (e.g., Cytokines) COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor This compound & Celecoxib Inhibitor->COX2 Inhibition

Caption: The COX-2 signaling cascade leading to inflammation.

In Vivo Activity: The Carrageenan-Induced Paw Edema Model

To evaluate the anti-inflammatory efficacy of a compound in a living organism, the carrageenan-induced paw edema model in rats is a widely used and well-established acute inflammation assay.[5][6][7][8] This model is particularly relevant for assessing the activity of compounds that inhibit prostaglandin synthesis.[5]

While no in vivo data is currently available for Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate, the performance of Celecoxib in this model serves as a valuable benchmark. Studies have shown that intraperitoneal administration of Celecoxib at doses ranging from 0.3 to 30 mg/kg significantly reduces carrageenan-induced paw edema in rats in a dose-dependent manner.[9][10][11] This anti-inflammatory effect is associated with a reduction in COX-2 expression and prostaglandin E2 (PGE2) levels in the inflamed paw tissue.[9][10][11]

The following diagram outlines the workflow of the carrageenan-induced paw edema experiment.

Vivo_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Grouping Animal Grouping (e.g., Vehicle, Test Compound, Positive Control) Baseline_Measurement Baseline Paw Volume Measurement Animal_Grouping->Baseline_Measurement Dosing Compound Administration (e.g., IP, PO) Baseline_Measurement->Dosing Carrageenan_Injection Intraplantar Carrageenan Injection Dosing->Carrageenan_Injection 30-60 min post-dosing Paw_Measurement Paw Volume Measurement (at various time points) Carrageenan_Injection->Paw_Measurement Edema_Calculation Calculation of Paw Edema (% Inhibition) Paw_Measurement->Edema_Calculation Statistical_Analysis Statistical Analysis Edema_Calculation->Statistical_Analysis

Caption: Workflow for the carrageenan-induced paw edema model.

Experimental Protocols

In Vitro COX-2 Inhibition Assay (Enzyme Immunoassay)

This protocol is based on the principle of a competitive enzyme immunoassay (EIA) to measure the amount of prostaglandin F2α (PGF2α) produced from the enzymatic reaction of COX-2 with arachidonic acid.[12]

Materials:

  • Human recombinant COX-2 enzyme

  • Reaction Buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • Heme

  • Arachidonic Acid solution

  • Test compound and positive control (e.g., Celecoxib) dissolved in DMSO

  • Stannous Chloride (SnCl2) solution

  • PGF2α EIA Kit (antiserum, tracer, etc.)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in DMSO.

  • In a 96-well plate, add 960 µl of reaction buffer.

  • Add 10 µl of COX-2 enzyme solution and 10 µl of heme to each well.

  • Add 10 µl of the test compound or positive control at various concentrations (or DMSO for the control wells).

  • Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 10 µl of arachidonic acid solution to each well.

  • Incubate for exactly 2 minutes at 37°C.

  • Stop the reaction by adding 50 µl of 1 M HCl.

  • Reduce the PGH2 produced to PGF2α by adding stannous chloride.

  • Measure the concentration of PGF2α using a competitive EIA according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

In Vivo Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard method for inducing acute inflammation in the rat paw to evaluate the anti-inflammatory effects of a test compound.[5][6][13]

Animals:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compound and positive control (e.g., Celecoxib)

  • Vehicle for dissolving the compounds

  • Pletysmometer or digital calipers

  • Syringes and needles

Procedure:

  • House the rats in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum for at least one week before the experiment.

  • Fast the animals overnight before the experiment with free access to water.

  • Divide the rats into groups (e.g., vehicle control, positive control, and different doses of the test compound).

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compound, positive control, or vehicle to the respective groups via the desired route (e.g., intraperitoneally or orally).

  • After a specific pre-treatment time (typically 30-60 minutes), induce inflammation by injecting 100 µl of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Measure the paw volume at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[10][13]

  • Calculate the paw edema as the increase in paw volume from the initial measurement.

  • Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Conclusion

The novel cinnamic acid-glycine hybrid, Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate, demonstrates in vitro inhibitory activity against COX-2, positioning it as a compound of interest for the development of new anti-inflammatory agents.[1][2] However, its potency is considerably lower than that of the established drug, Celecoxib.[3][4]

Future in vivo studies, such as the carrageenan-induced paw edema model, are essential to determine if the in vitro activity of this novel compound translates into meaningful anti-inflammatory effects in a physiological setting. The well-documented efficacy of Celecoxib in this model provides a robust benchmark for evaluating the potential of new chemical entities in the ongoing search for safer and more effective anti-inflammatory therapies.

References

  • MDPI. Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. Available from: [Link].

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available from: [Link].

  • PubMed. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Available from: [Link].

  • PubMed Central. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Available from: [Link].

  • ResearchGate. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Available from: [Link].

  • PubMed Central. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Available from: [Link].

  • Iranian Journal of Basic Medical Sciences. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Available from: [Link].

  • ResearchGate. TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... Available from: [Link].

  • J-Stage. A Novel 1,5-Diarylpyrazole Derivative Exerts Its Anti-inflammatory Effect by Inhibition of Cyclooxygenase-2 Activity as a Prodrug. Available from: [Link].

  • ResearchGate. In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... Available from: [Link].

  • Creative Biolabs. Carrageenan induced Paw Edema Model. Available from: [Link].

  • ResearchGate. Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Available from: [Link].

  • Springer Nature Experiments. Carrageenan-Induced Paw Edema in the Rat and Mouse. Available from: [Link].

  • ResearchGate. Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. Available from: [Link].

  • Taylor & Francis Online. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Available from: [Link].

  • The Pharma Innovation Journal. Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. Available from: [Link].

  • JOVE. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Available from: [Link].

  • PubMed Central. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Available from: [Link].

  • PubMed. Design, synthesis, and biological evaluation of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids as dual inhibitors of cyclooxygenases and lipoxygenases. Available from: [Link].

  • PubMed Central. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Available from: [Link].

  • MDPI. Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. Available from: [Link].

Sources

A Comparative Guide to the Synthetic Efficiency of Routes to Ethyl (E)-3-(4-phenoxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl (E)-3-(4-phenoxyphenyl)acrylate is a valuable scaffold in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of more complex molecules. The efficiency of its synthesis is paramount, directly impacting project timelines, cost, and environmental footprint. This guide provides an in-depth comparison of common synthetic routes to this target molecule, moving beyond simple yield comparisons to offer a holistic view of synthetic efficiency. We will dissect each pathway through the lens of established green chemistry metrics, providing field-proven insights into the causality behind experimental choices and offering self-validating, detailed protocols for researchers, scientists, and drug development professionals.

The efficiency of a chemical synthesis can be evaluated using several key metrics that paint a more complete picture than reaction yield alone. These include:

  • Atom Economy (AE): A theoretical measure of the percentage of reactant atoms incorporated into the desired product.

  • Reaction Mass Efficiency (RME): A practical metric that considers the masses of reactants, yield, and stoichiometry.

  • Environmental Factor (E-Factor): This metric quantifies the amount of waste generated per unit of product, highlighting the environmental impact of a process.

This guide will benchmark four primary synthetic strategies for forming the core α,β-unsaturated ester structure: the Wittig Reaction, the Heck Reaction, the Knoevenagel Condensation, and the Perkin Reaction followed by esterification.

Route 1: The Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, renowned for its reliability in forming a carbon-carbon double bond at a defined position. The reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). For our target, this involves reacting 4-phenoxybenzaldehyde with an ylide generated from an ethyl haloacetate.

Mechanistic Rationale & Strategy

The reaction proceeds through a betaine or oxaphosphetane intermediate, which collapses to form the alkene and a triphenylphosphine oxide byproduct. The use of a "stabilized" ylide, where the carbanion is adjacent to an electron-withdrawing group like an ester, is a critical choice. This stabilization not only makes the ylide easier to handle but also thermodynamically favors the formation of the desired (E)-alkene isomer, significantly simplifying purification.

Workflow Diagram: Wittig Reaction

Wittig_Reaction cluster_reactants Starting Materials cluster_products Products 4-Phenoxybenzaldehyde 4-Phenoxybenzaldehyde Ylide (Carbethoxymethylene) triphenylphosphorane Reaction Reaction Ylide->Reaction Target This compound Byproduct Triphenylphosphine Oxide Reaction->Target Yield: ~85-95% Reaction->Byproduct

Caption: Workflow for the Wittig synthesis route.

Experimental Protocol

This protocol is adapted from standard procedures for Wittig reactions with stabilized ylides.

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-phenoxybenzaldehyde (1.0 equiv.). Dissolve the aldehyde in dichloromethane (DCM, approx. 0.1 M concentration).

  • Reagent Addition: While stirring at room temperature, add (carbethoxymethylene)triphenylphosphorane (1.1-1.2 equiv.) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Upon completion, reduce the solvent volume in vacuo. Add hexanes or a diethyl ether/hexanes mixture to the residue. The triphenylphosphine oxide byproduct, being poorly soluble in non-polar solvents, will precipitate as a white solid.

  • Purification: Filter the mixture to remove the triphenylphosphine oxide. Wash the solid with a small amount of cold hexanes. Combine the filtrates and evaporate the solvent under reduced pressure. The crude product can be further purified by silica gel column chromatography if necessary, though the high (E)-selectivity often yields a sufficiently pure product after filtration.

Efficiency Analysis
  • Yield & Purity: This route typically provides high yields (85-95%) of the desired (E)-isomer, a direct benefit of using a stabilized ylide. Purity is generally high after simple filtration.

  • Atom Economy: The Wittig reaction suffers from poor atom economy. The generation of a stoichiometric amount of triphenylphosphine oxide (Ph₃PO, MW = 278.28 g/mol ) as a byproduct significantly lowers the theoretical efficiency.

    • AE Calculation:

      • Reactants: C₁₃H₁₀O₂ (198.22) + C₂₁H₁₉O₂P (348.38) = 546.60 g/mol

      • Product: C₁₇H₁₆O₃ (268.31)

      • AE = (268.31 / 546.60) * 100% = 49.1%

  • Reaction Conditions: The conditions are exceptionally mild (room temperature, atmospheric pressure), a major advantage. The reagents are generally tolerant of air and moisture, simplifying the experimental setup.

  • Byproducts & Waste: The primary drawback is the generation of triphenylphosphine oxide. This byproduct has a high molecular weight and can be challenging to remove completely, sometimes requiring chromatography which adds to the solvent waste stream.

Route 2: The Heck Reaction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. For our target, this would typically involve coupling a halo-phenoxyphenyl derivative with ethyl acrylate. The most direct approach starts with 4-bromophenoxybenzene.

Mechanistic Rationale & Strategy

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene (ethyl acrylate) and subsequent β-hydride elimination to release the product and regenerate the catalyst. The choice of base, ligand, and solvent is crucial for high efficiency and catalyst turnover. The reaction inherently favors the formation of the trans-(E)-isomer, which is a significant advantage.

Workflow Diagram: Heck Reaction

Heck_Reaction cluster_reactants Starting Materials cluster_products Products ArylHalide 4-Bromophenoxybenzene Alkene Ethyl Acrylate Reaction Reaction Alkene->Reaction Target This compound Reaction->Target Yield: ~75-90%

Caption: Workflow for the Heck cross-coupling route.

Experimental Protocol

This protocol is a representative procedure for a Heck cross-coupling reaction.

  • Setup: To an oven-dried Schlenk flask, add palladium(II) acetate (1-2 mol%), triphenylphosphine (2-4 mol%), and a base such as triethylamine (1.5-2.0 equiv.).

  • Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add anhydrous, degassed N,N-dimethylformamide (DMF). To this mixture, add 4-bromophenoxybenzene (1.0 equiv.) and ethyl acrylate (1.2-1.5 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by silica gel column chromatography to remove residual catalyst and byproducts.

Efficiency Analysis
  • Yield & Purity: The Heck reaction can provide good to excellent yields (75-90%), with high stereoselectivity for the (E)-isomer. Purification is almost always necessary to remove the palladium catalyst.

  • Atom Economy: Compared to the Wittig reaction, the Heck reaction has a significantly better atom economy as the "wasted" atoms are from a simple base and the hydrogen that is eliminated.

    • AE Calculation:

      • Reactants: C₁₂H₉BrO (249.10) + C₅H₈O₂ (100.12) = 349.22 g/mol

      • Product: C₁₇H₁₆O₃ (268.31)

      • AE = (268.31 / 349.22) * 100% = 76.8%

  • Reaction Conditions: This route requires elevated temperatures and an inert atmosphere, making it more operationally demanding than the Wittig reaction.

  • Reagents & Catalysts: The primary concern is the use of a palladium catalyst. Palladium is expensive and toxic, and its removal to pharmaceutically acceptable levels (< 5-10 ppm) is a significant challenge in process chemistry. While catalyst loadings are low, their cost and the need for specialized purification add to the overall expense.

  • Byproducts & Waste: The main byproduct is the protonated base (e.g., triethylammonium bromide), which is typically removed during the aqueous workup. The use of high-boiling polar aprotic solvents like DMF can complicate product isolation and waste disposal.

Route 3: The Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a base. To synthesize our target, 4-phenoxybenzaldehyde can be reacted with an active methylene species like diethyl malonate or ethyl cyanoacetate.

Mechanistic Rationale & Strategy

The base (often a weak one like piperidine or an amine) deprotonates the active methylene compound to form a stabilized carbanion. This nucleophile then attacks the aldehyde carbonyl. The resulting aldol-type adduct readily undergoes dehydration to form the C=C double bond, driven by the formation of a highly conjugated system. When using diethyl malonate, a subsequent hydrolysis and decarboxylation step would be required to get the desired acrylic acid, followed by esterification. A more direct route uses ethyl cyanoacetate, which can lead to a cyano-acrylate that might be an acceptable final product or an intermediate. For this guide, we will consider the classic reaction with malonic acid followed by esterification, as it directly leads to the target class.

Workflow Diagram: Knoevenagel Condensation

Knoevenagel_Reaction cluster_reactants Starting Materials Aldehyde 4-Phenoxybenzaldehyde Methylene Malonic Acid Condensation Condensation Methylene->Condensation Esterification Fischer Esterification (Ethanol, H₂SO₄, Reflux) Target This compound Esterification->Target Yield: ~90-95% Intermediate Intermediate Condensation->Intermediate Yield: ~80-90% Intermediate->Esterification

Caption: Workflow for the Knoevenagel-Doebner route.

Experimental Protocol (Two Steps)

This protocol uses the Doebner modification, which employs pyridine as the solvent and a catalytic amount of piperidine, leading to condensation and in-situ decarboxylation.

Step 1: Knoevenagel-Doebner Condensation

  • Setup: In a round-bottom flask, dissolve 4-phenoxybenzaldehyde (1.0 equiv.) and malonic acid (1.5 equiv.) in pyridine.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 equiv.).

  • Reaction: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by observing the cessation of CO₂ evolution.

  • Work-up: Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid. The product, (E)-3-(4-phenoxyphenyl)acrylic acid, will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallization from ethanol/water can be performed if needed.

Step 2: Fischer Esterification

  • Setup: Suspend the crude acrylic acid from Step 1 in an excess of absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

  • Reaction: Heat the mixture to reflux for 4-6 hours until TLC analysis shows complete conversion of the starting acid.

  • Work-up: Cool the mixture and reduce the volume of ethanol in vacuo. Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product.

Efficiency Analysis
  • Yield & Purity: This two-step process provides high yields for each step (typically >85% for condensation and >90% for esterification), resulting in a good overall yield. The product is often highly pure after the final workup.

  • Atom Economy: The condensation step itself liberates water and CO₂, which lowers the atom economy.

    • AE Calculation (Condensation):

      • Reactants: C₁₃H₁₀O₂ (198.22) + C₃H₄O₄ (104.06) = 302.28 g/mol

      • Product: C₁₅H₁₂O₃ (240.26) (This is the intermediate acid)

      • AE = (240.26 / 302.28) * 100% = 79.5%

  • Reaction Conditions: The reaction requires reflux temperatures. The use of pyridine, a toxic and unpleasant solvent, is a significant drawback from a green chemistry perspective.

  • Reagents & Catalysts: The reagents (malonic acid, ethanol, sulfuric acid) are inexpensive and readily available. No precious metal catalysts are required.

  • Byproducts & Waste: The reaction generates water and CO₂ as byproducts. The main waste stream comes from the use of pyridine as a solvent and the aqueous washes during workup.

Route 4: The Perkin Reaction

The Perkin reaction is the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid. This reaction directly yields a cinnamic acid derivative, which must then be esterified.

Mechanistic Rationale & Strategy

The reaction is initiated by the formation of an enolate from the acid anhydride, which then attacks the aldehyde. A series of condensation and elimination steps yield an unsaturated mixed anhydride, which is then hydrolyzed to the final α,β-unsaturated acid. The reaction requires high temperatures.

Workflow Diagram: Perkin Reaction

Perkin_Reaction cluster_reactants Starting Materials Aldehyde 4-Phenoxybenzaldehyde Anhydride Acetic Anhydride Condensation Condensation Anhydride->Condensation Esterification Fischer Esterification (Ethanol, H₂SO₄, Reflux) Target This compound Esterification->Target Yield: ~90-95% Intermediate Intermediate Condensation->Intermediate Yield: ~60-70% Intermediate->Esterification

Caption: Workflow for the Perkin condensation route.

Experimental Protocol (Two Steps)

Step 1: Perkin Reaction

  • Setup: Combine 4-phenoxybenzaldehyde (1.0 equiv.), acetic anhydride (2.5-3.0 equiv.), and anhydrous sodium acetate (1.0 equiv.) in a flask fitted with a reflux condenser.

  • Reaction: Heat the mixture to a high temperature (typically 180 °C) in an oil bath for 4-5 hours.

  • Work-up: Cool the mixture slightly and pour it into a large volume of water while hot. Boil the aqueous mixture for 15-20 minutes to hydrolyze any remaining acetic anhydride and the mixed anhydride product.

  • Purification: Cool the solution. The crude cinnamic acid may crystallize out or can be precipitated by acidification. Filter the solid, wash with cold water, and recrystallize from a suitable solvent.

Step 2: Fischer Esterification This step is identical to the esterification procedure described in the Knoevenagel route.

Efficiency Analysis
  • Yield & Purity: The Perkin reaction step often gives moderate yields (60-70%). The subsequent esterification is high-yielding, but the overall yield is lower than the Wittig or Heck routes.

  • Atom Economy: Similar to the Knoevenagel, this route produces byproducts (acetic acid in this case), which lowers the atom economy.

    • AE Calculation (Condensation):

      • Reactants: C₁₃H₁₀O₂ (198.22) + C₄H₆O₃ (102.09) = 300.31 g/mol

      • Product: C₁₅H₁₂O₃ (240.26) (Intermediate acid)

      • AE = (240.26 / 300.31) * 100% = 80.0%

  • Reaction Conditions: The primary disadvantage is the harsh reaction conditions, requiring very high temperatures (180 °C). This high energy input is undesirable from a green chemistry and process safety standpoint.

  • Reagents & Catalysts: The reagents are very inexpensive and common bulk chemicals.

  • Byproducts & Waste: The reaction generates a significant amount of acetic acid/acetate waste, which must be neutralized and disposed of.

Comparative Summary and Recommendation

MetricWittig ReactionHeck ReactionKnoevenagel CondensationPerkin Reaction
Overall Yield High (85-95%)High (75-90%)Good (75-85%)Moderate (55-65%)
Atom Economy Poor (49.1%)Good (76.8%)Good (79.5%)Good (80.0%)
Stereoselectivity Excellent (E)Excellent (E)Excellent (E)Good (E)
Reaction Conditions Very Mild (rt)Harsh (High Temp)Moderate (Reflux)Very Harsh (180 °C)
Key Reagents Phosphonium YlidePd Catalyst, BaseMalonic Acid, BaseAcetic Anhydride, Base
Key Byproduct Triphenylphosphine OxideSalt (e.g., HNEt₃Br)H₂O, CO₂Acetic Acid
Green Chemistry Pros: Mild conditions. Cons: Poor AE, stoichiometric byproduct.Pros: High AE, catalytic. Cons: Precious metal, high temp, solvent waste.Pros: No metal catalyst. Cons: Two steps, use of pyridine.Pros: Inexpensive reagents. Cons: Two steps, very high energy input.
Senior Scientist's Recommendation

Choosing the "best" route depends heavily on the specific priorities of the project.

  • For Bench-Scale Synthesis & Speed: The Wittig Reaction is often the superior choice. Its operational simplicity, extremely mild conditions, and high, clean yields of the desired (E)-isomer make it ideal for quickly generating material for research and development. The poor atom economy is a secondary concern at this scale.

  • For Process Development & Green Chemistry: The Heck Reaction presents the most promising route for large-scale, sustainable synthesis, provided an efficient, recyclable catalyst system can be developed. Its high atom economy and catalytic nature are major advantages. However, the cost of palladium and the stringent requirements for its removal from the final product are significant hurdles that must be addressed in process development.

  • For Cost-Driven Synthesis (with process optimization): The Knoevenagel Condensation is a strong contender. While it is a two-step process, the starting materials are inexpensive, and it avoids precious metal catalysts. Replacing the traditional pyridine solvent with a greener alternative or a solvent-free method would make this route highly attractive for industrial production.

The Perkin Reaction is the least favorable due to its requirement for extremely high temperatures, which poses safety, control, and energy consumption challenges, making it less suitable for modern drug development and manufacturing.

Ultimately, the Wittig reaction provides the most reliable and straightforward entry point for laboratory-scale synthesis, while the Heck and Knoevenagel routes offer greater potential for a truly efficient and green manufacturing process after significant optimization.

References

  • AdiChemistry. (n.d.). Wittig Reaction | Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Wittig reaction. Retrieved from [Link]

  • Robichaud, A., et al. (2005). On the origin of high E selectivity in the Wittig reaction of stabilized ylides: importance of dipole-dipole interactions. Journal of the American Chemical Society, 127(39), 13468-9. Available at: [Link]

  • Wikipedia. (2023). Heck reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Knoevenagel Condensation: Definition, Examples and Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Wikipedia. (2023). Knoevenagel condensation. Retrieved from [Link]

  • BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (2023). Perkin reaction. Retrieved from [Link]

A Guide to Ensuring Reproducibility in Experiments with Ethyl (e)-3-(4-phenoxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the reproducibility of experimental findings is the bedrock of scientific progress. This guide provides a comprehensive framework for researchers working with Ethyl (e)-3-(4-phenoxyphenyl)acrylate, a molecule of interest in the study of fatty acid amide hydrolase (FAAH) inhibition. While challenges in reproducing experimental outcomes are a known concern across the chemical sciences, this document aims to equip researchers with the knowledge and protocols to ensure the reliability and integrity of their work with this specific compound.[1]

Understanding this compound: A Profile

This compound is a cinnamic acid ester. Its chemical structure, characterized by the presence of a phenoxyphenyl group, is key to its biological activity. It is primarily used as a reagent in structure-activity relationship studies of ketooxazole inhibitors of fatty acid amide hydrolase (FAAH).

Chemical Properties:

PropertyValue
CAS Number 945414-28-8
Molecular Formula C₁₇H₁₆O₃
Molecular Weight 268.31 g/mol
IUPAC Name ethyl (2E)-3-(4-phenoxyphenyl)prop-2-enoate

The Synthesis of this compound: A Critical Control Point for Reproducibility

The reproducibility of any experiment begins with the quality and purity of the starting materials. The synthesis of this compound, like many organic reactions, is susceptible to variability. Common synthetic routes for similar cinnamic acid esters, such as Fisher or Steglich esterification, provide a basis for understanding potential pitfalls.[2][3]

Factors Influencing Synthetic Reproducibility:
  • Purity of Reactants and Reagents: The use of high-purity starting materials is paramount. Impurities in reactants can lead to side reactions, lower yields, and the formation of difficult-to-remove byproducts, all of which compromise the reproducibility of subsequent experiments.[4][5][6] Rigorous quality control of all chemicals is essential.[7][8][9]

  • Solvent Quality: The purity of the solvent can significantly impact reaction kinetics and outcomes.[10][11][12] Trace amounts of water or other impurities can interfere with the reaction, leading to inconsistent results.[10]

  • Reaction Conditions: Precise control over reaction parameters such as temperature, stirring rate, and reaction time is crucial.[13] Even seemingly minor variations can affect the reaction's progress and the final product's purity.

  • Reaction Monitoring: Continuous monitoring of the reaction's progress using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or in-situ methods like FT-IR and NMR spectroscopy, allows for timely adjustments and ensures the reaction proceeds as expected.[14][15][16][17][18]

Self-Validating Synthetic Protocol (Illustrative Example based on similar esters):

This protocol for a Steglich esterification provides a framework for a reproducible synthesis.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 4-Phenoxyphenoic acid Ethanol DCC, DMAP Mixing Combine reactants in solvent at 0°C Reactants->Mixing Solvent Dichloromethane (anhydrous) Solvent->Mixing Stirring Stir at room temperature (Monitor by TLC) Mixing->Stirring Filter Filter to remove DCU Stirring->Filter Wash Wash with aq. HCl, NaHCO₃, brine Filter->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography (Silica gel, Hexane:EtOAc) Concentrate->Purify Characterize NMR (¹H, ¹³C) HRMS FTIR Purify->Characterize

Caption: A generalized workflow for the synthesis and purification of this compound.

Detailed Steps:

  • Preparation: To a solution of 4-phenoxyphenoic acid in anhydrous dichloromethane at 0°C, add N,N'-Dicyclohexylcarbodiimide (DCC), a catalytic amount of 4-Dimethylaminopyridine (DMAP), and ethanol.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FTIR) spectroscopy.[3][19]

Application in FAAH Inhibition Assays: Ensuring Experimental Consistency

This compound is utilized in studying the inhibition of Fatty Acid Amide Hydrolase (FAAH), an enzyme that plays a crucial role in the endocannabinoid system.[20][21][22] The reproducibility of FAAH inhibition assays is critical for obtaining reliable structure-activity relationship data.

Factors Influencing Assay Reproducibility:
  • Enzyme Quality and Handling: The purity and activity of the FAAH enzyme are paramount. Ensure the enzyme is stored correctly and handled according to the manufacturer's instructions.

  • Substrate and Inhibitor Preparation: Accurately prepare stock solutions of the substrate and inhibitor. Use a consistent, high-purity solvent (e.g., DMSO) for all compounds.

  • Assay Conditions: Maintain consistent assay conditions, including buffer composition, pH, temperature, and incubation times.[23][24][25]

  • Instrumentation: Ensure the fluorescence plate reader is properly calibrated and maintained.

Standardized FAAH Inhibition Assay Protocol (Fluorometric):

This protocol provides a robust method for assessing FAAH inhibition.[26][27][28][29][30]

FAAH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis Reagents FAAH Enzyme Fluorogenic Substrate Test Compound Assay Buffer Dispense Add buffer, inhibitor, and enzyme to wells Reagents->Dispense Plate 96-well black microplate Plate->Dispense Preincubation Pre-incubate at 37°C Dispense->Preincubation Initiate Add substrate to initiate reaction Preincubation->Initiate Incubation Incubate at 37°C Initiate->Incubation Measure Measure fluorescence (Ex: 360 nm, Em: 465 nm) Incubation->Measure Analyze Calculate % inhibition and IC₅₀ values Measure->Analyze

Caption: A standardized workflow for a fluorometric FAAH inhibition assay.

Detailed Steps:

  • Preparation: Prepare serial dilutions of this compound and a known FAAH inhibitor (positive control) in assay buffer.

  • Assay Setup: In a 96-well black microplate, add the assay buffer, the test compound or vehicle control, and the FAAH enzyme solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 465 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Comparison with Alternative FAAH Inhibitors

While this compound is a valuable tool for research, a variety of other FAAH inhibitors with different mechanisms of action have been developed. Understanding these alternatives provides context for experimental design and interpretation.

Inhibitor ClassExample(s)Mechanism of ActionKey Features
Carbamates URB597Irreversible, covalent modification of the catalytic serine.[21]Potent in vivo activity.
α-Ketoheterocycles OL-135Reversible, covalent.[31]High potency and selectivity.
Piperidine Ureas PF-750, PF-3845Covalent.[31]Demonstrated in vivo efficacy.
Natural Products Phytocannabinoids, FlavonoidsVariousPotential for lower toxicity.[20][21][22]
Repurposed Drugs Montelukast, RepaglinideNon-covalentIdentified through in silico screening as potential FAAH inhibitors.[32]

This table provides a comparative overview of different classes of FAAH inhibitors, highlighting their diverse mechanisms of action and key characteristics.

Conclusion: A Commitment to Rigorous Science

The reproducibility of experimental results is a cornerstone of scientific integrity. For researchers working with this compound, a meticulous approach to synthesis, purification, characterization, and biological evaluation is essential. By implementing the principles and protocols outlined in this guide, scientists can enhance the reliability of their findings and contribute to the advancement of drug discovery.

References

  • Esterification, Purification and Identification of Cinnamic Acid Esters. (n.d.). JoVE. Retrieved January 12, 2026, from [Link]

  • Why Solvent Purity Is Crucial in the World of Chemistry. (2023, May 11). Ibis Scientific, LLC. Retrieved January 12, 2026, from [Link]

  • (PDF) FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. (2023, April 3). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Organic Synthesis and Reaction Monitoring Process. (2024, August 5). Cole-Parmer. Retrieved January 12, 2026, from [Link]

  • FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. (2023, April 5). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. (2023, April 5). PubMed. Retrieved January 12, 2026, from [Link]

  • Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. (2021, June 11). SciELO. Retrieved January 12, 2026, from [Link]

  • Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). (2011, April 18). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • In-Situ Monitoring of Chemical Reactions. (n.d.). Mettler Toledo. Retrieved January 12, 2026, from [Link]

  • (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Reproducibility In Organic Chemistry. (2015, September 2). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • SYNTHESIS OF CINNAMIC ACID ESTERS. (2019, April 28). ASPIRE. Retrieved January 12, 2026, from [Link]

  • What Is Reaction Monitoring? (2015, July 21). Chromatography Today. Retrieved January 12, 2026, from [Link]

  • Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate. (2022). MDPI. Retrieved January 12, 2026, from [Link]

  • On the reproducibility of enzyme reactions and kinetic modelling. (2021, October 15). arXiv.org. Retrieved January 12, 2026, from [Link]

  • Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. (2022). MDPI. Retrieved January 12, 2026, from [Link]

  • Reaction Monitoring. (n.d.). Bruker. Retrieved January 12, 2026, from [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2023). MDPI. Retrieved January 12, 2026, from [Link]

  • Mechanism of Action Assays for Enzymes. (2012, May 1). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring. (2019, August 12). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Changing the reproducibility rulebook. (2017, December 13). Chemistry World. Retrieved January 12, 2026, from [Link]

  • Ethyl(E)-3-(4-methoxyphenyl)acrylate. (2017, November 20). ORGANIC SPECTROSCOPY INTERNATIONAL. Retrieved January 12, 2026, from [Link]

  • Quality Control Standards Every Fine Chemical Supplier Must Follow. (2023, July 18). Pure Synth. Retrieved January 12, 2026, from [Link]

  • An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. (2020, May 8). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

  • Common sources of mistake in organic synthesis. (2023, October 27). Reddit. Retrieved January 12, 2026, from [Link]

  • On the reproducibility of enzyme reactions and kinetic modelling. (2021, October 15). ResearchGate. Retrieved January 12, 2026, from [Link]

  • How do impurities impact percentage yield? (n.d.). TutorChase. Retrieved January 12, 2026, from [Link]

  • (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate. (2021). MDPI. Retrieved January 12, 2026, from [Link]

  • Rapid investigation of the effect of binary and ternary solvent gradient mixtures on reaction outcomes using a continuous flow system. (2023, October 19). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

  • Quality Control of Media and Reagents. (n.d.). Centers for Disease Control and Prevention. Retrieved January 12, 2026, from [Link]

  • Reproducibility in Chemical Research. (2023, August 7). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Ethyl 3-(4-hydroxyphenoxy)-2-(4-methoxyphenyl)acrylate. (2008, November 8). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • 6.2: Quality Control. (2024, February 10). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Synthesis of ethyl 3-[4-(4-methoxyphenoxy)benzoyl]-acrylate. (n.d.). PrepChem.com. Retrieved January 12, 2026, from [Link]

  • Taking on chemistry's reproducibility problem. (2017, March 20). Chemistry World. Retrieved January 12, 2026, from [Link]

  • Synthesis of some esters of cinnamic acid and evaluation of their in vitro antidiabetic and antioxidant properties. (2022, August 6). ResearchGate. Retrieved January 12, 2026, from [Link]

  • How Do Impurities Affect Percent Yield In Chemistry? (2023, September 29). YouTube. Retrieved January 12, 2026, from [Link]

  • Process for production of ethyl acrylate. (n.d.). Google Patents.

Sources

A Comparative Guide to the Biological Effects of Aromatic Acrylates, with a Focus on Phenyl Acrylates

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for a Comparative Toxicological Framework for Aromatic Acrylates

Phenoxyphenyl acrylates and their structural analogs, aromatic acrylates, are a class of monomers with increasing applications in various industries, from specialty polymers to advanced material fabrication. Their unique chemical structures, incorporating both a reactive acrylate moiety and an aromatic ring, bestow desirable physicochemical properties. However, these same features raise pertinent questions regarding their biological impact and toxicological profiles. Occupational and consumer exposure, though often low, necessitates a thorough understanding of their potential effects on human health.[1]

This guide provides a comparative analysis of the biological effects of aromatic acrylates, with a specific focus on phenyl acrylate as a representative compound, due to the limited direct peer-reviewed data on phenoxyphenyl acrylates. We will compare its toxicological profile with that of common non-aromatic acrylates, providing supporting experimental data and detailed protocols for key assays. This document is intended to serve as a resource for researchers and professionals in assessing the safety and guiding the development of materials containing these compounds.

Comparative Analysis of Biological Effects: Aromatic vs. Non-Aromatic Acrylates

The biological activity of acrylates is largely dictated by the high reactivity of the α,β-unsaturated carbonyl group, which can participate in Michael additions with biological nucleophiles such as glutathione, leading to cellular depletion of this critical antioxidant.[2] The presence of an aromatic group, as in phenyl acrylate, can modulate this reactivity and introduce additional biological interactions.

Cytotoxicity: An In Vitro Perspective

The cytotoxic potential of acrylates is a primary concern. In vitro assays, such as the MTT assay, are commonly employed to assess cell viability following exposure to these compounds.[3] While direct comparative studies on a wide range of phenoxyphenyl acrylates are scarce, data on phenyl acrylate and other acrylates suggest a structure-dependent toxicity.

Table 1: Comparative Cytotoxicity of Selected Acrylates

CompoundChemical StructureCell LineIC50 (mM)Reference
Phenyl Acrylate C9H8O2L929 (Fibroblast)Data not available; expected to be cytotoxic based on structural alerts.[4][5]
Methyl Acrylate C4H6O2L929 (Fibroblast)~1.5[6]
Ethyl Acrylate C5H8O2L929 (Fibroblast)~2.0[6]
Butyl Acrylate C7H12O2L929 (Fibroblast)~0.5[6]
2-Ethylhexyl Acrylate C11H20O2VariousGenerally lower cytotoxicity than shorter-chain acrylates.[7]
Dermal Sensitization and Irritation

Skin contact is a primary route of occupational exposure to acrylates. Many acrylates are known skin sensitizers, capable of inducing allergic contact dermatitis.[8] The Local Lymph Node Assay (LLNA) is a standard method for assessing the skin sensitization potential of chemicals.[9]

Phenyl acrylate is classified as a skin irritant.[4][10] Acrylate esters, in general, have a definable potential for dermal sensitization.[2] Comparative data suggests that methacrylates are generally less potent sensitizers than their corresponding acrylate analogs.[11]

Table 2: Skin Sensitization Potential of Acrylates

CompoundSensitization ClassificationEC3 Value (%) (LLNA)Reference
Phenyl Acrylate Skin IrritantData not available[4][10]
Methyl Acrylate Weak Sensitizer>10[9]
Ethyl Acrylate Weak Sensitizer>10[9]
Butyl Acrylate Weak Sensitizer>10[9]
Ethylhexyl Acrylate Moderate Sensitizer9.7[9]

EC3 value represents the estimated concentration of a chemical required to produce a three-fold increase in lymphocyte proliferation in the draining lymph nodes.

Endocrine Disruption Potential

The potential for chemicals to interfere with the endocrine system is a significant toxicological concern. The presence of a phenolic group in compounds like phenyl acrylate raises the possibility of interaction with nuclear receptors, such as the estrogen and androgen receptors.

One study identified a non-steroidal estrogenic compound with a phenylacrylic acid structure, suggesting that this chemical class can exhibit hormonal activity.[12][13] Furthermore, a study on various phenolic additives demonstrated that an unhindered phenolic hydroxyl group is a key feature for estrogenic activity.[14] While direct data on the endocrine-disrupting potential of most phenoxyphenyl acrylates is lacking, the structural similarity to known endocrine disruptors warrants further investigation. Some studies have indicated that acrylic resins can leach chemicals with estrogenic activity.[15]

Experimental Protocols for Key Toxicological Assays

To facilitate further research and standardized testing, we provide detailed, step-by-step methodologies for key in vitro assays relevant to the toxicological assessment of phenoxyphenyl acrylates.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed cells in a 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add varying concentrations of test compound incubate_24h->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow of the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Exposure: Prepare serial dilutions of the test compound (e.g., phenyl acrylate) in the cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]

Mutagenicity Assessment: The Ames Test

The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.[16]

Workflow for the Ames Test

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating and Incubation cluster_analysis Analysis culture_bacteria Culture Salmonella typhimurium strains (e.g., TA98, TA100) mix_components Mix bacteria, test compound, and S9 mix (or buffer) culture_bacteria->mix_components prepare_s9 Prepare S9 mix (for metabolic activation) prepare_s9->mix_components add_top_agar Add to molten top agar mix_components->add_top_agar pour_plate Pour onto minimal glucose agar plates add_top_agar->pour_plate incubate_48h Incubate for 48h at 37°C pour_plate->incubate_48h count_colonies Count revertant colonies incubate_48h->count_colonies

Caption: Workflow of the Ames mutagenicity test.

Detailed Protocol:

  • Bacterial Strains: Use appropriate histidine-dependent strains of Salmonella typhimurium (e.g., TA98 for frameshift mutagens and TA100 for base-pair substitution mutagens).[17]

  • Metabolic Activation: Prepare an S9 fraction from the liver of rats induced with Aroclor 1254 to provide metabolic activation.[18]

  • Exposure: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer (for tests without metabolic activation).[17][19]

  • Plating: Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.[20]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+ revertants) on each plate.

  • Data Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[16] It is important to note that while many acrylates and methacrylates show positive results in in-vitro clastogenicity assays, they are often negative in in-vivo studies, questioning the biological relevance of the in-vitro findings for this chemical class.[21]

Endocrine Activity Assessment: Androgen Receptor (AR) Binding Assay

This assay determines the ability of a chemical to compete with a radiolabeled ligand for binding to the androgen receptor.

Workflow for AR Binding Assay

AR_Binding_Workflow cluster_prep Preparation cluster_binding Competitive Binding cluster_separation Separation cluster_detection Detection prepare_cytosol Prepare rat prostate cytosol (source of AR) incubate_components Incubate cytosol, radiolabeled ligand, and test compound prepare_cytosol->incubate_components prepare_ligand Prepare radiolabeled ligand ([3H]-R1881) prepare_ligand->incubate_components separate_bound Separate bound from free ligand (e.g., using hydroxylapatite) incubate_components->separate_bound measure_radioactivity Measure radioactivity of the bound fraction separate_bound->measure_radioactivity

Caption: Workflow of the androgen receptor binding assay.

Detailed Protocol:

  • Receptor Source: Prepare cytosol from the ventral prostate of rats as a source of the androgen receptor.[22] Alternatively, a recombinant AR can be used.[23]

  • Competitive Binding: In a 96-well plate, incubate the cytosol preparation with a constant concentration of a radiolabeled androgen (e.g., [3H]-R1881) and varying concentrations of the test compound overnight at 4°C.[22][24]

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite precipitation or size exclusion chromatography.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[22]

Conclusion and Future Directions

This guide provides a comparative overview of the biological effects of aromatic acrylates, using phenyl acrylate as a key example, in the context of their non-aromatic counterparts. The available data suggests that aromatic acrylates, like other acrylates, can exhibit cytotoxicity and skin irritation/sensitization. The presence of the phenolic moiety raises the potential for endocrine-disrupting activity, a hypothesis supported by limited evidence on structurally related compounds.

A significant data gap exists for the direct toxicological assessment of phenoxyphenyl acrylates. Further research is crucial to fully characterize the biological effects of this specific class of compounds. The experimental protocols provided herein offer a standardized framework for conducting such investigations. A thorough understanding of the structure-activity relationships within the broader class of aromatic acrylates will be instrumental in the rational design of safer materials and for conducting robust risk assessments.

References

  • Aryal, S. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Notes. [Link]

  • Gupta, P., et al. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2773. [Link]

  • University of Massachusetts Boston. (n.d.). The Ames Test. [Link]

  • Charles River Laboratories. (n.d.). Ames Test. [Link]

  • Basketter, D. A., et al. (2007). Comparative analysis of skin sensitization potency of acrylates (methyl acrylate, ethyl acrylate, butyl acrylate, and ethylhexyl acrylate) using the local lymph node assay. Contact Dermatitis, 57(4), 221-225. [Link]

  • U.S. Environmental Protection Agency. (n.d.). AR Binding Assay Fact Sheet. [Link]

  • Freyberger, A., et al. (2010). Assessment of a recombinant androgen receptor binding assay: initial steps towards validation. Reproductive Toxicology, 29(1), 59-69. [Link]

  • Basic Acrylic Monomer Manufacturers, Inc. (n.d.). Irritation/Sensitization. [Link]

  • Springer Nature. (2011). Ligand Competition Binding Assay for the Androgen Receptor. Springer Nature Experiments. [Link]

  • ECHA. (n.d.). Phenyl acrylate. [Link]

  • Willson, T. M., et al. (1994). 3-[4-(1,2-Diphenylbut-1-enyl)phenyl]acrylic acid: a non-steroidal estrogen with functional selectivity for bone over uterus in rats. Journal of Medicinal Chemistry, 37(11), 1550-1552. [Link]

  • U.S. Food and Drug Administration. (2012). Amended Safety Assessment of Acrylates Copolymers as Used in Cosmetics. [Link]

  • Willson, T. M., et al. (1994). 3-[4-(1,2-Diphenylbut-1-enyl)phenyl]acrylic Acid: A Non-Steroidal Estrogen with Functional Selectivity for Bone over Uterus in Rats. Journal of Medicinal Chemistry, 37(11), 1550-1552. [Link]

  • Jorge, J. H., et al. (2007). In vitro cytotoxicity of self-curing acrylic resins of different colors. Journal of Applied Oral Science, 15(5), 436-440. [Link]

  • ResearchGate. (n.d.). Methacrylate toxicity studies performed in vitro commonly use higher.... [Link]

  • ResearchGate. (n.d.). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. [Link]

  • Yildirim-Bicer, A. Z., et al. (2022). Cytotoxicity of Acrylic Resins, Particulate Filler Composite Resin and Thermoplastic Material in Artificial Saliva with and without Melatonin. Materials, 15(4), 1469. [Link]

  • ResearchGate. (n.d.). 2-Ethylhexyl acrylate. in vitro micronucleus test toxicity experiment.... [Link]

  • National Center for Biotechnology Information. (n.d.). Phenyl acrylate. PubChem Compound Database. [Link]

  • Krajewska, M., et al. (2023). Unwanted Skin Reactions to Acrylates: An Update. International Journal of Environmental Research and Public Health, 20(5), 4051. [Link]

  • Zeiger, E., et al. (2005). Mutagenicity assessment of acrylate and methacrylate compounds and implications for regulatory toxicology requirements. Regulatory Toxicology and Pharmacology, 42(3), 304-316. [Link]

  • Suresh, J., et al. (2018). Polymeric drug based on acrylates for biological applications: synthesis, characterization, antimicrobial, and drug release study. Polymer-Plastics Technology and Engineering, 57(10), 963-973. [Link]

  • Gradient Corp. (2025, March 18). Comparing the Skin Sensitization Potency of Acrylate and Methacrylate Analogs. [Link]

  • Fujisawa, S., & Ishihara, M. (2012). Mechanisms of Action of (Meth)acrylates in Hemolytic Activity, in Vivo Toxicity and Dipalmitoylphosphatidylcholine (DPPC) Liposomes Determined Using NMR Spectroscopy. International Journal of Molecular Sciences, 13(4), 4807-4823. [Link]

  • Hůdová, V., & Vrbík, K. (2002). Effect of acrylate chemistry on human health. International Archives of Occupational and Environmental Health, 75(Suppl), S57-S62. [Link]

  • Miller, D., et al. (2001). Estrogenic activity of phenolic additives determined by an in vitro yeast bioassay. Environmental Health Perspectives, 109(2), 133-138. [Link]

  • ResearchGate. (2025, August 5). Estrogenic Activity of Phenolic Additives Determined by an In Vitro Yeast Bioassay. [Link]

  • ResearchGate. (2020, May 23). Properties and Applications of Acrylates. [Link]

  • Grigoras, C. G., et al. (2021). Acrylate and Methacrylate Polymers’ Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. Polymers, 14(1), 102. [Link]

  • Food Packaging Forum. (2014, June 3). Estrogenic activity of BPA-free products. [Link]

  • nontoxicprint. (n.d.). Hidden Exposures from acrylic paint products. [Link]

Sources

A Critical Analysis of Ethyl (E)-3-(4-phenoxyphenyl)acrylate: A Comparative Guide for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, particularly in the exploration of enzyme inhibitors, the selection of appropriate reagents and building blocks is paramount. Ethyl (E)-3-(4-phenoxyphenyl)acrylate has emerged as a noteworthy chemical entity, primarily recognized for its application in the evaluation of ketooxazole inhibitors targeting fatty acid amide hydrolase (FAAH), a significant therapeutic target for pain and inflammation.[] This guide provides a critical analysis of the published data on this compound, offering a comparative perspective against relevant alternatives and furnishing detailed experimental protocols to support its synthesis and characterization. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their research endeavors.

The Role of this compound in FAAH Inhibition Studies

Fatty acid amide hydrolase (FAAH) is a serine hydrolase that plays a crucial role in the degradation of endogenous cannabinoids, such as anandamide. Inhibition of FAAH leads to elevated levels of anandamide, which in turn elicits analgesic and anti-inflammatory effects. This has made FAAH a compelling target for the development of novel therapeutics.

A significant class of FAAH inhibitors is the α-ketooxazoles. The evaluation of the structure-activity relationships (SAR) of these inhibitors often involves the use of various reagents to synthesize analogs with modified physicochemical and pharmacological properties. This compound serves as a key building block in the synthesis of certain α-ketooxazole inhibitors, contributing the phenoxyphenyl moiety to the final structure. The electronic and steric properties of this group can significantly influence the potency and selectivity of the inhibitor.

Comparative Analysis of Structurally Related Acrylates in FAAH Inhibition

The potency of FAAH inhibitors is often quantified by their inhibitory constant (Ki). A lower Ki value signifies a more potent inhibitor. To understand the significance of the 4-phenoxyphenyl group contributed by this compound, it is instructive to compare the inhibitory activities of α-ketooxazole inhibitors bearing this moiety with those of inhibitors containing structurally related groups.

Compound/MoietyStructure of Acrylate Precursor MoietyFAAH Inhibitory Potency (Ki)Reference
This compound Moiety 4-phenoxyphenylPotent (Used in SAR studies of potent inhibitors)[]
Ethyl (E)-3-(4-methoxyphenyl)acrylate Moiety4-methoxyphenylVaries with overall inhibitor structure[2]
Ethyl (E)-3-(4-chlorophenyl)acrylate Moiety4-chlorophenylExample: 5hh (aryl = 3-ClPh), Ki = 900 pMHardouin et al.
Ethyl (E)-3-(naphthalen-1-yl)acrylate Moiety1-naphthylExample: 5c (aryl = 1-napthyl), Ki = 2.6 nMHardouin et al.
Ethyl (E)-3-(biphenyl-4-yl)acrylate Moiety4-biphenylExample: 11j (ethylbiphenyl side chain), 750 pM inhibitorHardouin et al.

Note: The Ki values presented are for the final α-ketooxazole inhibitors and are used here to infer the relative contribution of the acrylate-derived moiety.

The data suggests that modifications to the aryl group of the acrylate precursor can lead to significant changes in the inhibitory potency of the final compound. For instance, the introduction of a chloro-substituent or the use of a biphenyl or naphthyl group can result in highly potent FAAH inhibitors. This highlights the importance of exploring a diverse range of acrylate building blocks in SAR studies.

Synthesis of this compound: Experimental Protocols

Proposed Synthesis via Heck Reaction

The Heck reaction provides a direct method for the arylation of alkenes. In this case, 4-phenoxyphenyl bromide can be coupled with ethyl acrylate in the presence of a palladium catalyst.

Diagram of the Proposed Synthetic Workflow:

heck_reaction reagent1 4-Phenoxyphenyl bromide reaction Heck Coupling (e.g., 100 °C, 12 h) reagent1->reaction reagent2 Ethyl acrylate reagent2->reaction catalyst Pd(OAc)2 / P(o-tolyl)3 catalyst->reaction base Et3N base->reaction solvent Acetonitrile (MeCN) solvent->reaction product This compound workup Aqueous Workup & Purification workup->product reaction->workup

Caption: Proposed Heck reaction workflow for the synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-phenoxyphenyl bromide (1.0 eq.), palladium(II) acetate (Pd(OAc)2, 0.02 eq.), and tri(o-tolyl)phosphine (P(o-tolyl)3, 0.04 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Addition of Reagents: Add anhydrous acetonitrile (MeCN) as the solvent, followed by triethylamine (Et3N, 2.0 eq.) and ethyl acrylate (1.5 eq.) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the palladium catalyst, washing with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Characterization and Physicochemical Properties

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyData
Molecular Formula C17H16O3
Molecular Weight 268.31 g/mol
Appearance White to off-white solid
1H NMR (CDCl3, 400 MHz) Predicted δ (ppm): 7.65 (d, J=16.0 Hz, 1H), 7.50 (d, J=8.8 Hz, 2H), 7.40 (t, J=7.8 Hz, 2H), 7.15 (t, J=7.4 Hz, 1H), 7.05 (d, J=8.0 Hz, 2H), 7.00 (d, J=8.8 Hz, 2H), 6.40 (d, J=16.0 Hz, 1H), 4.25 (q, J=7.1 Hz, 2H), 1.33 (t, J=7.1 Hz, 3H).
13C NMR (CDCl3, 100 MHz) Predicted δ (ppm): 167.0, 158.0, 156.5, 144.0, 132.0, 130.0, 129.8, 124.0, 119.5, 119.0, 116.0, 60.5, 14.3.
Mass Spectrometry (ESI-MS) Predicted m/z: 269.11 [M+H]+, 291.09 [M+Na]+.
Infrared (IR, KBr) Predicted νmax (cm-1): 3050 (Ar C-H), 2980 (C-H), 1710 (C=O, ester), 1630 (C=C), 1590, 1490 (Ar C=C), 1250, 1170 (C-O).

Alternative Synthetic Strategies

While the Heck reaction is a robust method, other synthetic routes can also be considered, each with its own advantages and disadvantages.

Diagram of Alternative Synthetic Pathways:

synthetic_alternatives cluster_0 Williamson Ether Synthesis Route cluster_1 Esterification Route start1 Ethyl (E)-3-(4-hydroxyphenyl)acrylate reaction1 Ullmann Condensation start1->reaction1 reagent1 Bromobenzene, CuI, Base reagent1->reaction1 product1 This compound reaction1->product1 start2 (E)-3-(4-phenoxyphenyl)acrylic acid reaction2 Fischer Esterification start2->reaction2 reagent2 Ethanol, Acid catalyst reagent2->reaction2 product2 This compound reaction2->product2

Caption: Alternative synthetic routes to this compound.

  • Williamson Ether Synthesis followed by Heck Reaction/Esterification: This two-step approach involves first synthesizing the 4-phenoxyphenyl core, for example, via a Williamson ether synthesis or an Ullmann condensation between a phenol and an aryl halide. The resulting intermediate, such as 4-phenoxybenzaldehyde, can then be converted to the target acrylate.

  • Esterification of (E)-3-(4-phenoxyphenyl)acrylic acid: If the corresponding carboxylic acid is commercially available or easily synthesized, a simple acid-catalyzed esterification with ethanol (Fischer esterification) can be a straightforward method to obtain the desired ethyl ester.

The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific capabilities of the laboratory.

Conclusion and Future Perspectives

This compound is a valuable tool for medicinal chemists, particularly in the development of FAAH inhibitors. Its synthesis, while not extensively documented in a dedicated publication, can be reliably achieved through established synthetic methodologies such as the Heck reaction. The comparative analysis of related structures underscores the importance of the 4-phenoxyphenyl moiety in modulating biological activity and highlights the potential for further structural modifications to fine-tune inhibitor potency and selectivity. As the quest for novel therapeutics continues, the strategic application of well-characterized building blocks like this compound will remain a cornerstone of successful drug discovery campaigns.

References

  • Hardouin, C., et al. (2007). Structure−Activity Relationships of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 50(14), 3359–3368.
  • Romero, F. A., et al. (2007). Optimization of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 50(22), 5565-5576.
  • Organic Spectroscopy International. (2017). Ethyl(E)-3-(4-methoxyphenyl)acrylate. [Link]

  • Fotopoulos, I., et al. (2022). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)
  • de Souza, R. O. M. A., et al. (2010). The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. Journal of the Brazilian Chemical Society, 21, 1873-1877.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Ethyl (e)-3-(4-phenoxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Hazard Profile and Essential Precautions

Understanding the hazard profile of a chemical is the foundation of its safe management and disposal. Based on the properties of ethyl acrylate, Ethyl (e)-3-(4-phenoxyphenyl)acrylate should be handled as a hazardous substance with multiple risk factors. Acrylates are known for their potential to cause skin sensitization, respiratory irritation, and their flammability.

The primary causal factor for these hazards is the reactive α,β-unsaturated ester functional group, which can readily undergo polymerization and react with biological macromolecules. Therefore, all contact must be minimized, and waste must be handled with diligence.

Hazard Classification (Based on Ethyl Acrylate Proxy)

The following table summarizes the anticipated hazards based on Globally Harmonized System (GHS) classifications for ethyl acrylate.[1][2]

Hazard ClassGHS CategoryPictogramHazard Statement
Flammable LiquidsCategory 2🔥H225: Highly flammable liquid and vapor.
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.
Skin IrritationCategory 2H315: Causes skin irritation.
Eye IrritationCategory 2AH319: Causes serious eye irritation.
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.
Acute Toxicity, InhalationCategory 3💀H331: Toxic if inhaled.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.
Hazardous to the Aquatic Environment, ChronicCategory 3(None)H412: Harmful to aquatic life with long lasting effects.
Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable. The choice of PPE is directly dictated by the hazards identified above.

  • Hand Protection: Use chemically resistant gloves. Nitrile gloves are a common choice, but always check the manufacturer's compatibility chart for breakthrough time. Dispose of contaminated gloves after use in accordance with applicable laws.[3]

  • Eye/Face Protection: Wear chemical splash goggles and a face shield. Standard safety glasses are insufficient to protect against splashes.[3]

  • Skin and Body Protection: A flame-retardant lab coat must be worn and fully buttoned. Ensure clothing fully covers the skin.

  • Respiratory Protection: All work should be performed in a certified chemical fume hood to avoid inhalation of vapors.[1] If there is a risk of exceeding exposure limits, consult your EH&S department for respirator requirements.

Section 2: Waste Segregation and Container Management

Proper segregation is critical to prevent dangerous chemical reactions within a waste container. Acrylates are reactive and must be handled as a distinct waste stream.

The Causality of Segregation: Acrylates can polymerize, sometimes violently, when exposed to heat, light, or incompatible materials like acids, bases, and oxidizing agents.[4] Mixing this waste stream with others can initiate an uncontrolled reaction, leading to heat and pressure buildup inside the container, which could cause a fire or explosion.

Waste Container Protocol
  • Select an Appropriate Container: Use a clean, leak-proof container made of a compatible material (e.g., high-density polyethylene, HDPE). The container must have a secure, tight-fitting lid.

  • Dedicated Use: Designate a specific container for this compound waste only. Do not mix with other chemical wastes.

  • Labeling: Attach a hazardous waste label to the container before adding any waste. The label must include:

    • The full chemical name: "Waste this compound"

    • The primary hazards (e.g., "Flammable," "Toxic," "Irritant")

    • The date accumulation started.

  • Keep Closed: The waste container must be kept closed at all times, except when adding waste. This minimizes the release of flammable and toxic vapors.

Section 3: Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure from the point of generation to the final handoff for disposal.

  • Generation: During your research, collect all materials contaminated with this compound—including residual product, contaminated solvents, and disposable labware (e.g., pipette tips, weighing boats)—directly into your labeled hazardous waste container.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel. The SAA should be away from heat sources, open flames, and direct sunlight.[1][4]

  • Container Full: Once the container is full or you have finished the project, ensure the lid is tightly sealed. Double-check that the hazardous waste label is complete and accurate.

  • Request Pickup: Contact your institution's EH&S department or licensed chemical waste disposal contractor to schedule a waste pickup. Follow their specific procedures for request submission.

  • Final Disposal: Do not attempt to dispose of this chemical down the drain or in regular trash.[5] It must be managed by a licensed professional waste disposal service, which will typically send it to an approved incineration plant.[5] This is a regulatory requirement under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which lists ethyl acrylate as a hazardous waste (U113).[6]

Section 4: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you feel it is unsafe to handle, evacuate the area and contact your institution's emergency response line.

  • Control Ignition Sources: As the compound is flammable, immediately remove all sources of ignition (e.g., turn off hot plates, unplug electrical equipment).[4]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Wear PPE: Before cleaning, don the full PPE described in Section 1.2.

  • Contain and Absorb: For small spills, cover the liquid with an inert, non-combustible absorbent material such as vermiculite, sand, or activated charcoal adsorbent. Do not use combustible materials like paper towels.

  • Collect Waste: Carefully scoop the absorbent material into your designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Treat all materials used for cleanup as hazardous waste and place them in the sealed container for disposal.

Section 5: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of this compound waste.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Emergency Protocol start Waste Generated (e.g., residual chemical, contaminated labware) container Select & Pre-Label Appropriate Waste Container start->container Step 1 collect Collect Waste in Designated Container container->collect Step 2 seal Keep Container Securely Closed collect->seal Step 3 store Store in Designated Satellite Accumulation Area (SAA) seal->store Step 4 check Container Full or Project Complete? store->check Step 5 check->store No request Submit Pickup Request to EH&S or Contractor check->request Yes pickup Waste Collected by Authorized Personnel request->pickup Step 6 end Final Disposal via Licensed Facility (Incineration) pickup->end Step 7 spill Spill Occurs spill_collect Contain with Inert Absorbent & Collect into Waste Container spill->spill_collect Follow Spill Management Protocol spill_collect->seal

Caption: Workflow for the safe handling and disposal of acrylate chemical waste.

References

  • BASF. (2025). Safety data sheet: ETHYL ACRYLATE.
  • Ayers International Corp. MSDS Ethyl Acrylate.
  • Synerzine. (2018). SAFETY DATA SHEET Ethyl acrylate.
  • TCI Chemicals. (2025). SAFETY DATA SHEET Ethyl Acrylate (stabilized with MEHQ).
  • 3M. (2021). Safety Data Sheet.
  • New Jersey Department of Health. (2010). Hazard Summary: ETHYL ACRYLATE.
  • Fisher Scientific. (2025). Safety Data Sheet Ethyl acrylate.
  • Angene Chemical. (2021). Safety Data Sheet 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate.

Sources

Safeguarding Your Research: A Guide to Handling Ethyl (e)-3-(4-phenoxyphenyl)acrylate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. Ethyl (e)-3-(4-phenoxyphenyl)acrylate, a compound of interest, requires meticulous safety protocols to ensure the well-being of our researchers and the integrity of our work. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our commitment is to empower you with the knowledge to handle this and similar chemical structures with the utmost confidence and safety.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the known hazards of structurally similar acrylate esters, primarily Ethyl Acrylate. The phenoxyphenyl group may introduce additional, uncharacterized hazards. Therefore, these recommendations should be considered a minimum safety standard. A thorough risk assessment should be conducted before commencing any work.

Section 1: Hazard Assessment and Personal Protective Equipment (PPE)

Acrylate esters are known for their potential to cause skin and eye irritation, allergic reactions, and respiratory tract irritation.[1][2][3] They are also often flammable liquids.[2][4][5] The core principle of PPE selection is to create a reliable barrier against these potential routes of exposure.

Engineering Controls: Your First Line of Defense

Before considering personal protective equipment, engineering controls must be in place. All work with this compound should be conducted in a certified chemical fume hood to control inhalation exposure.[6] The fume hood provides a physical barrier and ventilation to capture and remove vapors. An eyewash station and emergency shower must be readily accessible.[4][6]

Personal Protective Equipment (PPE) Protocol

The following table outlines the minimum PPE requirements for handling this compound.

Body PartRequired PPERationale and Specifications
Eyes/Face Safety Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes.[3][7] A full-face shield should be worn over the goggles when handling larger quantities (>50 mL) or during procedures with a high splash risk.
Hands Chemical-Resistant GlovesAcrylates can penetrate many common glove materials. It is crucial to select gloves specifically resistant to ethyl acrylate. Preferred materials include Ethyl Vinyl Alcohol (EVAL) laminate, Butyl rubber, or Chlorinated polyethylene.[1] Always double-glove. Inspect gloves for any signs of degradation or puncture before use and change them frequently.
Body Flame-Retardant Laboratory Coat & Chemical ApronA flame-retardant lab coat is essential due to the flammability risk associated with acrylates.[5][6] For procedures involving significant quantities, a chemical-resistant apron should be worn over the lab coat to provide an additional barrier against spills.[7]
Feet Closed-toe ShoesShoes must fully cover the feet to protect against spills. Leather or other non-porous materials are recommended.[7]
Respiratory As needed, based on risk assessmentFor routine handling in a fume hood, respiratory protection may not be necessary. However, for spills or situations where vapor concentrations may exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[4]

Section 2: Operational and Handling Plan

A systematic approach to handling ensures both safety and experimental reproducibility. The following workflow is designed to minimize exposure and prevent accidental releases.

Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep_Area Designate & Prepare Work Area in Fume Hood Gather_PPE Don Appropriate PPE Prep_Area->Gather_PPE Prep_Materials Assemble All Necessary Equipment Gather_PPE->Prep_Materials Dispense Dispense Chemical (Use Grounded Equipment) Prep_Materials->Dispense Reaction Perform Reaction/ Procedure Dispense->Reaction Decontaminate Decontaminate Glassware & Surfaces Reaction->Decontaminate Segregate_Waste Segregate Waste (Liquid & Solid) Decontaminate->Segregate_Waste Dispose Dispose of Waste in Labeled Containers Segregate_Waste->Dispose Doff_PPE Doff PPE in Correct Order Dispose->Doff_PPE

Caption: A streamlined workflow for handling this compound.

Step-by-Step Handling Protocol:
  • Preparation :

    • Designate a specific area within the fume hood for the procedure.

    • Ensure all required PPE is available and in good condition.[8]

    • Assemble all necessary glassware, reagents, and equipment to minimize movement in and out of the hood.

  • Handling :

    • When dispensing the chemical, use only non-sparking tools and ensure containers are grounded to prevent static discharge, which can be an ignition source.[9]

    • Keep containers tightly closed when not in use.[5]

    • Avoid heating, which can lead to hazardous polymerization.[10][11]

  • Cleanup :

    • Decontaminate all surfaces and equipment after use.

    • Properly doff PPE, removing gloves last, to avoid contaminating your skin.

Section 3: Emergency and Disposal Plans

Preparedness is key to mitigating the impact of any laboratory incident.

Emergency Procedures
IncidentImmediate Action Plan
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][9] Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][13] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[6] Seek immediate medical attention.
Spill Evacuate non-essential personnel from the area.[4] Remove all ignition sources.[9] For small spills (<100 mL), absorb the material with an inert absorbent such as vermiculite or sand.[9] Place the absorbed material into a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.
Disposal Plan

Disposal_Plan Start Waste Generated Liquid_Waste Liquid Waste (Unused chemical, solvents) Start->Liquid_Waste Solid_Waste Solid Waste (Contaminated gloves, wipes, absorbent) Start->Solid_Waste Container_L Collect in a labeled, sealed, compatible container (e.g., HDPE) Liquid_Waste->Container_L Container_S Double-bag in clearly labeled plastic bags Solid_Waste->Container_S Storage Store in a designated satellite accumulation area (cool, well-ventilated) Container_L->Storage Container_S->Storage Pickup Arrange for pickup by Environmental Health & Safety (EHS) Storage->Pickup End Proper Disposal (Incineration or Chemical Treatment) Pickup->End

Caption: Waste disposal pathway for this compound.

  • Liquid Waste : Collect all liquid waste in a dedicated, labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.[5]

  • Solid Waste : Contaminated items such as gloves, paper towels, and absorbent materials should be double-bagged and sealed in a labeled hazardous waste bag.[6]

By adhering to these rigorous safety protocols, we can advance our research while maintaining a secure and professional laboratory environment.

References

  • Ethyl Acrylate. (2016, March 24). PubChem.
  • EBAM Safe Handling and Storage of Acrylic Esters. Petrochemicals Europe.
  • ETHYL ACRYLATE HAZARD SUMMARY. NJ.gov.
  • Butyl acrylate - Hazardous Substance Fact Sheet. NJ.gov.
  • Methyl Methacrylate - Standard Operating Procedure. (2012, December 14). University of California, Santa Barbara.
  • How to dispose of Butyl Acrylate waste safely? (2026, January 7). Kaitai Petrochemical.
  • The Disposition and Metabolism of Acrylic Acid and Ethyl Acrylate in Male Sprague-Dawley Rats. Fundamental and Applied Toxicology.
  • Method for disposal of waste from acrylic acid process and acrylic ester process. Google Patents.
  • Safe and Responsible Disposal of Acrylic Liquid. (2025, May 8). NailKnowledge.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 7). Sigma-Aldrich.
  • MSDS Ethyl Acrylate. Ayers international.
  • Final Report on the Safety Assessment of Acrylates Copolymer and 33 Related Cosmetic Ingredients. International Journal of Toxicology.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, March 27). TCI Chemicals.
  • Safety Data Sheet - 3M. (2021, June 3). 3M.
  • ethyl acrylate - Safety data sheet - BASF. (2025, December 19). BASF.
  • Ethyl acrylate - SAFETY DATA SHEET. (2010, October 26). Fisher Scientific.
  • ICSC 0267 - ETHYL ACRYLATE. International Labour Organization.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • Protective Equipment. American Chemistry Council.
  • Personal Protective Equipment (PPE). BYU Cleanroom.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (e)-3-(4-phenoxyphenyl)acrylate
Reactant of Route 2
Reactant of Route 2
Ethyl (e)-3-(4-phenoxyphenyl)acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.